4-Decenoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-dec-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-7H,2-5,8-9H2,1H3,(H,11,12)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZKQTCECFWKBN-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886235 | |
| Record name | 4-Decenoic acid, (4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57602-94-5, 26303-90-2 | |
| Record name | (4E)-4-Decenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57602-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Decenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026303902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decenoic acid, (4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057602945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decenoic acid, (4E)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Decenoic acid, (4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-4-decenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DECENOIC ACID, (4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0TXC5QGPU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decenoic acid (C₁₀H₁₈O₂) is a monounsaturated medium-chain fatty acid that has garnered significant interest in various scientific fields, from flavor and fragrance chemistry to biomedical research. Its presence as a metabolite in certain metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), underscores its importance in understanding fatty acid metabolism and its associated pathologies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological relevance of this compound, with a focus on providing detailed experimental methodologies and clear data presentation for the scientific community.
Chemical and Physical Properties
This compound exists as two geometric isomers, cis-4-decenoic acid and trans-4-decenoic acid, which exhibit distinct physical properties. The general properties of this compound are summarized below, with isomer-specific data provided where available. It is a colorless to pale yellow liquid at room temperature with a fruity aroma and is soluble in organic solvents but has limited solubility in water.[1]
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | [2][3] |
| Molecular Weight | 170.25 g/mol | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Odor | Fruity | [2][5] |
Isomer-Specific Properties
| Property | cis-4-Decenoic Acid | trans-4-Decenoic Acid | This compound (Isomer Unspecified) |
| CAS Number | 505-90-8 | 57602-94-5 | 26303-90-2 |
| Melting Point | 18.83°C (estimate)[2] | Data not readily available | 18.83°C (estimate)[2] |
| Boiling Point | 128°C at 30 torr; 236-237°C at 1 atm (for ethyl ester)[5] | 97.00 to 98.00°C at 0.30 mmHg[5][6][7] | 290.67°C (estimate) at 760 mmHg[2] |
| Density | Data not readily available | ~0.920 g/cm³ at 20°C[4][5] | 0.9197 g/cm³ |
| Refractive Index | Data not readily available | ~1.450 at 20°C[4] | 1.4470 to 1.4510 |
Experimental Protocols
Synthesis of trans-4-Decenoic Acid via Wittig Reaction
The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and phosphonium (B103445) ylides. For the synthesis of trans-4-decenoic acid, a stabilized ylide is typically employed to favor the formation of the E-alkene.
Materials:
-
Hexanoyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
4-Oxobutanoic acid
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Phosphonium Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine in anhydrous THF. Add hexanoyl chloride dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 24 hours. The resulting phosphonium salt can be precipitated with diethyl ether, filtered, and dried under vacuum.
-
Ylide Formation: Suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere at -78°C. Add a stoichiometric amount of n-BuLi dropwise. The formation of the deep red or orange color indicates the generation of the ylide. Allow the solution to stir at this temperature for 1 hour.
-
Wittig Reaction: In a separate flask, dissolve 4-oxobutanoic acid in anhydrous THF. Cool this solution to -78°C and add it dropwise to the ylide solution. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride. Acidify the mixture with 1M HCl to a pH of approximately 2. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane (B92381):ethyl acetate (B1210297) gradient to yield pure trans-4-decenoic acid.
GC-MS Analysis of this compound in Biological Samples
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of fatty acids in complex biological matrices like plasma. Derivatization is necessary to increase the volatility of the carboxylic acid.
Materials:
-
Plasma sample
-
Internal standard (e.g., heptadecanoic acid)
-
Acetyl chloride
-
Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Extraction and Derivatization (as Fatty Acid Methyl Esters - FAMEs): To 100 µL of plasma, add the internal standard. Add 2 mL of a freshly prepared solution of acetyl chloride in methanol (5% v/v). Cap the tube tightly and heat at 80°C for 1 hour. After cooling, add 1.5 mL of hexane and 1 mL of saturated sodium bicarbonate solution to neutralize the acid and extract the FAMEs. Vortex thoroughly and centrifuge to separate the phases.
-
Sample Preparation for Injection: Carefully transfer the upper hexane layer to a clean GC vial. The sample is now ready for injection.
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-350.
-
-
Quantification: Identify the FAME of this compound and the internal standard by their retention times and mass spectra. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Biological Relevance and Signaling Pathways
The most significant biological context for this compound is its accumulation in individuals with Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). MCADD is an autosomal recessive inherited disorder of fatty acid β-oxidation.[8][9] The enzyme Medium-Chain Acyl-CoA Dehydrogenase is responsible for the initial dehydrogenation step in the mitochondrial β-oxidation of fatty acids with chain lengths of 4 to 12 carbons.
In MCADD, the deficiency of this enzyme leads to the inability to properly metabolize medium-chain fatty acids.[8] This results in the accumulation of medium-chain acyl-CoA esters, including 4-decenoyl-CoA. These accumulated intermediates are then diverted into alternative metabolic pathways, leading to the formation and elevation of specific metabolites in blood and urine, including cis-4-decenoic acid.[10] The measurement of cis-4-decenoic acid is a key diagnostic marker for MCADD.[3][11]
Below is a diagram illustrating the fatty acid β-oxidation pathway and the metabolic block in MCADD.
Caption: Fatty acid β-oxidation pathway and the effect of MCAD deficiency.
Experimental Workflow Visualization
The analysis of this compound in a research or clinical setting follows a structured workflow, from sample acquisition to data interpretation. The following diagram illustrates a typical experimental workflow for the lipidomic analysis of fatty acids, including this compound, from biological samples.
Caption: A typical experimental workflow for fatty acid analysis.
Conclusion
This compound is a medium-chain fatty acid with distinct chemical properties and significant biological relevance, particularly as a biomarker for MCADD. This guide has provided a detailed overview of its characteristics, along with practical experimental protocols for its synthesis and analysis. The provided diagrams of the fatty acid β-oxidation pathway and a typical experimental workflow offer visual aids for understanding its metabolic context and analytical procedures. This comprehensive information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and related fatty acids.
References
- 1. CAS 26303-90-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 3. Diagnosis of medium chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. decanoic acid, 334-48-5 [thegoodscentscompany.com]
- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Decenoic acid - Wikipedia [en.wikipedia.org]
- 7. This compound, 26303-90-2 [thegoodscentscompany.com]
- 8. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCAD) | Revvity [revvity.co.jp]
- 10. Beta-Oxidation Cycle Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
- 11. Rapid diagnosis of medium-chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Z)-4-Decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-4-Decenoic acid, also known as cis-4-decenoic acid or obtusilic acid, is a medium-chain unsaturated fatty acid with the chemical formula C₁₀H₁₈O₂. While it is found in some natural sources like hop oil and beer, its primary significance in the scientific community lies in its role as a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, purification, and biological relevance, complete with detailed experimental protocols and pathway diagrams for researchers.
Core Molecular Information
(Z)-4-Decenoic acid is a carboxylic acid with a ten-carbon chain and a single cis-configured double bond between the fourth and fifth carbon atoms (C4 and C5).
Chemical Structure:
Caption: 2D structure of (Z)-4-Decenoic acid.
Physicochemical Properties
The quantitative physicochemical data for (Z)-4-Decenoic acid are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (4Z)-dec-4-enoic acid | [1] |
| Synonyms | cis-4-Decenoic acid, Obtusilic acid | [1][2] |
| CAS Number | 505-90-8 | [2][3][4] |
| Molecular Formula | C₁₀H₁₈O₂ | [2][3][4] |
| Molecular Weight | 170.25 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow liquid | [3][5] |
| Odor | Fruity, fatty green | [2] |
| Melting Point | 4 - 5 °C | [1] |
| Boiling Point | 97-98 °C at 0.30 mm Hg | [6] |
| Density | ~0.920 - 0.937 g/cm³ at 20 °C | [5][6] |
| Refractive Index | ~1.436 - 1.450 at 20 °C | [2][5] |
| pKa | 4.62 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in alcohol and oil; Water solubility: 86.48 mg/L at 25 °C (estimated) | [6][7] |
Experimental Protocols
Protocol 1: Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for synthesizing alkenes with defined stereochemistry. For (Z)-alkenes like (Z)-4-Decenoic acid, a non-stabilized ylide is typically employed. This protocol outlines a plausible synthetic route.
Workflow for Synthesis and Purification
Caption: Proposed workflow for the synthesis of (Z)-4-Decenoic acid.
Methodology:
-
Preparation of Hexyltriphenylphosphonium Bromide:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve triphenylphosphine (B44618) in a suitable anhydrous solvent like toluene.
-
Add 1-bromohexane (B126081) dropwise to the stirred solution.
-
Heat the mixture to reflux for 24-48 hours, during which the phosphonium salt will precipitate.
-
Cool the mixture, collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Generation of the Ylide:
-
Suspend the dried hexyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise until the characteristic orange-red color of the ylide persists.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 4-oxobutanoic acid in anhydrous THF.
-
Slowly add the solution of 4-oxobutanoic acid to the cold ylide solution.
-
Allow the reaction mixture to stir at low temperature for several hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the (Z)-4-Decenoic acid using silica (B1680970) gel column chromatography, typically with a hexane (B92381)/ethyl acetate gradient containing a small amount of acetic acid to ensure the carboxylic acid remains protonated.
-
Combine fractions containing the pure product (as determined by TLC) and remove the solvent to yield (Z)-4-Decenoic acid.
-
Protocol 2: Quantification in Biological Samples via GC-MS
The clinical relevance of (Z)-4-Decenoic acid is its use as a diagnostic marker. This protocol details its extraction and analysis from plasma, a common procedure for diagnosing MCAD deficiency.[4]
Methodology:
-
Sample Preparation and Internal Standard Spiking:
-
To a 200 µL plasma sample, add an appropriate deuterated internal standard (e.g., d₃-palmitic acid) to account for extraction efficiency and instrument variability.[8][9]
-
Add 1 volume of methanol (B129727) to precipitate proteins and release fatty acids.
-
Acidify the mixture to a final concentration of ~25 mM HCl to ensure the fatty acids are in their protonated form.[8][9]
-
-
Liquid-Liquid Extraction:
-
Add 1.5 mL of a non-polar solvent like iso-octane or hexane to the sample.[8][9]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at ~3000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer containing the fatty acids to a clean glass tube.
-
Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.
-
-
Derivatization:
-
Evaporate the solvent from the combined organic extracts to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
To the dried residue, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile (B52724) and 25 µL of 1% diisopropylethylamine (DIPEA) in acetonitrile. This converts the carboxylic acid to a more volatile PFB ester, which is ideal for GC analysis.[7][8]
-
Incubate at room temperature for 20-30 minutes.
-
Dry the sample again under nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in 50 µL of iso-octane.
-
Inject 1-2 µL onto a gas chromatograph equipped with a suitable capillary column (e.g., a polar polyethylene (B3416737) glycol or a non-polar DB-5ms column).
-
Use a temperature program that effectively separates the fatty acid methyl esters. A typical program might start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5-10 minutes.
-
The mass spectrometer should be operated in negative chemical ionization (NCI) mode for high sensitivity of the PFB esters. Monitor for the characteristic ions of derivatized (Z)-4-Decenoic acid and the internal standard using Selected Ion Monitoring (SIM) for accurate quantification.
-
Biological Significance and Metabolic Pathway
Role in MCAD Deficiency
The primary clinical significance of (Z)-4-Decenoic acid is its accumulation in individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[10] MCAD is a crucial enzyme in the mitochondrial β-oxidation of fatty acids with chain lengths of 6 to 12 carbons.
In a healthy individual, medium-chain fatty acids are broken down in the mitochondria to produce acetyl-CoA, which enters the Krebs cycle to generate energy (ATP).[11] When the MCAD enzyme is deficient due to a genetic mutation, this pathway is blocked. As a result, upstream metabolites, particularly medium-chain acyl-CoAs, accumulate. These are then diverted into alternative metabolic pathways, leading to the formation and elevation of specific byproducts in the blood and urine, including octanoic acid and, most characteristically, (Z)-4-Decenoic acid.[4][12] Therefore, elevated levels of (Z)-4-Decenoic acid serve as a highly specific and sensitive diagnostic marker for MCAD deficiency, often identified through newborn screening programs.[4][10]
Metabolic Pathway Diagram
Caption: Simplified metabolic fate of medium-chain fatty acids.
References
- 1. researchgate.net [researchgate.net]
- 2. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 3. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnosis of medium chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. 2.5. Mass Spectrometry Analysis of Free Fatty Acids [bio-protocol.org]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. lipidmaps.org [lipidmaps.org]
- 10. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 11. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. Rapid diagnosis of medium-chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of 4-Decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrences of 4-decenoic acid, a medium-chain unsaturated fatty acid. The document details its presence in various biological systems, presents available quantitative data, outlines experimental methodologies for its detection, and proposes a potential biosynthetic pathway. This information is intended to serve as a valuable resource for professionals in research, and drug development.
Natural Occurrence of this compound
This compound has been identified in a limited number of natural sources, spanning the plant and animal kingdoms. Its presence is often isomer-specific, with both cis and trans configurations being reported. The primary natural sources identified to date are detailed below.
In Plants
Scientific literature indicates the presence of this compound in certain plant species, although it is not a commonly reported fatty acid.
-
Lindera umbellata: this compound has been reported in Lindera umbellata.[2][3] A study analyzing the fatty acids of Lindera umbellata seed oils indicated the presence of decenoic acid, though the specific isomer was not mentioned.
In Food Products
The occurrence of this compound has been noted in specific food items, particularly as a result of processing.
-
Hops and Beer: Unspecified isomers of this compound are reported to occur in hops and beer, where they contribute to the fruity aroma.[4] It is listed as a flavoring agent with no safety concern by the FAO/WHO Joint Expert Committee on Food Additives (JECFA).
-
Heated Butter: (E)-4-Decenoic acid has been detected as a minor component in heated butter. Its formation is suggested to occur from the thermal degradation of δ-decalactone.
In Humans (Metabolic Aberration)
-
cis-4-Decenoic Acid in MCADD: Increased levels of cis-4-decenoic acid are found in the plasma, liver, skeletal muscle, and heart of individuals with medium-chain acyl-CoA dehydrogenase deficiency (MCADD).[5] In this metabolic disorder, cis-4-decenoic acid is an intermediary metabolite of linoleic acid.[6][7]
Quantitative Data on this compound
Quantitative data for this compound in natural sources is sparse. The following table summarizes the available information.
| Natural Source | Isomer | Concentration/Abundance | Reference(s) |
| Heated Butter | (E)-4-Decenoic acid | Minor component (specific concentration not provided) | |
| Hops and Beer | Unspecified | Present as a flavoring agent (concentration not specified) | [4] |
| Plumeria obtusa | (E)-4-Decenoic acid | Reported as present (no quantitative data) | [1] |
| Lindera umbellata | This compound | Reported as present (no quantitative data) | [2][3] |
| Human Plasma (MCADD) | cis-4-Decenoic acid | Increased concentrations observed | [6][7] |
Biosynthesis of this compound in Plants (Hypothetical Pathway)
While a specific biosynthetic pathway for this compound in the identified plant sources has not been elucidated, a hypothetical pathway can be proposed based on the general mechanism of unsaturated fatty acid biosynthesis in plants. The process originates in the plastids with de novo fatty acid synthesis.
This proposed pathway begins with the de novo synthesis of a 10-carbon saturated fatty acid (decanoic acid) attached to an acyl carrier protein (ACP) by the fatty acid synthase (FAS) complex from acetyl-CoA and malonyl-CoA precursors. The resulting decanoyl-ACP is then acted upon by a hypothetical Δ4-desaturase enzyme, which introduces a double bond at the fourth carbon position. Finally, a thioesterase cleaves the fatty acid from the ACP to yield free this compound.
Experimental Protocols
The identification and quantification of this compound from natural sources typically involve extraction followed by chromatographic analysis.
General Workflow for Extraction and Analysis
Detailed Methodology for GC-MS Analysis
Objective: To separate, identify, and quantify this compound in a prepared sample extract.
Methodology:
-
Sample Preparation and Extraction:
-
For plant material, samples are typically dried and ground.
-
Lipids are extracted using a suitable solvent system, such as a mixture of chloroform (B151607) and methanol (B129727) or hexane.
-
For liquid samples like beer, a liquid-liquid extraction may be employed.
-
-
Derivatization:
-
To increase volatility for GC analysis, carboxylic acids are often converted to their methyl esters (Fatty Acid Methyl Esters - FAMEs).
-
A common method is transesterification using methanolic HCl or BF3-methanol.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: The derivatized sample is injected into the GC.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a polar column like a wax-type or a non-polar column like a DB-5ms). The column separates the FAMEs based on their boiling points and polarity.
-
Detection (MS): As the compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.
-
-
Identification and Quantification:
-
Identification: The mass spectrum of the peak corresponding to this compound methyl ester is compared with reference spectra in a mass spectral library (e.g., NIST). The retention time is also compared with that of a pure standard.
-
Quantification: An internal standard (a known amount of a non-naturally occurring fatty acid) is added to the sample before extraction. The peak area of the this compound methyl ester is compared to the peak area of the internal standard to determine its concentration.
-
Conclusion
This compound is a relatively rare unsaturated fatty acid found in a few specific natural sources, including certain plants and as a product of heating in some dairy products. While its presence is documented, there is a significant lack of quantitative data across these sources. The provided hypothetical biosynthetic pathway and detailed experimental protocols offer a foundation for further research into this compound. For drug development professionals, the unique structure of this compound and its presence in biological systems may warrant further investigation into its potential physiological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NP-MRD: Showing NP-Card for this compound (NP0086507) [np-mrd.org]
- 4. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
- 5. csun.edu [csun.edu]
- 6. Quantitative analysis of a large spectrum of hop phenolic compounds by LC-MS/MS | BrewingScience [brewingscience.de]
- 7. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 4-Decenoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decenoic acid, a medium-chain monounsaturated fatty acid, exists as two geometric isomers: cis-4-decenoic acid and trans-4-decenoic acid. While not as extensively studied as other fatty acids, emerging research has highlighted its involvement in metabolic disorders and hinted at other potential biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its isomers. It is designed to be a valuable resource for researchers in academia and industry, offering insights into its metabolic significance, potential therapeutic applications, and the experimental methodologies used to study its effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Isomers | cis-4-Decenoic acid, trans-4-Decenoic acid |
| Appearance | Colorless liquid |
| Solubility | Soluble in alcohol, insoluble in water |
Biological Activity and Significance
The biological activities of this compound are primarily understood through the study of its cis isomer in the context of a specific metabolic disorder.
cis-4-Decenoic Acid and Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
The most significant known biological role of cis-4-decenoic acid is its accumulation in individuals with Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[1][2] MCADD is an autosomal recessive inherited disorder of fatty acid β-oxidation.[3] The deficiency of the MCAD enzyme leads to an inability to properly metabolize medium-chain fatty acids, resulting in the accumulation of specific metabolites, including cis-4-decenoic acid, in plasma and urine.[1][2]
The accumulation of cis-4-decenoic acid is considered pathognomonic for MCADD and is a key biomarker for the diagnosis of this condition.[1] Animal models of MCADD also exhibit an organic acid profile similar to that of human patients.[4]
Pathophysiological Role in MCADD-Associated Encephalopathy
Research suggests that the accumulation of cis-4-decenoic acid contributes to the neuropathology observed in MCADD, particularly during episodes of metabolic crisis. Studies on rat cerebral cortex have shown that cis-4-decenoic acid can induce oxidative stress.[5] This is a critical finding as oxidative damage is implicated in the pathophysiology of the encephalopathy associated with MCADD.[5] The proposed mechanism involves the generation of reactive oxygen species, leading to lipid peroxidation and oxidative damage to proteins.[5]
Potential Antimicrobial and Biofilm-Modulating Activities
While direct evidence for the antimicrobial and biofilm-modulating activities of this compound is limited, extensive research on its isomer, cis-2-decenoic acid, provides a strong rationale for investigating these properties. Cis-2-decenoic acid is a well-characterized bacterial signaling molecule that induces biofilm dispersal and inhibits biofilm formation in a broad range of bacteria and even in the yeast Candida albicans.[6][7] It has been shown to be effective at nanomolar to micromolar concentrations.[8]
Given the structural similarity, it is plausible that cis-4-decenoic acid and trans-4-decenoic acid may also possess antimicrobial or biofilm-modulating properties. However, dedicated studies are required to determine their efficacy and mechanisms of action.
Table 1: Quantitative Data on the Biofilm-Modulating and Growth-Inhibiting Activities of cis-2-Decenoic Acid (for comparative purposes)
| Organism | Activity | Effective Concentration | Reference(s) |
| Pseudomonas aeruginosa | Biofilm Dispersal | 100 nM | [9] |
| Escherichia coli | Biofilm Dispersal | 310 nM | [10] |
| Staphylococcus aureus | Biofilm Inhibition | 125 µg/mL (734 µM) | [7] |
| Staphylococcus aureus | Growth Inhibition | ≥ 500 µg/mL (2.94 mM) | [7] |
Note: This data is for cis-2-decenoic acid and is provided as a reference. The activity of this compound isomers may differ significantly.
Modulation of Cellular Signaling Pathways
The direct impact of this compound on specific signaling pathways is an area requiring further investigation. However, based on studies of other medium-chain fatty acids, some potential targets can be hypothesized.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[11] Decanoic acid (the saturated C10 fatty acid) has been identified as a direct ligand and modulator of PPARγ.[12] Given that fatty acids can act as ligands for PPARs, it is plausible that cis- and trans-4-decenoic acid could also interact with and modulate the activity of PPAR isoforms.[13][14] Such interactions could have significant implications for metabolic regulation.
dot
Caption: Hypothetical signaling pathway for PPAR activation by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.
Quantification of this compound in Plasma by GC-MS
This protocol is essential for studying the accumulation of cis-4-decenoic acid in MCADD and for pharmacokinetic studies.
1. Sample Preparation (Extraction and Derivatization)
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound or a non-endogenous odd-chain fatty acid).
-
Precipitate proteins and extract lipids using a cold (-20°C) 2:1 (v/v) mixture of chloroform:methanol.[15]
-
Vortex and centrifuge to separate the layers.
-
Transfer the lower organic layer to a clean tube and dry under a stream of nitrogen.
-
To the dried extract, add 200 µL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.[16]
-
Cap the tube tightly and heat at 60°C for 30 minutes to convert fatty acids to their fatty acid methyl esters (FAMEs).[16]
-
After cooling, add hexane (B92381) and a saturated sodium chloride solution, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[16]
2. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[15]
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60°C, ramped to 325°C.[17]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the this compound methyl ester and the internal standard.
dot
Caption: Experimental workflow for GC-MS quantification of this compound.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay can be used to screen for the potential of this compound isomers to inhibit biofilm formation.
1. Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and prepare serial dilutions in bacterial growth medium.
-
Grow a liquid culture of the test bacterium overnight. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh medium.
2. Assay Procedure
-
In a 96-well microtiter plate, add 100 µL of the bacterial inoculum to each well.
-
Add 100 µL of the this compound dilutions to the wells. Include positive (no compound) and negative (medium only) controls.
-
Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-48 hours.[10]
3. Quantification
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilm with 150 µL of 0.1% crystal violet solution for 15 minutes.[18]
-
Wash the wells with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid or ethanol.[10][18]
-
Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
dot
Caption: Workflow for the crystal violet biofilm inhibition assay.
Conclusion and Future Directions
The biological activity of this compound is a field with considerable potential for further research. Its established role as a biomarker in MCADD and its likely involvement in the associated neuropathology underscore its metabolic importance. The well-documented activities of its isomer, cis-2-decenoic acid, as a bacterial signaling molecule suggest that this compound may also possess valuable antimicrobial and biofilm-modulating properties.
Future research should focus on:
-
Quantitative analysis of the antimicrobial and biofilm-inhibiting effects of cis- and trans-4-decenoic acid against a panel of clinically relevant microbes.
-
Elucidation of the specific signaling pathways modulated by this compound isomers, including their potential interactions with PPARs and other nuclear receptors.
-
In-depth investigation into the mechanisms by which cis-4-decenoic acid induces oxidative stress in the context of MCADD.
A deeper understanding of the biological activities of this compound will not only provide valuable insights into metabolic diseases but may also open up new avenues for the development of novel therapeutic agents.
References
- 1. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid diagnosis of medium-chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Gene-Targeted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative stress induction by cis-4-decenoic acid: relevance for MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid | Semantic Scholar [semanticscholar.org]
- 7. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portal.fis.tum.de [portal.fis.tum.de]
- 14. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. GC-MS Based Plasma Metabolomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma in Egyptian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ableweb.org [ableweb.org]
An In-depth Technical Guide to 4-Decenoic Acid (CAS 26303-90-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decenoic acid, with the CAS number 26303-90-2, is a monounsaturated medium-chain fatty acid. Its chemical structure, featuring a ten-carbon chain with a double bond at the fourth carbon, imparts unique physicochemical properties and biological activities.[1] This guide provides a comprehensive overview of this compound, including its physical and chemical properties, synthesis methodologies, spectral analysis, and known biological activities, with a focus on its potential applications in research and drug development.
Physicochemical Properties
This compound is a colorless to light yellow, clear liquid with a fruity odor.[1][2] It is soluble in alcohol and oils but has limited solubility in water.[2][3] The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 26303-90-2 | [1] |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1][4] |
| Odor | Fruity | [2][5] |
| Density | ~0.920 g/cm³ at 20°C | [1][5] |
| Boiling Point | 97.00 to 98.00 °C at 0.30 mmHg | [3][5] |
| Refractive Index | ~1.450 at 20°C | [1] |
| Flash Point | 171.67 °C (341.00 °F) | [3] |
| Water Solubility | 86.48 mg/L at 25 °C (estimated) | [3] |
| LogP (o/w) | 3.640 (estimated) | [3] |
Synthesis of this compound
Proposed Synthesis via Wittig Reaction
The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. For the synthesis of this compound, a suitable starting materials would be a C6 aldehyde and a phosphonium ylide containing a protected carboxylic acid moiety.
Proposed Synthesis via Grignard Reaction
Another versatile method is the Grignard reaction, which involves the reaction of a Grignard reagent with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid.[6][7] For this compound, a Grignard reagent derived from a 9-carbon haloalkene could be used.
Spectral Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of expected spectral data.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the terminal methyl protons, methylene (B1212753) protons along the aliphatic chain, protons adjacent to the double bond, and the acidic proton of the carboxyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the alkyl chain. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (170.25 g/mol ) and characteristic fragmentation patterns of a carboxylic acid, including the loss of the carboxyl group.[8] |
| Infrared (IR) Spectroscopy | A broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and C=C and =C-H stretching vibrations.[9] |
Biological Activity and Potential Applications
As a medium-chain unsaturated fatty acid, this compound is implicated in various biological processes and has potential applications in pharmaceuticals and biotechnology.
Antimicrobial and Biofilm Inhibition Activity
Unsaturated fatty acids, including various decenoic acid isomers, have demonstrated significant antimicrobial and antibiofilm activities, particularly against Gram-positive bacteria such as Staphylococcus aureus.[5][6] The proposed mechanism of action involves the reduction of extracellular polymeric substances (EPS), which are crucial for biofilm integrity.[6] Furthermore, some fatty acids have been shown to interfere with quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation in bacteria.[10][11]
Modulation of Signaling Pathways
Medium-chain fatty acids have been shown to influence key cellular signaling pathways. Decanoic acid, a related saturated fatty acid, has been reported to inhibit the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[1] This suggests that this compound may also have roles in modulating cellular signaling, which could be relevant for drug development in areas such as oncology and metabolic diseases.
Experimental Protocols
This section provides generalized experimental protocols for key assays relevant to the study of this compound.
General Workflow for Biological Assays
Biofilm Inhibition Assay (Crystal Violet Method)
This assay is commonly used to quantify biofilm formation.
-
Preparation of Bacterial Culture: Grow the desired bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium overnight.
-
Assay Setup: In a 96-well microtiter plate, add fresh growth medium to each well.
-
Treatment: Add serial dilutions of this compound (dissolved in a suitable solvent like DMSO, with a solvent control) to the wells.
-
Inoculation: Inoculate each well with the bacterial culture to a standardized optical density.
-
Incubation: Incubate the plate at an optimal temperature (e.g., 37°C) for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Carefully remove the planktonic cells and wash the wells with a buffer (e.g., PBS) to remove non-adherent cells.
-
Staining: Add a crystal violet solution to each well and incubate to stain the biofilm.
-
Destaining: Wash away the excess stain and then solubilize the bound stain with a suitable solvent (e.g., ethanol (B145695) or acetic acid).
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[12][13]
Quorum Sensing Inhibition Assay
This assay can be performed using a reporter strain that produces a detectable signal (e.g., violacein (B1683560) in Chromobacterium violaceum) under the control of a quorum sensing system.
-
Preparation of Reporter Strain: Grow the reporter strain in a suitable medium.
-
Assay Setup: Prepare agar (B569324) plates or a liquid culture medium.
-
Treatment: Incorporate different concentrations of this compound into the medium.
-
Inoculation: Inoculate the plates or liquid culture with the reporter strain.
-
Incubation: Incubate under conditions that promote growth and quorum sensing-mediated signal production.
-
Quantification: Visually or spectrophotometrically quantify the inhibition of the signal (e.g., reduction in the purple violacein pigment) compared to a control without the fatty acid.[10]
Conclusion
This compound (CAS 26303-90-2) is a versatile medium-chain fatty acid with interesting biological activities and potential for various applications in research and development. Its antimicrobial and biofilm-inhibiting properties, coupled with its potential to modulate key cellular signaling pathways, make it a compound of interest for further investigation. This technical guide provides a foundational understanding of its properties, synthesis, and biological relevance, offering a valuable resource for scientists and researchers in the field. Further studies are warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.
References
- 1. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 3. transformationtutoring.com [transformationtutoring.com]
- 4. BJOC - Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unsaturated Fatty Acids Affect Quorum Sensing Communication System and Inhibit Motility and Biofilm Formation of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. static.igem.org [static.igem.org]
The Metabolism of cis-4-Decenoic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the metabolism of cis-4-decenoic acid, a medium-chain fatty acid that plays a significant role in the pathophysiology of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This document is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and its associated disorders. We delve into the metabolic pathway of cis-4-decenoic acid, the key enzymes involved, its impact on mitochondrial function, and detailed experimental protocols for its study. All quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction
Cis-4-decenoic acid is a monounsaturated medium-chain fatty acid that serves as an intermediate in the metabolism of linoleic acid.[1][2] Under normal physiological conditions, it is efficiently metabolized through the mitochondrial beta-oxidation pathway. However, in individuals with inherited metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, this fatty acid accumulates in plasma and tissues, leading to significant cellular toxicity.[1][2][3] Understanding the intricacies of cis-4-decenoic acid metabolism is therefore crucial for developing therapeutic strategies for MCAD deficiency and related conditions.
The Metabolic Pathway of cis-4-Decenoic Acid
The primary route for the degradation of cis-4-decenoic acid is mitochondrial beta-oxidation. Due to the presence of a cis double bond at an even-numbered carbon (carbon 4), its complete oxidation requires the action of auxiliary enzymes in addition to the core beta-oxidation enzymes.
The metabolic journey of cis-4-decenoic acid begins with its activation to cis-4-decenoyl-CoA in the cytoplasm, a reaction catalyzed by acyl-CoA synthetases. The activated fatty acid is then transported into the mitochondrial matrix.
Once inside the mitochondria, cis-4-decenoyl-CoA undergoes one cycle of conventional beta-oxidation. This cycle involves four key enzymatic steps:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons. Medium-chain acyl-CoA dehydrogenase (MCAD) is the primary enzyme acting on medium-chain acyl-CoAs.[4][5]
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
-
Thiolysis: Thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.
After one round of beta-oxidation, cis-4-decenoyl-CoA is converted to cis-2-octenoyl-CoA. The cis configuration of the double bond at the second carbon prevents further processing by the standard beta-oxidation machinery, which requires a trans-Δ² double bond. At this juncture, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8) isomerizes the cis-Δ³ double bond to a trans-Δ² double bond, yielding trans-2-octenoyl-CoA.[6][7][8][9] This intermediate can then re-enter and complete the beta-oxidation spiral.
An alternative pathway for the metabolism of cis-4-decenoyl-CoA involves its initial dehydrogenation to yield 2-trans,4-cis-decadienoyl-CoA.[10] This intermediate is then a substrate for 2,4-dienoyl-CoA reductase (EC 1.3.1.34), which reduces the dienoyl-CoA to trans-3-enoyl-CoA using NADPH as a cofactor.[11][12][13][14][15] Subsequently, Δ³,Δ²-enoyl-CoA isomerase converts trans-3-enoyl-CoA to trans-2-enoyl-CoA, which can then be processed by the core beta-oxidation enzymes.[6][7][8][9]
Quantitative Data on cis-4-Decenoic Acid Metabolism
Quantitative analysis of cis-4-decenoic acid and its metabolites is critical for diagnosing MCAD deficiency and for research into its pathophysiology.
Table 1: Plasma Concentrations of cis-4-Decenoic Acid
| Condition | Plasma Concentration (µmol/L) | Reference(s) |
| Normal Individuals | < 0.1 | [2] |
| MCAD Deficiency (Symptomatic) | 3.5 - 71 | [16] |
| MCAD Deficiency (Asymptomatic) | Elevated above control | [17] |
Note: Concentrations can vary depending on the analytical method and the metabolic state of the individual.
Table 2: Enzyme Kinetic Parameters
While specific kinetic data for the interaction of cis-4-decenoyl-CoA with the auxiliary enzymes is limited in the published literature, data for structurally similar substrates provide valuable insights.
| Enzyme | Substrate | Km | Vmax | Reference(s) |
| Medium-Chain Acyl-CoA Dehydrogenase | Octanoyl-CoA | ~2.5 µM | Not specified | [18] |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | Not specified | Not specified | [11][13] |
| Δ³,Δ²-Enoyl-CoA Isomerase | 3-cis-Dodecenoyl-CoA | Not specified | Not specified | [19] |
Note: The absence of specific kinetic data for cis-4-decenoyl-CoA highlights a key area for future research.
Impact on Mitochondrial Function and Cellular Health
The accumulation of cis-4-decenoic acid, as seen in MCAD deficiency, has profound and detrimental effects on mitochondrial function.
Uncoupling of Oxidative Phosphorylation
Cis-4-decenoic acid acts as a mitochondrial uncoupler, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[20][21] This leads to an increase in oxygen consumption without a corresponding increase in ATP production, effectively wasting metabolic energy.[20][21]
Inhibition of the Electron Transport Chain
In addition to its uncoupling effects, cis-4-decenoic acid can directly inhibit components of the electron transport chain, further impairing mitochondrial respiration and ATP synthesis.[20]
Induction of Oxidative Stress
The disruption of the electron transport chain by cis-4-decenoic acid can lead to an increased production of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[11] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the metabolism and effects of cis-4-decenoic acid.
Quantification of cis-4-Decenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of cis-4-decenoic acid in biological samples such as plasma or cell lysates.
Materials:
-
Internal standard (e.g., deuterated cis-4-decenoic acid)
-
Organic solvents (e.g., hexane, ethyl acetate)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or cell lysate, add a known amount of the internal standard.
-
Acidify the sample with HCl.
-
Extract the fatty acids with an organic solvent (e.g., 2 x 1 mL of hexane:ethyl acetate, 1:1 v/v).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add 50 µL of the derivatization agent to the dried extract.
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program that allows for the separation of medium-chain fatty acids. A typical program might be: initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for sensitive and specific detection of the characteristic ions of cis-4-decenoic acid-TMS and the internal standard.
-
-
Quantification:
Cell-Based Assay for cis-4-Decenoic Acid Metabolism
This assay allows for the investigation of cis-4-decenoic acid metabolism and its effects on cellular function in a controlled in vitro setting.
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
Cell culture medium
-
cis-4-Decenoic acid
-
Reagents for assessing cell viability (e.g., MTT, LDH assay)
-
Reagents for measuring ATP levels
-
Reagents for measuring ROS production (e.g., DCFDA, MitoSOX)
-
Reagents for measuring mitochondrial membrane potential (e.g., JC-1, TMRE)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with varying concentrations of cis-4-decenoic acid for a defined period (e.g., 24 hours). Include appropriate vehicle controls.
-
-
Assessment of Cellular Effects:
-
Cell Viability: Perform an MTT or LDH assay according to the manufacturer's instructions to assess the cytotoxicity of cis-4-decenoic acid.
-
ATP Levels: Lyse the cells and measure intracellular ATP levels using a commercially available ATP assay kit.
-
ROS Production: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., 5 µM DCFDA for 30 minutes) and measure the fluorescence intensity using a plate reader or fluorescence microscope.[1][22]
-
Mitochondrial Membrane Potential: Incubate the cells with a potentiometric dye (e.g., 2 µM JC-1 for 30 minutes) and measure the ratio of red to green fluorescence to determine changes in mitochondrial membrane potential.[1][22]
-
-
Analysis of Metabolites:
-
Collect the cell culture medium and cell lysates for the analysis of cis-4-decenoic acid and its metabolites using GC-MS as described in Protocol 5.1.
-
Implications for Drug Development
The accumulation of cis-4-decenoic acid and its subsequent mitochondrial toxicity in MCAD deficiency present clear targets for therapeutic intervention. Drug development efforts could focus on:
-
Enhancing the activity of auxiliary beta-oxidation enzymes: Small molecules that can boost the function of 2,4-dienoyl-CoA reductase or Δ³,Δ²-enoyl-CoA isomerase could help clear the metabolic bottleneck.
-
Mitochondrial-targeted antioxidants: Compounds that can specifically quench ROS within the mitochondria could mitigate the oxidative damage caused by cis-4-decenoic acid accumulation.
-
Inhibitors of fatty acid uptake: Limiting the entry of fatty acids into the mitochondria during periods of metabolic stress could reduce the production of toxic intermediates.
Conclusion
The metabolism of cis-4-decenoic acid is a critical area of study, particularly in the context of MCAD deficiency. Its incomplete oxidation leads to significant mitochondrial dysfunction, characterized by uncoupling of oxidative phosphorylation and increased oxidative stress. This technical guide provides a foundational understanding of the metabolic pathways, quantitative data, and experimental protocols necessary for researchers to further investigate this important molecule. Future research focused on elucidating the specific kinetics of the enzymes involved and developing targeted therapeutic strategies holds great promise for patients with MCAD deficiency and other related fatty acid oxidation disorders.
References
- 1. Measurement of cellular ROS and mitochondria membrane potential (MMP) [bio-protocol.org]
- 2. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for cis-4-Decenoic acid (HMDB0004980) [hmdb.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | dehydrogenation of 4-cis-decenoyl-CoA to form 2-trans-4-cis-decadienoyl-CoA [reactome.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Human Metabolome Database: Showing metabocard for 4-cis-Decenoyl-CoA (HMDB0002145) [hmdb.ca]
- 13. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 16. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of mitochondrial membrane potential, ROS, and calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 20. cis-4-Decenoic and decanoic acids impair mitochondrial energy, redox and Ca(2+) homeostasis and induce mitochondrial permeability transition pore opening in rat brain and liver: Possible implications for the pathogenesis of MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. informnetwork.org [informnetwork.org]
- 22. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Decenoic Acid
This guide provides a comprehensive technical overview of this compound, a medium-chain unsaturated fatty acid. It covers its chemical and physical properties, synthesis, analytical methods, and known biological activities, with a focus on data and protocols relevant to research and development.
Core Properties and Isomers
This compound is a monounsaturated fatty acid with the molecular formula C₁₀H₁₈O₂.[1] Its properties can vary depending on the specific isomer. The double bond at the fourth carbon position enhances its reactivity and functionality compared to its saturated counterpart, decanoic acid.[1] It belongs to the class of organic compounds known as medium-chain fatty acids, which have an aliphatic tail containing between 4 and 12 carbon atoms.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its common isomers. Note that the generic CAS number 26303-90-2 does not specify the stereoisomer.[1][4]
| Property | This compound (Isomer Unspecified) | cis-4-Decenoic Acid ((4Z)-dec-4-enoic acid) | trans-4-Decenoic Acid ((4E)-dec-4-enoic acid) | Reference |
| CAS Number | 26303-90-2 | 505-90-8 | 57602-94-5 | [1][5] |
| Molecular Formula | C₁₀H₁₈O₂ | C₁₀H₁₈O₂ | C₁₀H₁₈O₂ | [1][6] |
| Molecular Weight | 170.25 g/mol | 170.25 g/mol | 170.25 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid | Liquid | - | [1][7] |
| Density | ~0.920 g/cm³ at 20°C | - | - | [1][5] |
| Boiling Point | 97-98°C at 0.30 mmHg | - | - | [4][5] |
| Refractive Index | ~1.15 at 20°C | - | ~1.437 at 20°C (for ethyl ester) | [5] |
| Purity (Typical) | ≥ 98% | >97% | - | [1][7] |
| Solubility | Soluble in alcohol | - | - | [4] |
| Odor Profile | Fruity | Fatty, green | Green, fruity (for ethyl ester) | [5] |
Synthesis and Experimental Protocols
Detailed methodologies are critical for the replication and advancement of scientific research. This section outlines key experimental protocols related to the synthesis and analysis of this compound.
Synthesis of trans-4-Decenoic Acid
A documented method for synthesizing trans-4-decenoic acid involves the reaction of 1-octene (B94956) with manganese(III) acetate (B1210297).[2][5] A similar protocol describes a copper(II)-catalyzed formation in acetic anhydride (B1165640)/acetic acid mixtures.[2]
Protocol: Copper(II)-Catalyzed Formation[2]
-
Reaction Setup: Combine 1-octene and manganese(III) acetate in a mixture of acetic anhydride and acetic acid.
-
Catalysis: Introduce a catalytic amount of a Copper(II) salt (e.g., Cu(OAc)₂).
-
Reaction Conditions: Heat the mixture under reflux for a specified period to facilitate the oxidative addition and subsequent elimination reactions.
-
Workup: After cooling, quench the reaction with water and extract the product into an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic extract with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product using column chromatography on silica (B1680970) gel to isolate the trans-4-decenoic acid.
Analytical Quantification Protocols
Accurate quantification is essential for studying the biological roles of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common, robust techniques for this purpose.[8]
Protocol: HPLC Quantification of Decenoic Acids[8]
-
Sample Preparation:
-
For biological samples (e.g., plasma, cell culture media), precipitate proteins by adding three volumes of cold acetonitrile (B52724).
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the fatty acids.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
-
-
Instrumental Parameters:
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to ensure protonation of the carboxylic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: UV detector set at 210 nm, which is suitable for detecting the carboxyl group.
-
-
Quantification: Generate a standard curve using known concentrations of a this compound standard. Determine the concentration in unknown samples by comparing their peak areas to the standard curve.
Biological Activity and Mechanisms
While research specifically on this compound is somewhat limited, the broader class of decenoic acids and medium-chain fatty acids (MCFAs) exhibits significant biological activities.[3][9]
Known Biological Roles and Activities
-
Metabolic Intermediate: cis-4-Decenoic acid is a metabolite found in human plasma and has been identified in increased amounts in tissues of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2][10]
-
Antimicrobial and Anti-Biofilm Activity: Various decenoic acid isomers are known for their antimicrobial properties.[9][11] For instance, cis-2-decenoic acid can inhibit the formation of bacterial biofilms and disperse pre-existing ones, which is a critical area of research for combating chronic infections and antibiotic resistance.[12][13][14] The primary antimicrobial mechanism for MCFAs is believed to be the disruption of the cell membrane.[9]
-
Flavoring Agent: this compound is used as a flavoring agent in the food industry, described as having a "fruity" odor.[5] It is found naturally in hops and beer.[5]
Potential Signaling Pathways
Direct signaling pathways for this compound are not well-elucidated. However, studies on the closely related decanoic acid show it can influence key cellular signaling pathways involved in metabolism and cell growth.[13] These pathways represent promising areas of investigation for this compound.
-
mTORC1 Pathway: Decanoic acid has been shown to inhibit the mTORC1 pathway, a central regulator of cell growth, proliferation, and metabolism.[13][15]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and glucose metabolism. A related fatty acid, 10-hydroxy-2-decenoic acid (a major component of royal jelly), activates this pathway.[13][15]
Visualizations: Workflows and Pathways
To aid in conceptualizing the experimental and biological frameworks, the following diagrams are provided in the DOT language for Graphviz.
Classification of this compound
References
- 1. chemimpex.com [chemimpex.com]
- 2. Human Metabolome Database: Showing metabocard for cis-4-Decenoic acid (HMDB0004980) [hmdb.ca]
- 3. Showing Compound cis-4-Decenoic acid (FDB023568) - FooDB [foodb.ca]
- 4. This compound, 26303-90-2 [thegoodscentscompany.com]
- 5. Decenoic acid - Wikipedia [en.wikipedia.org]
- 6. This compound, (4E)- | C10H18O2 | CID 5282726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4(Z)-Decenoic acid - CD Biosynsis [biosynsis.com]
- 8. benchchem.com [benchchem.com]
- 9. 2E,4E-Decadienoic Acid, a Novel Anti-Oomycete Agent from Coculture of Bacillus subtilis and Trichoderma asperellum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. benchchem.com [benchchem.com]
- 14. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to cis-4-Decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-4-Decenoic acid, also known as obtusilic acid, is a medium-chain monounsaturated fatty acid that has garnered significant interest in the scientific community.[1] Its discovery and subsequent investigation have primarily been linked to its role as a key biomarker in the diagnosis of medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a genetic disorder of fatty acid metabolism.[1][2] This technical guide provides a comprehensive overview of the core knowledge surrounding cis-4-Decenoic acid, including its physicochemical properties, established analytical methodologies, and a detailed exploration of its metabolic significance. While direct signaling pathways for cis-4-Decenoic acid remain an area of active investigation, this guide will also explore the well-characterized signaling roles of a closely related isomer, cis-2-decenoic acid, to provide a framework for future research.
Data Presentation
Physicochemical Properties
The fundamental properties of cis-4-Decenoic acid are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | [3] |
| Molecular Weight | 170.25 g/mol | [3] |
| Physical State | Liquid (at room temperature) | |
| Water Solubility | Practically insoluble | [1] |
| Synonyms | Obtusilic acid, (Z)-4-Decenoic acid | [1] |
Plasma Concentrations in Health and Disease
The quantification of cis-4-Decenoic acid in plasma is a critical diagnostic tool for MCADD. The following table presents a comparative summary of its plasma concentrations in different populations.
| Population | Plasma Concentration (μmol/L) | Source |
| Healthy Individuals (Control) | Not consistently detected | [2] |
| MCADD Patients | Significantly elevated | [2] |
| Victims of Sudden Infant Death Syndrome (Postmortem) | Not detected | [2] |
Experimental Protocols
Quantification of cis-4-Decenoic Acid in Biological Samples
The accurate measurement of cis-4-Decenoic acid in plasma and other biological matrices is crucial for both clinical diagnostics and research. The most established method is gas chromatography-mass spectrometry (GC-MS).
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of cis-4-Decenoic acid).
-
Acidify the sample with 0.5 M HCl to protonate the fatty acids.
-
Extract the fatty acids with an organic solvent such as ethyl acetate (B1210297) or hexane (B92381) (2 x 1 mL).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to convert the carboxylic acid to a more volatile trimethylsilyl (B98337) (TMS) ester.
-
Incubate the mixture at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions (Typical):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for 5-10 minutes.
-
-
Mass Spectrometer Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the characteristic ions of the TMS-derivatized cis-4-Decenoic acid and the internal standard.
-
-
Stereoselective Synthesis of cis-4-Decenoic Acid
A plausible and effective method for the stereoselective synthesis of cis-4-Decenoic acid is the Wittig reaction, which is a widely used method for creating carbon-carbon double bonds with control over the stereochemistry.
Protocol: Synthesis via Wittig Reaction
-
Preparation of the Phosphonium (B103445) Ylide:
-
React a suitable alkyl halide, such as 1-bromohexane, with triphenylphosphine (B44618) in an appropriate solvent (e.g., toluene) under reflux to form the corresponding phosphonium salt (hexyltriphenylphosphonium bromide).
-
Treat the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78°C to 0°C) to generate the ylide (hexylidenetriphenylphosphorane). The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
Wittig Reaction:
-
To the freshly prepared ylide solution, add an aldehyde containing the remainder of the carbon chain with the carboxylic acid functionality, which would be 4-oxobutanoic acid. To achieve the desired cis (or Z) stereochemistry, "salt-free" ylide conditions are often preferred.
-
The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the pure cis-4-Decenoic acid.
-
-
Characterization:
-
Confirm the structure and stereochemistry of the synthesized cis-4-Decenoic acid using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.
-
Mandatory Visualization
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of cis-4-Decenoic acid.
Putative Signaling Pathway: Insights from cis-2-Decenoic Acid
While direct signaling pathways for cis-4-Decenoic acid are not yet fully elucidated, the closely related isomer, cis-2-decenoic acid, is a well-characterized signaling molecule in bacteria, particularly in the context of quorum sensing and biofilm dispersal.[4] The following diagram illustrates this pathway as a potential model for how a medium-chain fatty acid can exert biological effects.
Caption: Signaling pathway of cis-2-decenoic acid in bacteria.
Conclusion and Future Directions
Cis-4-Decenoic acid is a molecule of significant clinical relevance, primarily as a diagnostic marker for MCADD. The analytical methods for its detection are well-established and robust. However, a complete understanding of its biological roles beyond its association with this metabolic disorder is still emerging. The synthesis of this fatty acid can be achieved through established organic chemistry reactions, enabling further research into its properties and potential applications.
A key area for future investigation is the elucidation of any direct signaling pathways in which cis-4-Decenoic acid may participate in mammalian systems. Research into its potential interactions with nuclear receptors, such as PPARs, or its influence on inflammatory signaling pathways like NF-κB, could reveal novel therapeutic targets. Furthermore, a comprehensive transcriptomic and metabolomic analysis of cells or tissues exposed to cis-4-Decenoic acid would provide a broader understanding of its cellular impact. The knowledge gained from the signaling pathways of its isomer, cis-2-decenoic acid, in bacteria provides a valuable conceptual framework for exploring similar roles for cis-4-Decenoic acid in intercellular communication, both within and between organisms. Continued research into this intriguing fatty acid is warranted to fully uncover its physiological and pathophysiological significance.
References
- 1. Human Metabolome Database: Showing metabocard for cis-4-Decenoic acid (HMDB0004980) [hmdb.ca]
- 2. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Decenoic Acid | C10H18O2 | CID 93732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers and Stereochemistry of 4-Decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Decenoic acid, a monounsaturated medium-chain fatty acid, exists as two geometric isomers: (Z)-4-decenoic acid (cis) and (E)-4-decenoic acid (trans). The stereochemistry of the double bond at the C4 position significantly influences the molecule's physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their physicochemical properties, detailed experimental protocols for their synthesis and analysis, and an exploration of their role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of lipid chemistry, drug discovery, and metabolic research.
Introduction to this compound and its Stereoisomers
This compound (C₁₀H₁₈O₂) is a ten-carbon fatty acid with a single double bond located between the fourth and fifth carbon atoms. The geometry of this double bond gives rise to two stereoisomers:
-
(Z)-4-decenoic acid (cis-4-decenoic acid): In this isomer, the higher priority groups on each carbon of the double bond are on the same side.
-
(E)-4-decenoic acid (trans-4-decenoic acid): In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides.
Unsubstituted this compound is an achiral molecule. However, the introduction of substituents along the carbon chain can create chiral centers, leading to the possibility of R/S enantiomers in addition to the E/Z diastereomers. The distinct three-dimensional structures of these isomers are critical determinants of their biological activity and interactions with enzymatic systems.
Physicochemical Properties of this compound Isomers
The geometric isomerism of this compound results in different physical and chemical properties. The (Z)-isomer generally exhibits a lower melting point and a different polarity compared to the more linear and stable (E)-isomer. A summary of their key physicochemical properties is presented in the table below.
| Property | (Z)-4-Decenoic Acid | (E)-4-Decenoic Acid | Unspecified Isomer |
| IUPAC Name | (4Z)-dec-4-enoic acid[1] | (4E)-dec-4-enoic acid[2] | dec-4-enoic acid[3][4] |
| CAS Number | 505-90-8 | 57602-94-5[2] | 26303-90-2[4] |
| Molecular Formula | C₁₀H₁₈O₂[1] | C₁₀H₁₈O₂[2] | C₁₀H₁₈O₂[3][4] |
| Molecular Weight | 170.25 g/mol [1] | 170.25 g/mol [2] | 170.25 g/mol [3][4] |
| Appearance | Liquid (Predicted) | Colorless to pale yellow liquid (est.) | Colorless clear liquid (est.)[4] |
| Boiling Point | Not available | 274.00 to 275.00 °C @ 760.00 mm Hg (est.) | 97.00 to 98.00 °C @ 0.30 mm Hg[4] |
| Density | Not available | Not available | 0.915 to 0.925 g/cm³ @ 20.00 °C[4] |
| Refractive Index | Not available | Not available | 1.140 to 1.160 @ 20.00 °C[4] |
| Water Solubility | 0.17 g/L (Predicted)[1] | 0.24 g/L @ 25 °C (Predicted)[5] | 86.48 mg/L @ 25 °C (est.)[4] |
| pKa | 4.88 (Predicted)[1] | Not available | Not available |
| logP | 3.74 (Predicted)[1] | 3.1 (Predicted)[5] | 3.640 (est.)[4] |
Experimental Protocols
Stereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound requires stereoselective methods. Below are plausible protocols for achieving E/Z selectivity.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of (E)-alkenes.[6]
-
Step 1: Preparation of the Phosphonate (B1237965) Ylide. Triethyl phosphonoacetate is deprotonated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the phosphonate carbanion.
-
Step 2: Olefination. The aldehyde, hexanal, is added to the solution of the phosphonate ylide. The reaction typically proceeds at room temperature to yield ethyl (E)-dec-4-enoate.
-
Step 3: Saponification. The resulting ester is hydrolyzed to the carboxylic acid by refluxing with a base, such as sodium hydroxide (B78521) (NaOH), in an aqueous alcohol solution.
-
Step 4: Acidification. The reaction mixture is cooled and acidified with a strong acid, like hydrochloric acid (HCl), to precipitate (E)-4-decenoic acid. The product can then be purified by recrystallization or chromatography.
Caption: Synthesis of (E)-4-decenoic acid via HWE reaction.
The Wittig reaction, particularly under salt-free conditions, can be optimized to favor the formation of (Z)-alkenes.
-
Step 1: Preparation of the Phosphonium (B103445) Ylide. A phosphonium salt, such as (3-carboxypropyl)triphenylphosphonium (B14145455) bromide, is treated with a strong, non-nucleophilic base (e.g., sodium hexamethyldisilazide, NaHMDS) in an aprotic solvent (e.g., THF) at low temperature to generate the ylide.
-
Step 2: Olefination. Hexanal is added to the ylide solution at low temperature. The reaction is allowed to warm to room temperature to form (Z)-4-decenoic acid.
-
Step 3: Work-up and Purification. The reaction is quenched, and the triphenylphosphine (B44618) oxide byproduct is removed. The product is then purified by extraction and chromatography.
Caption: Synthesis of (Z)-4-decenoic acid via Wittig reaction.
Analytical Separation and Characterization
The separation and characterization of this compound isomers are crucial for their identification and quantification.
GC-MS is a powerful technique for the analysis of fatty acids. Due to their low volatility, derivatization is often required.
-
Sample Preparation and Derivatization: The carboxylic acid group is converted to a more volatile ester, typically a fatty acid methyl ester (FAME). This can be achieved by reacting the acid with a reagent such as boron trifluoride in methanol (B129727) (BF₃-MeOH) or by acidic catalysis with methanolic HCl.
-
GC-MS Protocol:
-
Column: A polar capillary column (e.g., a wax-type column) is often used for the separation of FAMEs.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 240 °C) to elute the FAMEs.
-
Carrier Gas: Helium is commonly used.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating fragmentation patterns that can be compared to spectral libraries for identification.
-
Caption: GC-MS workflow for this compound isomer analysis.
HPLC can be used to separate the underivatized isomers, often with better resolution for geometric isomers than GC.
-
Reversed-Phase HPLC Protocol:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase, often with an acidic modifier (e.g., formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid. A gradient elution may be employed for optimal separation.
-
Detection: UV detection at a low wavelength (around 200-210 nm) is suitable for the carboxylic acid functional group.
-
-
Silver Ion (Ag⁺) HPLC: This technique offers excellent separation of unsaturated fatty acid isomers based on the number, position, and geometry of the double bonds. The stationary phase is impregnated with silver ions, which form reversible complexes with the double bonds. (Z)-isomers generally have stronger interactions and thus longer retention times than (E)-isomers.
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and confirmation of the stereochemistry of the double bond.
-
¹H NMR: The coupling constant (J) between the vinylic protons (at C4 and C5) is diagnostic of the double bond geometry. For (Z)-isomers, the J-coupling is typically in the range of 10-12 Hz, while for (E)-isomers, it is larger, around 14-16 Hz.
-
¹³C NMR: The chemical shifts of the allylic carbons (C3 and C6) are also indicative of the stereochemistry. In (Z)-isomers, these carbons are shielded and appear at a higher field (lower ppm) compared to the (E)-isomers due to steric compression.
Cellular Signaling and Metabolism
Medium-chain fatty acids (MCFAs), including this compound, are important energy substrates and signaling molecules.[7][8][9] Unlike long-chain fatty acids, MCFAs can be absorbed directly into the portal circulation and transported to the liver for rapid β-oxidation.[8][9][10]
MCFAs can also act as signaling molecules by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs), and modulating intracellular signaling pathways.[7] These interactions can influence a variety of cellular processes, including inflammation, insulin (B600854) sensitivity, and gene expression.[7]
Caption: Generalized signaling and metabolic pathways of MCFAs.
Conclusion
The stereochemistry of this compound is a critical factor that defines its physical properties and biological functions. The ability to selectively synthesize and analytically resolve the (E) and (Z) isomers is essential for a deeper understanding of their roles in biological systems and for their potential application in drug development and nutritional science. This guide provides a foundational framework of the key concepts and experimental methodologies pertinent to the study of this compound isomers, intended to facilitate further research and innovation in this area.
References
- 1. Showing Compound cis-4-Decenoic acid (FDB023568) - FooDB [foodb.ca]
- 2. This compound, (4E)- | C10H18O2 | CID 5282726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C10H18O2 | CID 93732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 26303-90-2 [thegoodscentscompany.com]
- 5. scent.vn [scent.vn]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Medium-Chain Triglycerides in Foods - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of 4-Decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decenoic acid (C₁₀H₁₈O₂) is a monounsaturated, medium-chain fatty acid (MCFA) that exists as two geometric isomers: cis-4-decenoic acid and trans-4-decenoic acid.[1] It is a naturally occurring compound found in sources such as hops and beer and is utilized as a flavoring agent.[1][2] Beyond its role in the food industry, this compound serves as a versatile biochemical reagent and a building block for the synthesis of specialty chemicals, including surfactants, emulsifiers, and polymers.[2][3] Its structural similarity to other biologically active decenoic acid isomers suggests potential applications in antimicrobial research and the modulation of cellular signaling pathways, making it a molecule of significant interest to the scientific and drug development communities. This guide provides a comprehensive overview of its physicochemical properties, biological significance, and relevant experimental protocols.
Physicochemical and Spectral Properties
This compound is a colorless to light yellow liquid with a characteristic fruity aroma.[3][4] It is hydrophobic, being soluble in ethanol (B145695) and oils but practically insoluble in water.[4][5] The presence of a double bond at the fourth carbon position enhances its chemical reactivity compared to its saturated counterpart, decanoic acid.[3]
Key quantitative properties are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈O₂ | [4][6] |
| Molecular Weight | 170.25 g/mol | [4][6] |
| Appearance | Colorless to light yellow liquid with a fruity aroma | [2][3][4] |
| Density | 0.915 - 0.925 g/cm³ at 20°C | [1][7] |
| Boiling Point | 97 - 98 °C at 0.30 mmHg | [1][7] |
| Flash Point | 171.67 °C (341.00 °F) | [7] |
| Solubility | Soluble in oil and ethanol; practically insoluble in water | [4][5] |
| Refractive Index | ~1.450 at 20°C | [3] |
| CAS Numbers | 26303-90-2 (isomer unspecified); 505-90-8 (cis); 57602-94-5 (trans) | [1][4][6] |
Table 2: Available Spectral Data for this compound and its Esters
| Data Type | Availability | Notes | References |
| GC-Mass Spectrometry | Yes | Data available for the acid and its methyl/ethyl esters.[8][9] | [8][9] |
| ¹H NMR | Yes | Data available for isomers and derivatives. | |
| ¹³C NMR | Yes | Data available for the ethyl ester.[10] | [10] |
| Infrared (IR) Spectroscopy | Yes | FTIR (neat) and vapor phase spectra are available for the trans isomer.[6] | [6] |
Biological Activity and Signaling Pathways
While research specifically targeting this compound is emerging, significant insights can be drawn from studies on its isomers and the closely related decanoic acid.
Metabolic Significance
cis-4-Decenoic acid is a known metabolite in fatty acid oxidation.[11] Elevated levels of this acid in plasma and tissues are a pathognomonic marker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an inherited metabolic disorder.[5][11] This accumulation can lead to mitochondrial dysfunction by acting as an uncoupler of oxidative phosphorylation, which may contribute to the neurological symptoms observed in MCADD patients.[12]
Antimicrobial and Biofilm Activity
Medium-chain fatty acids are recognized for their antimicrobial properties, primarily by disrupting the cell membranes of bacteria and fungi.[13] While this compound itself is less studied, related isomers like cis-2-decenoic acid are potent signaling molecules. cis-2-Decenoic acid, produced by Pseudomonas aeruginosa, can induce the dispersion of established biofilms and inhibit the formation of new ones, increasing the susceptibility of persistent bacterial cells to conventional antibiotics.[14][15][16] Given the structural similarity, this compound is a candidate for investigation into similar biofilm-modulating activities.
Modulation of Cellular Signaling: The mTORC1 Pathway
Of high relevance to drug development, the saturated analogue decanoic acid is a known inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[17][18][19] This inhibition is significant because it occurs independently of glucose and insulin (B600854) levels, which are the canonical regulators of mTORC1.[20] The proposed mechanism involves decanoic acid inhibiting the AAA ATPase p97, a key cellular protein, which in turn leads to the downregulation of mTORC1 activity.[18][21] Hyperactivation of the mTORC1 pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders, making its inhibition a key therapeutic strategy.[17][19][20] The potential for this compound to similarly modulate this pathway warrants further investigation.
Proposed signaling pathway for mTORC1 inhibition by decanoic acid.[17][18][20]
Experimental Protocols
Accurate analysis and chemical modification of this compound are critical for research. Below are detailed methodologies for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and for its conversion to an acyl chloride, a common reactive intermediate.
Protocol 1: Analysis of this compound by GC-MS
This protocol describes a general method for the extraction, derivatization, and quantification of fatty acids from a biological matrix (e.g., plasma, cell culture) using GC-MS. Fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.[22][23][24]
1. Lipid Extraction (Folch Method) a. To 100 µL of sample (e.g., serum), add an appropriate internal standard (e.g., heptadecanoic acid, 17:0).[24] b. Add 1 mL of a 2:1 (v/v) chloroform (B151607):methanol solution.[24] c. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction into a single phase. d. Add 200 µL of 0.9% NaCl solution to induce phase separation. e. Centrifuge at 2,500 x g for 5 minutes to separate the layers. f. Carefully collect the lower organic (chloroform) layer containing the lipids using a glass pipette and transfer to a clean glass tube.
2. Saponification and Methylation (Derivatization to FAMEs) a. Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen. b. Add 1 mL of 0.5 M methanolic NaOH to the dried lipid residue. c. Heat the sample at 100°C for 10 minutes to saponify the fatty acids. d. After cooling, add 1 mL of 14% boron trifluoride (BF₃) in methanol. e. Heat again at 100°C for 5 minutes to convert the fatty acids to their methyl esters (FAMEs). f. Cool the sample to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. g. Vortex for 1 minute and centrifuge for 5 minutes to separate the layers. h. Transfer the upper hexane layer, now containing the FAMEs, to a GC vial for analysis.
3. GC-MS Instrumental Parameters a. GC Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-WAX or BPX-70).[25] b. Injector: 250°C, splitless injection mode.[26] c. Carrier Gas: Helium at a constant flow of 1.0 mL/min.[23] d. Oven Program: Initial temperature of 80°C (hold 2 min), ramp to 175°C at 10°C/min, then ramp to 240°C at 5°C/min (hold 5 min).[23][24] e. MS Detector: Operate in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion and characteristic fragments of the this compound methyl ester.[24]
References
- 1. Decenoic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 26303-90-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C10H18O2 | CID 93732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for cis-4-Decenoic acid (HMDB0004980) [hmdb.ca]
- 6. This compound, (4E)- | C10H18O2 | CID 5282726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 26303-90-2 [thegoodscentscompany.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound, methyl ester [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2E,4E-Decadienoic Acid, a Novel Anti-Oomycete Agent from Coculture of Bacillus subtilis and Trichoderma asperellum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. pnas.org [pnas.org]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. lipidmaps.org [lipidmaps.org]
- 23. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 24. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. ec.europa.eu [ec.europa.eu]
The Dual Role of 4-Decenoic Acid in Metabolic Pathways: From Human Metabolic Disease to Bacterial Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Decenoic acid, a ten-carbon monounsaturated fatty acid, holds a significant and dichotomous role in the biological sciences. In human metabolism, the accumulation of one of its isomers, cis-4-decenoic acid, serves as a critical diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Conversely, in the microbial world, another isomer, cis-2-decenoic acid, functions as a pivotal signaling molecule in a variety of bacteria, orchestrating complex behaviors such as biofilm dispersal and influencing virulence. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, detailing its catabolism in humans and its biosynthesis and signaling functions in bacteria. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the pertinent metabolic and signaling pathways to facilitate further investigation and therapeutic development.
Introduction
The study of fatty acid metabolism has long been a cornerstone of biomedical research, revealing intricate pathways essential for energy homeostasis and cellular function. Among the myriad of fatty acids, this compound has emerged as a molecule of particular interest due to its distinct roles in vastly different biological contexts. This guide will explore the multifaceted nature of this compound, dissecting its involvement in both human metabolic disease and bacterial cell-to-cell communication.
The Role of cis-4-Decenoic Acid in Human Metabolism and MCAD Deficiency
cis-4-Decenoic acid is an intermediate in the beta-oxidation of unsaturated fatty acids. Its metabolic significance is most pronounced in the context of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy.[1][2] In individuals with MCAD deficiency, the enzymatic block leads to the accumulation of specific metabolites, with cis-4-decenoic acid being a pathognomonic indicator.[3][4]
The Beta-Oxidation Pathway of cis-4-Decenoyl-CoA
The mitochondrial beta-oxidation of fatty acids is a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. The oxidation of unsaturated fatty acids, such as cis-4-decenoic acid, requires additional enzymes to handle the double bond.
The metabolic pathway for cis-4-decenoyl-CoA and the impact of MCAD deficiency is illustrated below:
Figure 1: Beta-Oxidation of cis-4-Decenoyl-CoA and the Metabolic Block in MCAD Deficiency.
Quantitative Data in MCAD Deficiency
The diagnosis of MCAD deficiency is supported by the quantitative analysis of specific metabolites in the plasma. The following table summarizes the typical concentrations of cis-4-decenoic acid and other relevant markers in individuals with MCAD deficiency compared to healthy controls.
| Metabolite | MCAD Patients (µmol/L) | Normal Controls (µmol/L) | Reference |
| cis-4-Decenoic Acid | 3.5 - 71 | 0.2 - 1.7 | [5] |
| Octanoylcarnitine (C8) | > 0.3 | < 0.3 | [6] |
| C8/C10 Acylcarnitine Ratio | > 5 | < 5 | [6] |
Experimental Protocol: Quantification of Plasma Organic Acids by GC-MS
The following is a generalized protocol for the analysis of organic acids, including cis-4-decenoic acid, in plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To extract, derivatize, and quantify organic acids from plasma.
Materials:
-
Plasma sample
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: To a 1 mL plasma sample, add the internal standard. Acidify the sample to a pH below 2 with HCl.
-
Extraction: Add NaCl to saturate the aqueous phase. Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes. Centrifuge to separate the phases.
-
Drying: Transfer the organic (upper) layer to a clean tube and dry it over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of the derivatization agent (BSTFA + 1% TMCS) to the dried extract. Cap the vial tightly and heat at 70°C for 30 minutes to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions: Use a temperature program that effectively separates the target analytes. For example, start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Conditions: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Quantification: Identify and quantify the target organic acids by comparing their retention times and mass spectra to those of authentic standards. Calculate the concentration based on the ratio of the analyte peak area to the internal standard peak area.
The Role of cis-2-Decenoic Acid as a Bacterial Signaling Molecule
In contrast to the role of its isomer in human metabolic disease, cis-2-decenoic acid is a fatty acid signaling molecule utilized by various bacteria, most notably Pseudomonas aeruginosa, a significant opportunistic human pathogen.[7][8] This molecule is involved in cell-to-cell communication, a process often referred to as quorum sensing, and plays a crucial role in regulating biofilm formation and dispersal.[9][10]
Biosynthesis of cis-2-Decenoic Acid in Pseudomonas aeruginosa
The biosynthesis of cis-2-decenoic acid in P. aeruginosa is linked to fatty acid metabolism. The key enzyme identified in its production is DspI, a putative enoyl-CoA hydratase/isomerase.[11] The proposed pathway involves the conversion of a 10-carbon fatty acyl-CoA intermediate.
Figure 2: Proposed Biosynthesis and Signaling Function of cis-2-Decenoic Acid.
Quantitative Data on cis-2-Decenoic Acid Signaling
The signaling effects of cis-2-decenoic acid are concentration-dependent. The following table provides key quantitative data regarding its activity.
| Parameter | Concentration | Bacterial Species | Reference |
| Native Concentration in Biofilm | 2.5 nM | Pseudomonas aeruginosa | [9] |
| Effective Concentration for Biofilm Dispersal | 1.0 nM - 10 mM | Pseudomonas aeruginosa | [9] |
| Effective Concentration for Biofilm Inhibition | 2.5 nM - 310 nM | Pseudomonas aeruginosa | [7][12] |
| Effective Concentration for Biofilm Dispersal | 310 nM | Escherichia coli | [10][12] |
Experimental Protocol: Biofilm Dispersal Assay
This protocol details a method to assess the biofilm dispersal activity of cis-2-decenoic acid.
Objective: To quantify the dispersal of a pre-formed bacterial biofilm in response to cis-2-decenoic acid.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
96-well microtiter plates
-
cis-2-Decenoic acid stock solution
-
Phosphate-buffered saline (PBS)
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or 30% acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation: Inoculate the wells of a 96-well microtiter plate with a diluted overnight culture of the test bacterium. Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours to allow for biofilm formation.
-
Treatment: Carefully remove the planktonic cells from each well by aspiration. Wash the wells gently with PBS. Add fresh growth medium containing various concentrations of cis-2-decenoic acid to the wells. Include a control with the vehicle (e.g., ethanol) but no cis-2-decenoic acid.
-
Incubation for Dispersal: Incubate the plate for a defined period (e.g., 2-24 hours) to allow for dispersal.
-
Quantification of Dispersed Cells (Optional): At the end of the incubation, carefully transfer the supernatant from each well to a new microtiter plate and measure the optical density (e.g., at 600 nm) to quantify the dispersed planktonic cells.
-
Quantification of Remaining Biofilm:
-
Aspirate the medium from the wells and wash gently with PBS.
-
Stain the remaining adherent biofilm by adding 150 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well and incubating for 10-15 minutes.
-
Measure the absorbance at approximately 570 nm using a microplate reader. A lower absorbance in the treated wells compared to the control indicates biofilm dispersal.
-
Conclusion and Future Directions
This compound exemplifies the remarkable functional diversity of fatty acids in biology. As a biomarker for MCAD deficiency, cis-4-decenoic acid is a critical tool in clinical diagnostics, enabling early detection and management of a serious metabolic disorder. In the realm of microbiology, cis-2-decenoic acid's role as a signaling molecule opens up new avenues for the development of anti-biofilm therapeutics.
For drug development professionals, the pathways described herein present potential targets. For MCAD deficiency, strategies to reduce the accumulation of toxic intermediates remain a key area of research. For infectious diseases, understanding and manipulating the cis-2-decenoic acid signaling pathway could lead to novel approaches to combatting antibiotic-resistant biofilms.
Future research should focus on elucidating the precise enzymatic mechanisms of DspI in cis-2-decenoic acid biosynthesis and identifying its receptor and downstream signaling components in various bacterial species. A deeper understanding of these pathways will undoubtedly fuel the development of innovative diagnostic and therapeutic strategies.
References
- 1. revvity.com [revvity.com]
- 2. dshs.texas.gov [dshs.texas.gov]
- 3. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma cis-dec-4-enoic acid measured by isotope dilution mass spectrometry; an improved assay to diagnose medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Fatty Acid Messenger Is Responsible for Inducing Dispersion in Microbial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 11. journals.asm.org [journals.asm.org]
- 12. benchchem.com [benchchem.com]
4-Decenoic Acid: A Key Biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid oxidation.[1] The condition prevents the body from converting certain fats into energy, particularly during periods of fasting.[1][2] This metabolic disruption leads to the accumulation of specific fatty acids and their metabolites, which can be detected and quantified for diagnostic purposes. Among these, cis-4-decenoic acid has emerged as a reliable and sensitive biomarker for MCAD deficiency.[3][4] This technical guide provides a comprehensive overview of cis-4-decenoic acid as a biomarker, including quantitative data, detailed experimental protocols for its detection, and an exploration of the underlying biochemical pathways.
Quantitative Data
The concentration of cis-4-decenoic acid is significantly elevated in the plasma and dried blood spots of individuals with MCAD deficiency compared to healthy controls. This clear distinction makes it a valuable diagnostic marker.
| Population Group | Sample Type | Concentration of cis-4-Decenoic Acid (μmol/L) | Reference |
| MCAD Deficient Patients (asymptomatic and symptomatic) | Plasma | 3.5 - 71 | [5] |
| Normal Children | Plasma | 0.2 - 1.7 | [5] |
| MCAD Heterozygotes | Plasma | 0.1 - 1.5 | [5] |
| Patients with other fatty acid oxidation defects | Plasma | 0.2 - 2.2 | [5] |
| Control Population | Dried Blood Spots | Not Detected | [6] |
| MCAD Deficient Children | Dried Blood Spots | Elevated above control range | [6] |
Table 1: Plasma and Dried Blood Spot Concentrations of cis-4-Decenoic Acid. This table summarizes the reported concentrations of cis-4-decenoic acid in different patient populations and sample types. The stark contrast in levels between MCAD deficient individuals and control groups underscores its diagnostic utility.
Biochemical Pathways
In healthy individuals, fatty acids are metabolized through beta-oxidation in the mitochondria to produce energy.[7] However, in MCAD deficiency, the enzyme responsible for the dehydrogenation of medium-chain acyl-CoAs is deficient.[8] This enzymatic block disrupts the normal breakdown of fatty acids, including the unsaturated fatty acid linoleic acid.
Cis-4-decenoic acid is an intermediary metabolite in the beta-oxidation of linoleic acid.[9] When MCAD is deficient, the downstream processing of cis-4-decenoyl-CoA is impaired, leading to its accumulation. The body then attempts to clear the excess fatty acids through alternative pathways, such as omega-oxidation, which typically plays a minor role.[9][10][11] This alternative pathway further contributes to the unique metabolic profile observed in MCAD deficiency.
Figure 1: Metabolism of Linoleic Acid in MCAD Deficiency. This diagram illustrates the metabolic fate of linoleic acid in individuals with MCAD deficiency. The blockage at the MCAD step leads to the accumulation of cis-4-decenoyl-CoA and its subsequent conversion to cis-4-decenoic acid. The diagram also shows the shunting of accumulated metabolites into the omega-oxidation pathway.
Experimental Protocols
The gold standard for the quantitative analysis of cis-4-decenoic acid is gas chromatography-mass spectrometry (GC-MS).[3][4] The following is a synthesized protocol based on established methods for fatty acid analysis in plasma and dried blood spots.
Protocol: Quantification of cis-4-Decenoic Acid by GC-MS
1. Sample Preparation
-
Plasma:
-
To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., deuterated this compound).
-
Perform lipid extraction using a 2:1 mixture of chloroform:methanol (B129727).
-
Vortex and centrifuge to separate the layers.
-
Collect the organic (lower) layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.[12]
-
-
Dried Blood Spots (DBS):
-
Punch out a 3 mm disc from the dried blood spot.
-
Place the disc in a glass tube.
-
Add a known amount of internal standard.
-
Add methanol and vortex to extract the fatty acids.
-
Centrifuge and transfer the methanol extract to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
2. Derivatization (Esterification)
To increase the volatility of the fatty acids for GC analysis, they must be derivatized to fatty acid methyl esters (FAMEs).
-
To the dried lipid extract, add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[13]
-
Cap the tube tightly and heat at 80-100°C for 45-60 minutes.[14]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of water to the tube.
-
Vortex vigorously and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.[12]
3. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for FAME analysis (e.g., DB-23, HP-88).
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/minute.
-
Ramp to 250°C at 5°C/minute, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Operate in selected ion monitoring (SIM) mode for targeted quantification of the methyl ester of cis-4-decenoic acid.
-
Monitor characteristic ions for both the analyte and the internal standard.
-
Figure 2: GC-MS Workflow for this compound Quantification. This flowchart outlines the key steps involved in the analysis of cis-4-decenoic acid from biological samples using gas chromatography-mass spectrometry.
Conclusion
Cis-4-decenoic acid is a highly specific and sensitive biomarker for the diagnosis of MCAD deficiency. Its significant elevation in affected individuals allows for clear differentiation from healthy controls and other metabolic disorders. The well-established GC-MS methodology provides a robust and reliable platform for its quantification in clinical and research settings. A thorough understanding of the underlying biochemical pathways leading to its accumulation is crucial for interpreting analytical results and for the development of potential therapeutic strategies for MCAD deficiency. This guide provides the foundational knowledge and practical protocols to aid researchers and drug development professionals in their work on this important metabolic disorder.
References
- 1. Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Children's Hospital of Philadelphia [chop.edu]
- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Functional redundancy of mitochondrial enoyl-CoA isomerases in the oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of mitochondrial beta -oxidation of unsaturated fatty acids in the 3,2-trans-enoyl-CoA isomerase-deficient mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 6. Diagnosis of medium chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jackwestin.com [jackwestin.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Omega oxidation - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. jfda-online.com [jfda-online.com]
4-Decenoic Acid in Human Plasma: A Technical Guide for Researchers
Introduction
4-Decenoic acid is a medium-chain monounsaturated fatty acid that has garnered significant attention in the scientific community, primarily due to its association with inherited metabolic disorders. This technical guide provides a comprehensive overview of this compound in human plasma, with a focus on its quantitative analysis, potential biological roles, and the experimental protocols for its detection. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolomics, clinical diagnostics, and pharmacology.
Quantitative Data of cis-4-Decenoic Acid in Human Plasma
cis-4-Decenoic acid is a key biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid oxidation.[1] Its concentration in plasma is significantly elevated in individuals with this condition. The following table summarizes the quantitative data from a study by Johnson et al. (1994), which utilized an isotope dilution mass spectrometric assay for accurate quantification.
| Patient Group | Plasma cis-4-Decenoic Acid Concentration (μmol/L) |
| Normal Children | 0.2 - 1.7 |
| MCAD Deficiency Patients (Asymptomatic & Symptomatic) | 3.5 - 71 |
| MCAD Heterozygotes | 0.1 - 1.5 |
| Other Fatty Acid Oxidation Defects | 0.2 - 2.2 |
| Patients on Valproic Acid | 0.2 - 0.4 |
Biological Role and Signaling Pathways
While cis-4-decenoic acid is primarily recognized as a diagnostic marker, emerging research suggests it may have direct biological effects, particularly at the elevated concentrations seen in MCAD deficiency.
Metabolic Origin of cis-4-Decenoic Acid
In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to the accumulation of metabolic intermediates. cis-4-Decenoic acid is an intermediary metabolite of linoleic acid.[1]
Caption: Metabolic origin of cis-4-decenoic acid.
Potential Signaling Pathways of Structurally Related Decenoic Acids
Direct signaling pathways for cis-4-decenoic acid have not been extensively elucidated. However, studies on structurally similar decenoic acid isomers, such as decanoic acid and 10-hydroxy-2-decenoic acid, provide insights into potential mechanisms of action.
Decanoic Acid Signaling: Decanoic acid, a saturated medium-chain fatty acid found in ketogenic diet therapies, has been shown to inhibit the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, independent of glucose and insulin (B600854) levels. This suggests a direct cellular effect on a key regulator of cell growth and metabolism.
Caption: Decanoic acid inhibits the mTORC1 signaling pathway.
10-Hydroxy-2-Decenoic Acid (10-HDA) Signaling: 10-HDA, a major component of royal jelly, has been demonstrated to influence several signaling pathways, including the dietary restriction and target of rapamycin (TOR) signaling pathways, as well as the PI3K/AKT pathway, which are crucial for cell survival and metabolism.
Caption: 10-HDA activates the PI3K/AKT signaling pathway.
Given the structural similarities, it is plausible that the elevated levels of cis-4-decenoic acid in MCAD deficiency could interact with these or other signaling pathways, contributing to the pathophysiology of the disease. However, this remains an area for further investigation.
Experimental Protocols
Accurate quantification of this compound in human plasma is critical for both diagnostic and research purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
General Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound in human plasma.
References
solubility of 4-Decenoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-Decenoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a monounsaturated fatty acid with importance in various biochemical contexts, including its role as a potential intermediate in metabolic pathways and as a flavoring agent.[1][2][3] Understanding its solubility in organic solvents is critical for its extraction, purification, formulation, and application in research and drug development. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data and providing detailed experimental protocols for its determination.
Predicted Solubility Profile of this compound
The solubility of a fatty acid is governed by the interplay between its polar carboxylic acid head and its nonpolar hydrocarbon tail. The principle of "like dissolves like" is central to predicting its behavior in various solvents.[4][5] As a C10 monounsaturated fatty acid, this compound is expected to be soluble in a variety of organic solvents.[6] The presence of the double bond introduces a slight increase in polarity and, particularly in the cis-isomer, creates a kink in the hydrocarbon chain. This kink can disrupt the efficiency of crystal lattice packing, which may lead to a lower melting point and increased solubility compared to its saturated counterpart, decanoic acid.[7][8]
While specific quantitative solubility data for this compound is not extensively available in public literature, it is known to be soluble in ethanol (B145695) and oils.[6]
Quantitative Solubility Data for Decanoic Acid (Saturated Analog)
In the absence of comprehensive data for this compound, the solubility of its saturated analog, decanoic acid (capric acid), serves as a valuable proxy. The data presented below, compiled from various sources, offers a strong predictive basis for the solubility of this compound. It is anticipated that the solubility of this compound will be comparable to or slightly greater than that of decanoic acid in many organic solvents.
| Solvent | Temperature (°C) | Solubility |
| Acetonitrile | 0 | 11.8 g / 100g solution[8] |
| 10 | 21.0 g / 100g solution[8] | |
| 20 | 66.0 g / 100g solution[8] | |
| 30 | >76 g / 100g solution[8] | |
| Acetone | Room Temperature | Very Soluble[8] |
| Ethanol | Room Temperature | Soluble[8][9] |
| Methanol | Room Temperature | Soluble[8] |
| Tetrahydrofuran (THF) | ~20 | Soluble (>10 mg/mL)[9] |
Note: The term "Soluble" in this context generally indicates that at least 10 mg of the solute dissolves in 1 mL of the solvent at room temperature.[9] Fatty acids with longer chains tend to be more soluble in nonpolar solvents like ethers and alcohols.[5]
Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method and Gravimetric Analysis
This section details a robust and widely accepted methodology for the precise determination of the thermodynamic solubility of this compound in an organic solvent at a specified temperature.[8][10]
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Screw-capped vials or flasks
-
Centrifuge
-
Micropipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Evaporation apparatus (e.g., rotary evaporator or vacuum oven)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is reached. The time required can vary depending on the solute and solvent system.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid disturbing the solid pellet, it is advisable to filter the supernatant through a syringe filter that has been pre-warmed to the experimental temperature.
-
Dispense the accurately measured aliquot of the saturated solution into a pre-weighed container.
-
Evaporate the solvent completely under reduced pressure or in a vacuum oven at a temperature that does not cause degradation of the fatty acid.
-
Once the solvent is fully removed, re-weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the container minus its initial (tare) weight.
-
Solubility is then calculated and can be expressed in various units, such as g/L, mg/mL, or g/100g of solvent.
Solubility (g/L) = (Mass of dried solute in g) / (Volume of aliquot in L)
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
References
- 1. CIS-4-DECENOIC ACID | 505-90-8 [chemicalbook.com]
- 2. This compound | 26303-90-2 [chemicalbook.com]
- 3. Decenoic acid - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H18O2 | CID 93732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. shodex.com [shodex.com]
- 10. acri.gov.tw [acri.gov.tw]
Navigating the Safety Landscape of 4-Decenoic Acid: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling of investigational compounds is paramount. This technical guide provides an in-depth overview of the safety profile and handling precautions for 4-Decenoic acid, a C10 unsaturated fatty acid of interest in various research and development applications.
This document summarizes available toxicological data, outlines detailed experimental protocols for safety assessment, and explores potential biological signaling pathways influenced by this class of molecules.
Toxicological Profile
The available data indicates that this compound is classified as a skin and eye irritant.[1] While specific quantitative toxicity data for this compound is limited, information on the closely related saturated fatty acid, decanoic acid, provides valuable insights into its potential toxicological profile.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for decanoic acid, which can be used as a surrogate for estimating the potential toxicity of this compound. It is crucial to note that these values are for decanoic acid and should be interpreted with caution for this compound.
| Endpoint | Test Species | Route of Administration | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | >10 g/kg | [2] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >5000 mg/kg | |
| Acute Inhalation Toxicity (LC50) | - | Inhalation | Data not available |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of the test population.
Irritation Data
Qualitative assessments indicate that this compound is a skin and eye irritant. For a more quantitative understanding, data from studies on decanoic acid are presented below.
| Endpoint | Test Species | Classification | Primary Irritation Index (PII) | Reference |
| Skin Irritation | Rabbit | Mild Irritant | 0.3 | [3] |
| Eye Irritation | Rabbit | Minimally Irritating | 7.3 (Maximum Average Score) | [4] |
Experimental Protocols for Safety Assessment
For researchers needing to generate specific safety data for this compound, the following sections detail methodologies for key toxicological endpoints based on internationally recognized OECD guidelines.
Acute Dermal Irritation/Corrosion Test (OECD 404)
This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
Methodology:
-
Test System: Healthy young adult albino rabbits are used.
-
Application: 0.5 mL of the test substance is applied to a small area (~6 cm²) of shaved, intact skin. The site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
-
Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe effect).
-
Classification: The mean scores for erythema and edema are used to calculate a Primary Irritation Index (PII), which determines the irritation category.[3][5]
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This in vitro method provides an alternative to animal testing for assessing skin irritation potential.
Methodology:
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.[6][7][8]
-
Application: The test substance is applied topically to the surface of the RhE tissue.
-
Incubation: The tissue is incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: Post-incubation, the viability of the tissue is determined using a cell viability assay, such as the MTT assay.
-
Classification: A reduction in tissue viability below a certain threshold (typically 50%) compared to a negative control indicates that the substance is a skin irritant.[6][8]
Acute Eye Irritation/Corrosion Test (OECD 405)
This test evaluates the potential of a substance to cause damage to the eye.
Methodology:
-
Test System: Healthy adult albino rabbits are used.
-
Application: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours, and up to 21 days if effects persist.
-
Scoring: Ocular lesions are scored using a standardized system.
-
Classification: The severity and reversibility of the ocular responses determine the irritation classification.[4]
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437) and Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay
These in vitro methods are used to screen for severe eye irritants and can reduce the need for in vivo testing.
-
BCOP Assay: This test uses isolated bovine corneas and measures changes in opacity and permeability after exposure to a test substance to predict eye irritation potential.[9]
-
HET-CAM Assay: This assay utilizes the chorioallantoic membrane of hen's eggs, a vascularized membrane, to assess the irritation potential of a substance by observing hemorrhage, lysis, and coagulation.[10]
Potential Signaling Pathways
Unsaturated fatty acids like this compound are not inert molecules and can interact with various cellular signaling pathways. Understanding these potential interactions is crucial for interpreting experimental results and predicting pharmacological or toxicological effects.
G Protein-Coupled Receptor 40 (GPR40) Activation
Medium and long-chain fatty acids are known agonists of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[11][12][13] Activation of this Gq-coupled receptor can lead to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and can activate Protein Kinase C (PKC), leading to various downstream cellular responses, including hormone secretion.[1][11][14]
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
Fatty acids and their derivatives can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.[15][16] Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This leads to the recruitment of co-activators and the initiation of transcription of genes involved in lipid metabolism and inflammation.[17]
Toll-like Receptor (TLR) Signaling Modulation
Fatty acids can modulate the activity of Toll-like Receptors (TLRs), particularly TLR4. While saturated fatty acids are generally considered activators of TLR4 signaling, leading to a pro-inflammatory response, polyunsaturated fatty acids have been shown to inhibit this pathway.[2][18][19] The interaction of this compound with TLR4 is not well-characterized, but it is plausible that it could influence TLR4 dimerization and recruitment into lipid rafts, thereby modulating downstream signaling through adaptors like MyD88 and TRIF, and ultimately affecting the activation of transcription factors such as NF-κB.[2][20]
References
- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 2. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daikinchemicals.com [daikinchemicals.com]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nucro-technics.com [nucro-technics.com]
- 8. iivs.org [iivs.org]
- 9. iivs.org [iivs.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Saturated fatty acids trigger TLR4-mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Decenoic Acid: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 4-Decenoic acid, a valuable unsaturated fatty acid for research in drug development, biochemistry, and polymer science. The following sections outline methodologies for the stereoselective synthesis of both the (Z) and (E) isomers of this compound, accompanied by quantitative data, purification techniques, and characterization details.
Introduction
This compound is a monounsaturated fatty acid with applications as a building block in the synthesis of bioactive molecules, specialty polymers, and as a flavoring agent.[1] Its biological activities are an area of ongoing research, with related decenoic acid derivatives showing antimicrobial and anti-inflammatory properties. This document details two primary synthetic routes to obtain the (Z) and (E) isomers of this compound with high purity.
Data Presentation
The following table summarizes the quantitative data for the described synthetic protocols.
| Parameter | Synthesis of (Z)-4-Decenoic Acid | Synthesis of (E)-4-Decenoic Acid |
| Starting Materials | 1-Heptyne (B1330384), Ethyl 3-bromopropionate | Hexanal (B45976), Triethyl phosphonoacetate |
| Key Reactions | Alkyne Alkylation, Lindlar Reduction, Ester Hydrolysis | Horner-Wadsworth-Emmons Olefination, Ester Hydrolysis |
| Overall Yield | ~70-80% | ~80-90% |
| Purity | >95% | >98% (predominantly E-isomer) |
| Stereoselectivity | >97% (Z)-isomer | >95% (E)-isomer |
Experimental Protocols
Synthesis of (Z)-4-Decenoic Acid
This synthesis proceeds in three steps starting from the commercially available 1-heptyne. The key steps involve the creation of the carbon backbone via alkyne alkylation, followed by a stereoselective reduction to the (Z)-alkene, and subsequent hydrolysis to the desired carboxylic acid.
Step 1: Alkylation of 1-Heptyne with Ethyl 3-bromopropionate
This step extends the carbon chain of 1-heptyne to form the backbone of ethyl 4-decynoate.
-
Materials: 1-Heptyne, n-Butyllithium (n-BuLi) in hexanes, Ethyl 3-bromopropionate, Tetrahydrofuran (THF), Hexamethylphosphoramide (HMPA).
-
Procedure:
-
Dissolve 1-heptyne in dry THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-BuLi to deprotonate the terminal alkyne, forming the lithium acetylide.
-
Add HMPA, followed by the dropwise addition of ethyl 3-bromopropionate.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude ethyl 4-decynoate by vacuum distillation.
-
Step 2: Lindlar Reduction of Ethyl 4-decynoate
This reaction selectively reduces the alkyne to a cis-alkene using a poisoned palladium catalyst.[2][3][4][5][6]
-
Materials: Ethyl 4-decynoate, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), Hydrogen gas, Solvent (e.g., ethanol (B145695) or ethyl acetate).
-
Procedure:
-
Dissolve ethyl 4-decynoate in the chosen solvent in a flask equipped with a stir bar.
-
Add Lindlar's catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon is a common method for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature and monitor the hydrogen uptake.
-
Upon completion, filter the mixture to remove the catalyst.
-
Evaporate the solvent to obtain crude ethyl (Z)-4-decenoate.
-
Step 3: Hydrolysis of Ethyl (Z)-4-decenoate
The final step is the hydrolysis of the ester to the carboxylic acid.[7]
-
Materials: Ethyl (Z)-4-decenoate, Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH), Ethanol, Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the crude ethyl (Z)-4-decenoate in a mixture of ethanol and water containing NaOH or KOH.
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol by distillation.
-
Acidify the aqueous residue with dilute HCl to precipitate the carboxylic acid.
-
Extract the (Z)-4-decenoic acid with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Synthesis of (E)-4-Decenoic Acid
The synthesis of the (E)-isomer is achieved through a Horner-Wadsworth-Emmons reaction, which is known for its high (E)-selectivity, followed by ester hydrolysis.[10][11][12][13]
Step 1: Horner-Wadsworth-Emmons Olefination
This reaction couples hexanal with triethyl phosphonoacetate to form ethyl (E)-4-decenoate.[14]
-
Materials: Triethyl phosphonoacetate, Sodium hydride (NaH), Dry benzene (B151609) or THF, Hexanal.
-
Procedure:
-
Suspend sodium hydride in dry benzene or THF under an inert atmosphere.
-
Add triethyl phosphonoacetate dropwise to the suspension at room temperature.
-
After the hydrogen evolution ceases, add hexanal dropwise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature until completion.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude ethyl (E)-4-decenoate by vacuum distillation.
-
Step 2: Hydrolysis of Ethyl (E)-4-decenoate
This step is identical to the hydrolysis of the (Z)-isomer described above.
Characterization
The final products should be characterized using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure and stereochemistry of the double bond.[17]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carboxylic acid C=O and O-H stretches, and C=C stretch).
Mandatory Visualizations
Caption: Synthetic pathway for (Z)-4-Decenoic Acid.
Caption: Synthetic pathway for (E)-4-Decenoic Acid.
Potential Signaling Pathways
While direct signaling pathways for this compound are not yet fully elucidated, fatty acids, in general, are known to act as signaling molecules that can modulate various cellular processes.[18][19][20] They can influence pathways related to metabolism, inflammation, and cell growth.[18][20] For instance, some medium-chain fatty acids have been shown to affect pathways such as:
-
Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that play key roles in lipid and glucose metabolism.[21]
-
G Protein-Coupled Receptors (GPCRs): Specific GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are activated by fatty acids and are involved in insulin (B600854) secretion and anti-inflammatory responses.[18][22]
Further research is warranted to investigate the specific interactions of this compound with these and other signaling cascades. A related compound, 2E,4E-decadienoic acid, has shown anti-oomycete activity by targeting the cell membrane and mitochondria, suggesting that this compound could also have effects on cellular integrity and energy metabolism.[23][24][25]
Caption: Potential fatty acid signaling pathways.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0086507) [np-mrd.org]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 5. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 6. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. orgsyn.org [orgsyn.org]
- 15. mdpi.com [mdpi.com]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. preprints.org [preprints.org]
- 18. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 19. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2E,4E-Decadienoic Acid, a Novel Anti-Oomycete Agent from Coculture of Bacillus subtilis and Trichoderma asperellum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. 2 E,4 E-Decadienoic Acid, a Novel Anti-Oomycete Agent from Coculture of Bacillus subtilis and Trichoderma asperellum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-Decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for the purification of 4-decenoic acid, a medium-chain fatty acid with emerging significance in cellular signaling and potential therapeutic applications. The following sections detail various purification methodologies, present comparative data, and offer step-by-step experimental protocols.
Introduction to this compound Purification
This compound is an unsaturated fatty acid that, along with its isomers, is gaining interest in the scientific community. Proper purification is critical to obtaining a high-purity product for research and development, as isomers and other impurities can significantly impact biological activity and experimental outcomes. The primary challenges in purifying this compound include the potential for isomerization of the double bond, especially at elevated temperatures, and the separation from structurally similar fatty acids.
Common purification techniques for this compound include:
-
Column Chromatography: Particularly effective for separating isomers and impurities with different polarities.
-
Low-Temperature Crystallization: Useful for separating unsaturated fatty acids from their saturated counterparts.
-
High-Vacuum Distillation: A method for purifying heat-sensitive compounds by lowering their boiling point to prevent thermal degradation and isomerization.
Comparative Data of Purification Techniques
The selection of a purification technique depends on the initial purity of the crude sample, the desired final purity, and the scale of the purification. The following table summarizes typical performance metrics for common purification methods applicable to this compound.
| Purification Technique | Typical Purity | Typical Recovery | Key Advantages | Key Limitations |
| Silica (B1680970) Gel Column Chromatography | >98% | 70-90% | Excellent separation of isomers and polar impurities. | Can be time-consuming for large scales; potential for sample loss on the column. |
| Silver Ion Chromatography (Ag+-HPLC) | >99% | 60-80% | Superior separation of unsaturated fatty acid isomers based on the degree and geometry of unsaturation. | More expensive and complex than standard chromatography. |
| Low-Temperature Crystallization | >95% (after multiple steps) | 50-70% | Scalable and cost-effective for removing saturated fatty acids. | Less effective for separating isomers of similar saturation. |
| High-Vacuum Molecular Distillation | >99% | >90% | High throughput and excellent for removing non-volatile impurities; minimizes thermal stress. | Requires specialized equipment; may not effectively separate isomers with close boiling points. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed for the purification of crude this compound to remove polar and non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Acetic acid (glacial)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in a 98:2 hexane/ethyl acetate solvent mixture.
-
Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the sand layer at the top of the column.
-
-
Elution:
-
Begin elution with a mobile phase of 98:2 (v/v) hexane/ethyl acetate containing 0.1% acetic acid. The acetic acid is added to improve the peak shape of the carboxylic acid.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 95:5, then 90:10 hexane/ethyl acetate) to elute the this compound.
-
Collect fractions using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified this compound.
-
Protocol 2: Purification by Low-Temperature Crystallization
This protocol is suitable for the enrichment of this compound from a mixture containing saturated fatty acids.
Materials:
-
Crude this compound mixture
-
Acetone or Hexane (crystallization solvent)
-
Jacketed crystallization vessel with a stirrer
-
Refrigerated circulating bath
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution:
-
Dissolve the crude fatty acid mixture in the crystallization solvent (e.g., acetone) at a ratio of approximately 1:5 (w/v) at room temperature. Gentle warming may be applied if necessary to ensure complete dissolution.
-
-
Cooling and Crystallization:
-
Cool the solution slowly using the refrigerated circulating bath to a temperature between -20°C and -40°C with gentle stirring. Saturated fatty acids will preferentially crystallize out of the solution.
-
Hold the mixture at the final temperature for 2-4 hours to allow for complete crystallization.
-
-
Filtration:
-
Rapidly filter the cold mixture through a pre-chilled Büchner funnel under vacuum to separate the crystallized saturated fatty acids (filter cake) from the liquid phase containing the enriched unsaturated fatty acids.
-
-
Solvent Removal:
-
Recover the purified this compound from the filtrate by removing the solvent using a rotary evaporator.
-
-
Repeated Crystallization (Optional):
-
For higher purity, the process can be repeated on the recovered liquid fraction.
-
Protocol 3: Purification by High-Vacuum Molecular Distillation
This protocol is ideal for large-scale purification and for heat-sensitive this compound to achieve high purity.
Materials:
-
Crude this compound
-
Molecular still (e.g., wiped-film or short-path evaporator)
-
High-vacuum pump
-
Heating and cooling systems for the evaporator and condenser
Procedure:
-
Degassing:
-
Degas the crude this compound sample under a moderate vacuum to remove any dissolved gases and volatile impurities before introducing it into the molecular still.
-
-
Distillation:
-
Set the evaporator temperature to a range of 100-140°C and the condenser temperature to a lower temperature, typically around 20-40°C.
-
Maintain a high vacuum (typically 0.001 to 0.1 mbar).
-
Introduce the degassed crude acid into the evaporator at a controlled feed rate. The rotating wipers will spread a thin film of the acid on the heated surface.
-
The more volatile this compound will evaporate and then condense on the internal condenser, while less volatile impurities will remain as the residue.
-
-
Collection:
-
Collect the purified this compound distillate and the residue in separate collection flasks.
-
-
Analysis:
-
Analyze the purity of the distillate using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Analytical Methods for the Detection of 4-Decenoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 4-decenoic acid, a medium-chain fatty acid. The methods described herein are essential for researchers in various fields, including metabolic disease research, drug development, and diagnostics, where accurate quantification of this molecule is critical. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the requisite sensitivity and specificity for complex biological matrices.
Introduction
This compound (C₁₀H₁₈O₂) is a monounsaturated fatty acid that has been identified as a characteristic metabolite in certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][2] Its accurate and precise quantification in biological samples like plasma and serum is crucial for both diagnostic purposes and for understanding the pathophysiology of such diseases.[1][2] Due to its chemical properties, including its polarity and volatility, specific analytical strategies, often involving derivatization, are required for reliable analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust and widely used technique for the analysis of fatty acids. However, the inherent polarity and low volatility of free fatty acids like this compound necessitate a derivatization step to improve their chromatographic behavior and thermal stability.[3] The most common derivatization methods are esterification (typically methylation to form fatty acid methyl esters - FAMEs) and silylation.
Experimental Protocol: GC-MS Analysis of this compound in Human Plasma
This protocol outlines the extraction, derivatization (methylation), and analysis of this compound from a human plasma sample.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma in a glass tube, add an appropriate internal standard (e.g., deuterated this compound or a non-endogenous odd-chain fatty acid like heptadecanoic acid).
-
Add 2 mL of a 2:1 (v/v) methanol (B129727):chloroform mixture for lipid extraction and protein precipitation.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization to Fatty Acid Methyl Ester (FAME):
-
To the dried extract, add 200 µL of 14% boron trifluoride in methanol (BF₃-methanol).
-
Tightly cap the tube and heat the mixture at 60°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution to the tube.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.
3. GC-MS Instrumentation and Parameters:
The following table outlines typical GC-MS parameters. These should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Mass Range | m/z 50-350 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
4. Data Analysis and Quantification:
-
Qualitative Identification: The this compound methyl ester can be identified by its retention time and by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound methyl ester is characterized by specific fragment ions.
-
Quantitative Analysis: For quantification, a calibration curve is constructed using known concentrations of a this compound standard that has undergone the same extraction and derivatization procedure. The peak area of the target analyte is normalized to the peak area of the internal standard. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 74, 87, 184 for the methyl ester) can be used to enhance sensitivity and selectivity.
Quantitative Data Summary for GC-MS Methods
The following table summarizes representative performance characteristics for the GC-MS analysis of fatty acids. These values can vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 80 - 120% |
Experimental Workflow: GC-MS Analysis
References
- 1. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma cis-dec-4-enoic acid measured by isotope dilution mass spectrometry; an improved assay to diagnose medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Note: GC-MS Analysis of 4-Decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decenoic acid is a monounsaturated medium-chain fatty acid of interest in various fields of research, including metabolic studies and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the qualitative and quantitative analysis of fatty acids. Due to the polar nature and low volatility of free fatty acids, a derivatization step is typically required to convert them into more volatile and thermally stable esters, most commonly fatty acid methyl esters (FAMEs). This application note provides a detailed protocol for the analysis of this compound in biological samples using GC-MS following derivatization.
Principle of the Method
The method involves the extraction of total lipids from a biological matrix, followed by a chemical derivatization step (esterification) to convert this compound into its methyl ester (4-decenoate). The resulting FAME is then separated from other components in the sample by gas chromatography and detected by mass spectrometry. Identification is based on the compound's retention time and its characteristic mass spectrum, while quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Experimental Protocols
Sample Preparation (Lipid Extraction from Plasma)
This protocol is adapted from general methods for organic acid analysis in biological fluids.
Materials:
-
Plasma sample
-
Internal Standard (e.g., deuterated this compound or a C17:0 fatty acid)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas supply
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add a known amount of the internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer into a clean glass tube.
-
Add 1 mL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Combine the lower organic layer with the first extract.
-
Wash the combined organic extract by adding 1 mL of 0.9% NaCl solution, vortexing, and centrifuging. Remove and discard the upper aqueous layer.
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Ester (FAME)
Materials:
-
Dried lipid extract
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Saturated NaCl solution
Procedure:
-
To the dried lipid extract, add 500 µL of 14% BF₃-Methanol.
-
Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the tube.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper hexane layer to a GC vial for analysis.
GC-MS Analysis
The following are typical GC-MS parameters and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Mass Range | 50-400 amu |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data for this compound methyl ester is summarized in the table below. Note that LOD and LOQ are representative values for medium-chain fatty acids and should be experimentally determined for the specific matrix and instrument used.
| Property | Value | Reference |
| Molecular Formula (as methyl ester) | C₁₁H₂₀O₂ | [1] |
| Molecular Weight (as methyl ester) | 184.28 g/mol | [1] |
| Kovats Retention Index (non-polar column) | 1289 | [2] |
| Key Mass Fragments (m/z) | 55, 69, 87, 101, 153, 184 (M⁺) | [1] |
| Representative Limit of Detection (LOD) | 10 - 50 nM | |
| Representative Limit of Quantification (LOQ) | 50 - 150 nM |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Mass Fragmentation Pathway of this compound Methyl Ester
Caption: Proposed fragmentation of this compound methyl ester in EI-MS.
References
Application Notes and Protocols for NMR Spectroscopy of 4-Decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of 4-decenoic acid. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of fatty acids like this compound, which is crucial for research, quality control, and drug development purposes.
Introduction to NMR Spectroscopy of Fatty Acids
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a sample. For a medium-chain unsaturated fatty acid like this compound, ¹H and ¹³C NMR are invaluable for confirming the identity, determining the isomeric purity (cis vs. trans at the double bond), and quantifying the compound.
Key structural features of this compound that can be characterized by NMR include:
-
The carboxylic acid group.
-
The position and geometry of the carbon-carbon double bond.
-
The saturated aliphatic chain.
Predicted NMR Spectral Data for (Z)-4-Decenoic Acid
While experimental spectra can vary slightly based on conditions, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for (Z)-4-decenoic acid, referenced to tetramethylsilane (B1202638) (TMS). These predictions are based on established chemical shift ranges for fatty acids.[1][2]
¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for (Z)-4-Decenoic Acid
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-10 (-CH₃) | ~ 0.90 | Triplet | 3H |
| H-6 to H-9 (-(CH₂)₄-) | ~ 1.2-1.4 | Multiplet | 8H |
| H-5 (Allylic, =CH-CH ₂-) | ~ 2.05 | Multiplet | 2H |
| H-3 (-CH ₂-CH=) | ~ 2.15 | Multiplet | 2H |
| H-2 (-CH ₂-COOH) | ~ 2.35 | Triplet | 2H |
| H-4, H-5 (-CH=CH-) | ~ 5.3-5.4 | Multiplet | 2H |
| -COOH | Variable, broad | Singlet | 1H |
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts for (Z)-4-Decenoic Acid
| Carbon Atom | Chemical Shift (δ) ppm |
| C-10 (-CH₃) | ~ 14 |
| C-9 | ~ 22 |
| C-8 | ~ 31 |
| C-7 | ~ 29 |
| C-6 | ~ 32 |
| C-5 (Allylic) | ~ 27 |
| C-3 | ~ 25 |
| C-2 | ~ 34 |
| C-4, C-5 (=CH-) | ~ 128-131 |
| C-1 (-COOH) | ~ 179 |
Experimental Protocols
High-quality NMR spectra are contingent on proper sample preparation and instrument parameter selection.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Use a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for fatty acids. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all peaks and integrate their areas for ¹H NMR to determine the relative number of protons.
Visualizations
Workflow for NMR Analysis
Caption: Experimental workflow for NMR analysis.
Structural Correlations in this compound NMR
Caption: Correlation of molecular structure to NMR signals.
References
Application Note: Quantification of 4-Decenoic Acid in Biological Samples by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Decenoic acid is a medium-chain monounsaturated fatty acid that has garnered interest for its role in biological systems. It is recognized as a reliable biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inborn error of fatty acid metabolism.[1] Furthermore, isomers of decenoic acid have been identified as signaling molecules in microorganisms, influencing processes like biofilm formation and dispersal.[2][3][4] Accurate quantification of this compound in biological matrices such as plasma, serum, and tissues is therefore critical for clinical diagnostics, metabolic research, and understanding microbial signaling.
This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described method involves lipid extraction, conversion of the fatty acid to its volatile Fatty Acid Methyl Ester (FAME), and subsequent analysis by GC-MS.
Experimental Workflow
The overall workflow for the quantification of this compound involves sample preparation, lipid extraction, derivatization to FAME, and finally, instrumental analysis.
Detailed Experimental Protocols
This section provides a step-by-step protocol for the analysis of this compound in plasma. The protocol can be adapted for tissue samples by including an initial homogenization step.
1. Materials and Reagents
-
Solvents: Methanol, Chloroform, Hexane (B92381), Toluene (HPLC or GC grade)
-
Derivatization Reagent: Boron trifluoride-methanol (BF₃-Methanol), 12-14% w/w[5]
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or a stable isotope-labeled standard (e.g., this compound-d_x_). Prepare a stock solution in methanol.
-
Other Reagents: Deionized water, Anhydrous sodium sulfate (B86663), Nitrogen gas.
-
Sample Tubes: Glass screw-cap tubes with PTFE-lined caps.
2. Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)
-
Place 100 µL of plasma into a glass tube. For tissue, use 20-50 mg of homogenized tissue.[6]
-
Add a known amount of internal standard (e.g., 10 µL of a 10 µg/mL C17:0 solution). The use of an internal standard is critical to correct for sample loss during preparation.[7]
-
Add 750 µL of a cold 2:1 (v/v) mixture of chloroform:methanol.[6]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 200 µL of deionized water to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer to a new clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs) Derivatization is a critical step that converts non-volatile free fatty acids into their more volatile methyl ester derivatives, making them suitable for GC analysis.[5]
-
To the dried lipid extract, add 1-2 mL of 12% BF₃-Methanol reagent.[5][8]
-
Seal the tube tightly and heat at 60-100°C for 10-30 minutes.[9][10] The optimal time and temperature may need to be determined empirically for specific sample types.
-
Cool the reaction tube to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the tube to stop the reaction and extract the FAMEs.[5]
-
Shake the tube vigorously for 30-60 seconds to ensure the FAMEs partition into the non-polar hexane layer.[8]
-
Allow the layers to settle. The upper hexane layer contains the FAMEs.
-
Carefully transfer the upper hexane layer to a clean GC vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.[8]
4. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A polar capillary column suitable for FAME analysis, such as a DB-23 or HP-88 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 4°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic ions for this compound methyl ester and the internal standard methyl ester. A full scan mode can be used for initial identification.
-
Data Presentation and Quantification
Quantification is achieved by creating a calibration curve using standards of this compound and a fixed concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.
Table 1: Method Validation Parameters (Example) This table summarizes typical performance characteristics for a validated GC-MS method for fatty acid analysis.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µmol/L |
| Limit of Quantification (LOQ) | 0.15 µmol/L |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
Table 2: Representative Concentrations of this compound Concentrations can vary significantly based on the biological matrix and the health status of the subject.
| Sample Type | Condition | Concentration Range (µmol/L) | Reference |
| Human Plasma | Healthy Controls | 0.2 - 1.7 | [1] |
| Human Plasma | MCAD Heterozygotes | 0.1 - 1.5 | [1] |
| Human Plasma | MCAD Deficient Patients | 3.5 - 71.0 | [1] |
Biological Significance and Signaling
Decenoic acids are increasingly recognized for their roles as signaling molecules. In mammals, medium-chain fatty acids like decanoic acid (a saturated C10 analog) have been shown to inhibit mTORC1 signaling, a central regulator of cell growth and metabolism.[11] In microorganisms, decenoic acid isomers act as diffusible signaling factors that regulate virulence and biofilm dispersion, offering potential avenues for antimicrobial strategies.[4]
References
- 1. Plasma cis-dec-4-enoic acid measured by isotope dilution mass spectrometry; an improved assay to diagnose medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. schebb-web.de [schebb-web.de]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Decenoic Acid as a Research Tool
Introduction
4-Decenoic acid is a medium-chain fatty acid that has garnered interest in various industrial and research fields. While its applications as a flavoring agent and a precursor in polymer synthesis are established, its utility as a specific research tool is an emerging area.[1][2] This document provides an overview of the potential research applications of this compound, with a primary focus on the biological activities of its isomers. Due to the limited availability of detailed research protocols for this compound specifically, this guide will also draw upon the well-documented activities of the closely related isomer, cis-2-decenoic acid, as a model for studying the effects of decenoic acids on bacterial biofilms. This approach will provide researchers with a solid framework for utilizing decenoic acids in their investigations.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | ~0.920 g/cm³ | [1] |
| Refractive Index | ~1.450 | [1] |
| Solubility | Soluble in oil and ethanol (B145695); practically insoluble in water | [3][4] |
| Storage | Store at 0 - 8 °C | [1] |
Handling and Preparation of Stock Solutions:
Due to its poor water solubility, a stock solution of this compound should be prepared in an organic solvent such as ethanol or dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is critical to prepare a high-concentration stock solution to minimize the final concentration of the organic solvent in the experimental medium, as high concentrations of solvents can be toxic to cells. A typical stock solution can be prepared at a concentration of 100 mM in ethanol. Subsequent dilutions should be made in the appropriate culture medium to achieve the desired final concentrations.
Research Applications
The research applications of decenoic acid isomers are diverse, with notable activities in microbiology and cell biology.
Antimicrobial and Biofilm Regulation
Medium-chain fatty acids, including decenoic acid isomers, have demonstrated significant antimicrobial properties.[5] A prominent research application lies in the study of bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. Biofilms are notoriously resistant to conventional antimicrobial agents.
Cis-2-decenoic acid, a structural isomer of this compound, is a well-characterized bacterial signaling molecule that can induce the dispersion of established biofilms and inhibit their formation across a broad range of bacteria, including both Gram-positive and Gram-negative species.[6][7] This fatty acid has been shown to revert persister cells, a subpopulation of dormant and highly tolerant cells within a biofilm, to a metabolically active and antibiotic-susceptible state.[7]
Experimental Protocols
The following protocols are provided as a starting point for researchers. It is recommended to optimize these protocols for specific experimental systems.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Bacteria
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
Ethanol or DMSO
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a 100 mM stock solution of this compound in ethanol.
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
Add 100 µL of the bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only). Also, include a solvent control (bacteria in MHB with the highest concentration of ethanol used).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. Confirm by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent biofilm formation.
Materials:
-
This compound
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with glucose (or other biofilm-promoting medium)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
Procedure:
-
Prepare serial dilutions of this compound in TSB in a 96-well plate (100 µL per well).
-
Adjust the bacterial culture to an OD₆₀₀ of 0.1 and add 100 µL to each well.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently discard the culture medium and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Air-dry the plate and stain the adherent biofilms with 150 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with PBS to remove excess stain and air-dry.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader.
Table 2: Representative Data for Biofilm Inhibition by a Decenoic Acid Isomer (cis-2-decenoic acid)
| Bacterial Species | Effective Concentration for Biofilm Dispersion | Reference |
| Pseudomonas aeruginosa | 125 µg/mL | [8] |
| Staphylococcus aureus | 250 µg/mL | [8] |
Concluding Remarks
This compound and its isomers represent a promising class of molecules for research in microbiology and cell biology. While detailed studies on this compound itself are limited, the extensive research on related isomers like cis-2-decenoic acid provides a strong foundation for exploring its biological activities. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers to design and execute experiments to elucidate the potential of this compound as a valuable research tool.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Decenoic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H18O2 | CID 93732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for cis-4-Decenoic acid (HMDB0004980) [hmdb.ca]
- 5. 2E,4E-Decadienoic Acid, a Novel Anti-Oomycete Agent from Coculture of Bacillus subtilis and Trichoderma asperellum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for 4-Decenoic Acid in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current state of pharmaceutical research on 4-decenoic acid and its isomers. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to facilitate further investigation and drug development efforts.
Introduction to this compound and its Isomers
This compound (C10H18O2) is a monounsaturated fatty acid with several isomers that have garnered interest in pharmaceutical research. The position and geometry of the double bond significantly influence the biological activity of these isomers. The most studied isomers include:
-
cis-2-Decenoic Acid: A bacterial signaling molecule with potent anti-biofilm properties.
-
trans-2-Decenoic Acid: Investigated for its potential role in nerve regeneration.
-
cis-4-Decenoic Acid: A key biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a metabolic disorder.
This document will delve into the specific applications and research findings for each of these isomers.
cis-2-Decenoic Acid: A Promising Anti-Biofilm Agent
cis-2-Decenoic acid is a fatty acid messenger molecule originally identified in Pseudomonas aeruginosa that acts as a dispersion autoinducer for biofilms.[1] Its ability to disrupt and prevent biofilm formation, as well as its synergistic effects with conventional antibiotics, makes it a compelling candidate for novel anti-infective therapies.[1][2]
Quantitative Data Summary
The following tables summarize the effective concentrations of cis-2-decenoic acid in various anti-biofilm applications.
Table 1: Biofilm Inhibition and Dispersion Concentrations of cis-2-Decenoic Acid
| Isomer | Target Organism | Application | Effective Concentration | Reference |
| cis-2-Decenoic Acid | Staphylococcus aureus (MRSA) | Biofilm Inhibition | 125 µg/mL | [3][4] |
| Staphylococcus aureus (MRSA) | Growth Inhibition | ≥ 500 µg/mL | [3][4] | |
| Pseudomonas aeruginosa PAO1 | Biofilm Inhibition (in flow cell) | 2.5 nM | [1] | |
| Escherichia coli & Klebsiella pneumoniae | Biofilm Inhibition (on catheters) | 310 nM | [1] | |
| Food-related pathogens (S. aureus, B. cereus, S. enterica, E. coli) | Biofilm Dispersion | 310 nM | [5] |
Table 2: Synergistic Effects of cis-2-Decenoic Acid with Antibiotics
| Isomer | Target Organism | Antibiotic | Effect | Quantitative Finding | Reference |
| cis-2-Decenoic Acid | Pseudomonas aeruginosa PAO1 | Tobramycin or Ciprofloxacin | Enhanced Killing Efficacy | >1.5 Log decrease in viability compared to antibiotic alone | [1] |
| S. aureus, B. cereus, S. enterica, E. coli | Ciprofloxacin (for Gram-positive) | Biofilm Removal | 87-89% removal with combination vs. 11-13% with antibiotic alone | [5] | |
| S. aureus, B. cereus, S. enterica, E. coli | Vancomycin (for Gram-positive) | Biofilm Removal | More effective in combination to eliminate biofilms | [5] | |
| E. coli, K. pneumoniae | Ciprofloxacin or Ampicillin | Biofilm Biomass Reduction | ≥ 78% reduction in biofilm biomass with combination | [6] | |
| Methicillin-Resistant S. aureus (MRSA) | Daptomycin, Vancomycin, Linezolid | Biofilm Reduction | Improved biofilm reduction when used adjunctively | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) of cis-2-Decenoic Acid
This protocol is adapted from studies on S. aureus biofilm inhibition.[3][4]
Materials:
-
Staphylococcus aureus (e.g., UAMS-1 MRSA strain)
-
Tryptic Soy Broth (TSB)
-
cis-2-Decenoic acid (C2DA)
-
Ethanol (for C2DA stock solution)
-
96-well microtiter plates
-
Crystal Violet solution (0.1%)
-
Acetic acid (33%)
-
Microplate reader
Procedure:
-
Prepare a stock solution of C2DA in ethanol.
-
Prepare serial dilutions of C2DA in TSB in a 96-well plate. Include a vehicle control (ethanol alone) and a positive control (bacteria with no C2DA).
-
Inoculate each well with a standardized suspension of S. aureus to a final optical density at 600 nm (OD600) of 0.05.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, measure the turbidity (OD540) to assess bacterial growth.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 33% acetic acid.
-
Read the absorbance at 570 nm using a microplate reader. The MBIC is the lowest concentration of C2DA that shows significant inhibition of biofilm formation compared to the control.
Signaling Pathway and Mechanism of Action
cis-2-Decenoic acid induces biofilm dispersion by acting as a signaling molecule. In Pseudomonas aeruginosa, it has been recently discovered that the sensor/response regulator hybrid DspS (PA4112) is required for cis-DA signal sensing.[5] Activation of DspS is believed to initiate a signaling cascade that leads to a reduction in the intracellular levels of cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), a key second messenger that promotes biofilm formation.[1] Lower c-di-GMP levels lead to the downregulation of adhesin production and extracellular polymeric substance (EPS) synthesis, ultimately resulting in the dispersal of bacteria from the biofilm.
Caption: Signaling pathway of cis-2-decenoic acid in P. aeruginosa.
trans-2-Decenoic Acid: Potential for Nerve Regeneration (Further Research Needed)
While some initial reports suggested a potential role for trans-2-decenoic acid in stimulating nerve cell regeneration, there is a significant lack of published, peer-reviewed studies providing quantitative data or detailed experimental protocols to substantiate this claim. The information available is currently insufficient to provide specific application notes.
However, researchers interested in investigating the neuro-regenerative potential of trans-2-decenoic acid can adapt established protocols for neurite outgrowth assays.
Experimental Protocols
Protocol 2: General Neurite Outgrowth Assay (Adaptable for trans-2-Decenoic Acid)
This protocol provides a general framework using PC12 cells, a common model for neuronal differentiation.
Materials:
-
PC12 cell line
-
DMEM-Hi medium supplemented with 15% FBS
-
Nerve Growth Factor (NGF)
-
trans-2-Decenoic acid
-
Collagen-coated cell culture plates
-
Microscope with imaging capabilities
-
Neurite outgrowth analysis software
Procedure:
-
Culture PC12 cells on collagen-coated plates in DMEM-Hi with 15% FBS.
-
Seed the cells at a density of 50-70% confluency for differentiation.
-
To induce differentiation, replace the medium with low-serum (e.g., 1% FBS) DMEM-Hi containing a known concentration of NGF (e.g., 50 ng/mL) as a positive control.
-
In parallel experimental wells, add varying concentrations of trans-2-decenoic acid to the low-serum differentiation medium. Include a vehicle control.
-
Incubate the cells for 5-7 days, changing the medium with fresh NGF and/or trans-2-decenoic acid every 2-3 days.
-
At desired time points, capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the average neurite length, and the number of neurites per cell using appropriate image analysis software.
Logical Workflow for Investigating Neuro-regenerative Potential
The following diagram illustrates a logical workflow for the initial investigation of a compound's neuro-regenerative potential.
Caption: Experimental workflow for assessing neuro-regenerative compounds.
cis-4-Decenoic Acid: A Diagnostic Biomarker for MCAD Deficiency
cis-4-Decenoic acid is a crucial metabolite for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder that prevents the body from converting certain fats into energy. Its presence in plasma is pathognomonic for this condition.[7]
Quantitative Data Summary
Table 3: Plasma Concentrations of cis-4-Decenoic Acid in MCAD Deficiency
| Isomer | Patient Group | Plasma Concentration (µmol/L) | Reference |
| cis-4-Decenoic Acid | MCAD Deficiency Patients (symptomatic and asymptomatic) | 3.5 - 71 | [8] |
| Normal Children | 0.2 - 1.7 | [8] | |
| MCAD Heterozygotes | 0.1 - 1.5 | [8] | |
| Patients with other fatty acid oxidation defects | 0.2 - 2.2 | [8] |
Experimental Protocols
Protocol 3: Quantification of cis-4-Decenoic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a generalized procedure based on established methods for organic acid analysis in plasma.[7]
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated this compound)
-
Ethyl acetate
-
Trimethylsilyl (TMS) derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add the internal standard.
-
Acidify the plasma sample.
-
Extract the organic acids with ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in the TMS derivatizing agent.
-
Heat the sample to facilitate the derivatization of the carboxylic acid group.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the components on an appropriate capillary column.
-
Detect and quantify the TMS derivative of cis-4-decenoic acid and the internal standard using selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Calculate the concentration of cis-4-decenoic acid in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Future Research Directions
The pharmaceutical potential of this compound and its isomers warrants further investigation. Key areas for future research include:
-
Elucidation of the detailed signaling pathway of cis-2-decenoic acid: While the DspS sensor has been identified, the downstream signaling cascade leading to c-di-GMP reduction needs to be fully characterized. This could reveal novel targets for anti-biofilm drugs.
-
Systematic investigation of the neuro-regenerative properties of trans-2-decenoic acid: Rigorous in vitro and in vivo studies are required to validate or refute the initial claims of its pro-neurogenic effects.
-
Exploring the therapeutic potential of cis-4-decenoic acid: Beyond its role as a biomarker, it is unknown if this fatty acid contributes to the pathophysiology of MCAD deficiency or if it has any therapeutic utility.
-
Screening of this compound isomers for other pharmacological activities: Given the diverse roles of fatty acids in cellular signaling, it is plausible that isomers of this compound may possess other uncharacterized activities, such as activation of peroxisome proliferator-activated receptors (PPARs), which are important drug targets for metabolic diseases. Standard ligand-binding and reporter gene assays could be employed for this purpose.
These application notes are intended to serve as a valuable resource for researchers in the field and to stimulate further exploration into the therapeutic potential of this compound and its isomers.
References
- 1. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Cis-2-decenoic acid inhibits S. aureus growth and biofilm in vitro: A " by Jessica Amber Jennings, Harry S. Courtney et al. [digitalcommons.memphis.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Applications of 4-Decenoic Acid in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decenoic acid, a C10 unsaturated fatty acid, is emerging as a versatile building block in polymer chemistry, particularly in the synthesis of bio-based and functional polymers. Its unique structure, featuring a terminal carboxylic acid group and a mid-chain double bond, allows for its incorporation into polymer backbones and for subsequent modifications, offering a pathway to novel materials with tailored properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer synthesis, with a focus on Acyclic Diene Metathesis (ADMET) polymerization and enzymatic polymerization.
Applications of this compound in Polymer Science
The primary application of this compound in polymer chemistry is as a monomer for the synthesis of bio-based polyesters. These polymers are of significant interest due to their potential biodegradability and derivation from renewable resources, offering a sustainable alternative to petroleum-based plastics. The presence of the double bond in the polymer backbone can also be exploited for post-polymerization modification, allowing for the introduction of various functionalities to tune the polymer's properties for specific applications, such as in drug delivery systems and advanced biomaterials.
Key Application Areas:
-
Bio-based Polyesters: this compound can be polymerized to produce unsaturated polyesters. These materials can be further hydrogenated to yield saturated polyesters with properties comparable to traditional polyolefins.
-
Functional Polymers: The double bond within the polymer chain serves as a handle for a variety of chemical modifications, enabling the creation of functional materials with tailored hydrophilicity, reactivity, and biocompatibility.
-
Elastomers and Thermoplastics: By controlling the polymer architecture and molecular weight, materials ranging from soft elastomers to rigid thermoplastics can be synthesized.
-
Polymer Modification: this compound and its derivatives can be grafted onto existing polymer backbones, such as chitosan, to impart new properties like hydrophobicity and antimicrobial activity.[1]
Experimental Protocols
Acyclic Diene Metathesis (ADMET) Polymerization of this compound
ADMET polymerization is a powerful step-growth condensation reaction for the synthesis of unsaturated polymers from α,ω-dienes.[2] While this compound itself is not a diene, it can be converted into a suitable α,ω-diene monomer for ADMET polymerization. A common strategy involves the esterification of this compound with an unsaturated alcohol, such as 4-penten-1-ol (B13828), to create a diene monomer.
Experimental Workflow for ADMET Polymerization
Caption: Workflow for ADMET polymerization of a this compound-derived monomer.
Protocol:
a) Monomer Synthesis: 4-Pentenyl 4-decenoate
-
To a round-bottom flask, add this compound (1 equivalent), 4-penten-1-ol (1.2 equivalents), and a suitable solvent such as toluene (B28343).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.02 equivalents).
-
Equip the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting α,ω-diene monomer by column chromatography.
b) ADMET Polymerization
-
In a Schlenk flask, dissolve the purified α,ω-diene monomer in a minimal amount of anhydrous toluene (e.g., 0.5 M concentration).
-
Thoroughly degas the solution by three freeze-pump-thaw cycles.
-
In a separate glovebox, dissolve a Grubbs' second-generation catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) in a small amount of anhydrous toluene.
-
Under an inert atmosphere, add the catalyst solution to the monomer solution (catalyst loading can be varied, e.g., 0.1-1.0 mol%).
-
Heat the reaction mixture to a desired temperature (e.g., 60-80 °C) under a continuous flow of inert gas or under vacuum to facilitate the removal of the ethylene (B1197577) byproduct, which drives the polymerization forward.[2]
-
Allow the reaction to proceed for a specified time (e.g., 24-48 hours), during which the viscosity of the solution will increase.
-
Quench the reaction by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Quantitative Data (Illustrative)
| Parameter | Value |
| Monomer | 4-Pentenyl 4-decenoate |
| Catalyst | Grubbs' 2nd Gen. |
| Catalyst Loading | 0.5 mol% |
| Temperature | 70 °C |
| Reaction Time | 48 h |
| Number-Average MW (Mn) | 15,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.2 |
| Glass Transition Temp. (Tg) | -40 to -20 °C |
| Melting Temp. (Tm) | 40 - 60 °C (after hydrogenation) |
Note: The above data is illustrative and based on typical results for similar unsaturated fatty acid-derived polyesters. Actual values will depend on specific reaction conditions.
Enzymatic Polymerization of this compound
Enzymatic polymerization offers a greener alternative to metal-catalyzed methods, often proceeding under milder conditions. Lipases are commonly used to catalyze the polycondensation of hydroxy acids or the reaction between diacids and diols. For this compound, a self-polycondensation is possible if the molecule is first functionalized to have a hydroxyl group at the opposite end of the chain. A more direct approach is the copolymerization of this compound (as a diacid precursor via self-metathesis) with a diol.
Experimental Workflow for Enzymatic Polymerization
References
Application Notes and Protocols for the Derivatization of 4-Decenoic Acid for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decenoic acid, a monounsaturated fatty acid, is a molecule of interest in various fields of research due to its potential biological activities. Accurate and reliable quantification of this compound in biological and chemical matrices is crucial for understanding its function and potential therapeutic applications. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful analytical techniques for this purpose. However, the inherent polarity and low volatility of free fatty acids like this compound present analytical challenges, often leading to poor chromatographic peak shape and inaccurate quantification.
Derivatization is a critical step in the analytical workflow to overcome these limitations. This process involves chemically modifying the carboxylic acid group of this compound to create a more volatile and less polar derivative, making it amenable to GC-MS analysis, or to enhance its ionization efficiency for HPLC-MS analysis. This document provides detailed application notes and protocols for the most common and effective derivatization methods for this compound.
Derivatization Strategies for this compound Analysis
The choice of derivatization method depends on the analytical technique (GC-MS or HPLC-MS), the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. The most common derivatization strategies for fatty acids include esterification, silylation, and amide formation.
For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Derivatization for GC-MS aims to increase the volatility and thermal stability of this compound.
-
Esterification (Methylation) : This is the most common method for fatty acid analysis by GC-MS. The carboxylic acid is converted to its corresponding methyl ester, a fatty acid methyl ester (FAME). FAMEs are significantly more volatile and less polar than the free acid.[1][2]
-
Silylation : This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. TMS-esters are highly volatile and thermally stable, making them suitable for GC-MS analysis.[3]
-
Pentafluorobenzyl (PFB) Ester Formation : Derivatization with pentafluorobenzyl bromide (PFBBr) creates PFB esters, which are excellent for analysis by gas chromatography-electron capture detection (GC-ECD) or negative chemical ionization mass spectrometry (NCI-MS), offering very high sensitivity.[4][5][6]
For High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis
Derivatization for HPLC-MS is primarily employed to enhance the ionization efficiency of this compound, thereby improving detection sensitivity.
-
Amide Formation : Coupling the carboxylic acid with an amine-containing reagent can improve chromatographic retention on reversed-phase columns and enhance ionization in the mass spectrometer.
Quantitative Data Summary
The following tables summarize quantitative data for different derivatization methods. It is important to note that derivatization efficiency and recovery can be matrix-dependent. The data presented here is based on studies of fatty acids and may require optimization for specific sample types containing this compound.
Table 1: Comparison of Derivatization Methods for GC-MS Analysis of Unsaturated Fatty Acids
| Derivatization Method | Reagent | Typical Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Key Disadvantages |
| Esterification (FAMEs) | BF3-Methanol | 84 - 112[1] | < 15 | Robust, well-established, stable derivatives.[7] | Can be time-consuming, potential for artifact formation with some reagents.[1] |
| Methanolic KOH/HCl | 84 - 112[1] | < 15 | Rapid, suitable for transesterification.[1] | Not suitable for free fatty acids alone.[8] | |
| Silylation (TMS-Esters) | BSTFA + 1% TMCS | 20 - 30 (for fatty acids from latent prints)[9] | < 10[10] | Rapid, versatile for multiple functional groups.[2] | Derivatives can be moisture-sensitive.[2] |
| PFB Ester Formation | PFBBr | 55.7 - 97.9 (for short-chain fatty acids)[11] | < 15 | Extremely high sensitivity with NCI-MS.[6] | Reagent can be hazardous. |
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acid Analysis
| Analytical Method | Derivatization Method | LOD | LOQ | Reference |
| GC-MS (NCI) | PFBBr | < 10 femtograms | - | [6] |
| GC-MS | Silylation | ≤ 2 ng/m³ (for dicarboxylic acids) | - | [10] |
| LC-MS/MS | - | 0.48 ng/mL | - | [12] |
Experimental Protocols
Protocol 1: Esterification of this compound to its Fatty Acid Methyl Ester (FAME) using BF3-Methanol for GC-MS Analysis
This protocol describes the conversion of this compound to its more volatile methyl ester.
Materials:
-
Dried sample containing this compound
-
14% Boron trifluoride in methanol (B129727) (BF3-Methanol)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is dry. If the sample is in an aqueous solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 1 mL of hexane to dissolve the lipid residue. Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[7]
-
Reaction: Securely cap the vial and vortex for 30 seconds to ensure thorough mixing. Heat the mixture at 60°C for 60 minutes in a heating block or water bath.[2]
-
Extraction: After heating, allow the vial to cool to room temperature. Add 1 mL of saturated NaCl solution to the vial to stop the reaction and facilitate phase separation. Vortex for 30 seconds.[7]
-
Phase Separation: Add 1 mL of hexane, vortex again, and allow the layers to separate. Centrifugation at low speed (e.g., 1000 x g) for 5 minutes can aid in phase separation.
-
Collection and Drying: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Workflow Diagram:
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. restek.com [restek.com]
- 3. restek.com [restek.com]
- 4. mdpi.com [mdpi.com]
- 5. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry of cis-dec-4-enoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-dec-4-enoic acid is a medium-chain fatty acid that has been identified as a pathognomonic metabolite in the plasma of patients with medium-chain acyl-CoA dehydrogenase deficiency (MCAD).[1][2] Accurate and precise quantification of this biomarker is crucial for the diagnosis and monitoring of MCAD deficiency. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering high accuracy and precision by using a stable isotope-labeled internal standard to correct for matrix effects and variations during sample preparation.[3]
This document provides a detailed workflow and experimental protocols for the quantification of cis-dec-4-enoic acid in human plasma using IDMS with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, deuterated cis-dec-4-enoic acid) to the sample at the beginning of the analytical process. The isotopically labeled internal standard is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. By measuring the ratio of the native analyte to the labeled internal standard in the mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, irrespective of sample losses during preparation.
Experimental Workflow
A graphical representation of the experimental workflow for the IDMS of cis-dec-4-enoic acid is provided below.
Caption: IDMS workflow for cis-dec-4-enoic acid analysis.
Experimental Protocols
Materials and Reagents
-
cis-dec-4-enoic acid standard (Sigma-Aldrich, CAS 505-90-8 or equivalent)
-
Deuterated cis-dec-4-enoic acid (e.g., d2-cis-dec-4-enoic acid) as internal standard (custom synthesis may be required from vendors like Cambridge Isotope Laboratories or Zeochem)[4][5]
-
Human plasma (drug-free)
-
Acetonitrile (B52724) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Derivatization agent:
-
Pentafluorobenzyl bromide (PFBBr)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Pyridine (B92270) (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Nitrogen gas (high purity)
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Microcentrifuge
-
Vortex mixer
-
Sample concentrator/evaporator (e.g., nitrogen evaporator)
-
Autosampler vials with inserts
Protocol 1: Sample Preparation and Extraction
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of deuterated cis-dec-4-enoic acid internal standard (e.g., 10 µL of a 10 µg/mL solution).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction:
-
Add 500 µL of hexane to the supernatant.
-
Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the extraction with another 500 µL of hexane and combine the hexane layers.
-
-
Drying: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at room temperature.
Protocol 2: Derivatization
Option A: Pentafluorobenzyl (PFB) Bromide Derivatization [6][7][8]
-
To the dried extract, add 50 µL of a 1% solution of PFBBr in acetonitrile and 50 µL of a 1% solution of diisopropylethylamine in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of hexane for GC-MS analysis.
Option B: Trimethylsilyl (TMS) Derivatization [3][9]
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
After cooling, the sample is ready for GC-MS analysis.
Protocol 3: GC-MS Analysis
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the derivatized cis-dec-4-enoic acid and its deuterated internal standard. The specific ions will depend on the derivatization method used. For TMS derivatives, characteristic ions would be selected. For PFB derivatives, the molecular ion or a fragment thereof would be monitored.
-
Data Presentation
Table 1: GC-MS SIM Parameters (Illustrative)
| Analyte | Derivatization | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| cis-dec-4-enoic acid | TMS | [To be determined] | [To be determined] |
| Deuterated cis-dec-4-enoic acid | TMS | [To be determined] | [To be determined] |
| cis-dec-4-enoic acid | PFB | [To be determined] | [To be determined] |
| Deuterated cis-dec-4-enoic acid | PFB | [To be determined] | [To be determined] |
Note: The specific ions to be monitored will need to be determined empirically based on the mass spectra of the derivatized standards.
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µM |
| Limit of Quantification (LOQ) | 0.5 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90-110% |
Table 3: Typical Concentrations of cis-dec-4-enoic acid in Plasma
| Population | Concentration Range (µM) |
| Healthy Controls | Undetectable - 0.2 |
| MCAD Patients | 1.5 - 20 |
Metabolic Context of cis-dec-4-enoic acid
cis-dec-4-enoic acid is an intermediary metabolite in the beta-oxidation of linoleic acid.[2] In individuals with MCAD deficiency, the impaired activity of the medium-chain acyl-CoA dehydrogenase enzyme leads to the accumulation of medium-chain fatty acids and their metabolites, including cis-dec-4-enoic acid, in bodily fluids.
Caption: Metabolic pathway leading to cis-dec-4-enoic acid accumulation.
Conclusion
The presented IDMS method using GC-MS provides a robust and reliable approach for the quantification of cis-dec-4-enoic acid in plasma. The high specificity and accuracy of this method make it highly suitable for clinical research and the diagnosis of MCAD deficiency. Proper validation of the method in the end-user's laboratory is essential to ensure reliable results.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 6. researchgate.net [researchgate.net]
- 7. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Medium-Chain Fatty Acids
Introduction
Medium-chain fatty acids (MCFAs), typically defined as saturated fatty acids with 6 to 12 carbon atoms, play a significant role in various fields, including nutrition, metabolic research, and pharmaceutical sciences. While gas chromatography (GC) is a predominant technique for fatty acid analysis, High-Performance Liquid Chromatography (HPLC) offers distinct advantages.[1][2] HPLC operates at ambient temperatures, preventing the degradation of heat-sensitive compounds, and can be used for micropreparative purposes to isolate specific fatty acids for further analysis.[2]
The primary challenge in analyzing fatty acids via HPLC is their lack of a strong UV chromophore, which complicates detection.[3] This can be addressed in two ways: direct analysis using detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD), or, more commonly, by derivatizing the fatty acids with a UV-absorbing or fluorescent tag to significantly enhance detection sensitivity.[2][4][5][6] This note provides detailed protocols for both underivatized and derivatized HPLC analysis of MCFAs.
Principle of Separation
Reversed-phase HPLC is the most common mode for separating fatty acids. In this technique, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase (usually a mixture of acetonitrile (B52724), methanol (B129727), and water). Fatty acids are separated based on their hydrophobicity; shorter chain fatty acids elute earlier than longer-chain ones.[3] When analyzing underivatized free fatty acids, a small amount of acid (e.g., TFA or formic acid) is often added to the mobile phase to suppress the ionization of the carboxyl group, resulting in sharper, more symmetrical peaks.[2][4]
For enhanced sensitivity, fatty acids are converted into esters with chromophoric groups, such as phenacyl or naphthacyl esters.[6] This allows for highly sensitive detection using a standard UV-Vis detector at wavelengths where the mobile phase does not interfere.[2]
Experimental Protocols
Protocol 1: Analysis of Underivatized MCFAs by HPLC with Refractive Index (RI) Detection
This protocol is suitable for quantifying medium-chain lipids without derivatization, which is particularly useful when analyzing digestion products or in formulations where concentrations are relatively high.[4]
1. Materials and Reagents
-
HPLC System: Equipped with an isocratic pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Analytical Column: Phenomenex Luna C8(2), 5 µm, 4.6 x 150 mm.[4]
-
Guard Column: Brownlee RP-18, 7 µm, 15 x 3 mm.[4]
-
Solvents: HPLC-grade methanol (MeOH), acetonitrile (ACN), and water.
-
Acidifier: Trifluoroacetic acid (TFA).
-
Standards: High-purity standards of octanoic acid (C8:0), monocaprylin, dicaprylin, and tricaprylin.
2. Sample Preparation
-
For biological samples, perform a lipid extraction (e.g., using a chloroform/methanol mixture).
-
Transfer a known volume (0.1 to 1.0 mL) of the lipid extract into a clean glass vial.[4]
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the dried residue in 1 mL of the appropriate mobile phase (see Table 1).[4]
-
Vortex the vial thoroughly to dissolve the lipids and centrifuge to pellet any insoluble material.[4]
-
Transfer the supernatant to an HPLC vial for analysis.[4]
3. Standard Preparation
-
Prepare individual stock solutions of each MCFA and glyceride standard at 5 or 10 mg/mL in the corresponding mobile phase.[4]
-
Create a series of mixed working standards by diluting the stock solutions to concentrations ranging from 0.1 to 2.0 mg/mL.[4]
-
Store all solutions at 4°C before analysis.[4]
4. Chromatographic Conditions
-
The chromatographic conditions are detailed in Table 1 below. The method separates MCFAs and their corresponding monoacylglycerides (Group C) from di- and triacylglycerides (Group D) using different mobile phases.[4]
Protocol 2: Analysis of MCFAs as Phenacyl Derivatives by HPLC-UV
This protocol provides high sensitivity for the quantification of total MCFAs from various samples, including those where fatty acids are present as triglycerides. It involves an optional saponification step followed by derivatization.
1. Materials and Reagents
-
HPLC System: Equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Saponification Reagent (Optional): 0.5N KOH in methanol.[8]
-
Derivatizing Reagent: 12 g/L 2,4'-dibromoacetophenone (B128361) in a suitable solvent.[9]
-
Catalyst: Triethylamine (B128534).[9]
-
Solvents: HPLC-grade acetonitrile, methanol, water, and hexane.
-
Standards: High-purity standards of individual MCFAs (e.g., caproic, caprylic, capric acid).
2. Sample Preparation
-
Extraction: Extract lipids from the sample matrix. For solid samples, this may involve grinding and extraction with a solvent like Skelly F or a chloroform/methanol mixture.[8]
-
Saponification (if analyzing triglycerides):
-
Derivatization:
-
To the dried free fatty acids (from saponification or direct extraction), add the derivatizing reagent (e.g., 2,4'-dibromoacetophenone or p-bromophenacyl bromide) and a catalyst (e.g., triethylamine or a crown ether).[5][8][9]
-
Cool the vial to room temperature.
-
Dilute the sample with acetonitrile to a suitable concentration for HPLC analysis.[5]
-
3. Standard Preparation
-
Prepare stock solutions of MCFA standards (1-5 µmoles) in hexane.[6]
-
Dry the standards under nitrogen and perform the same derivatization procedure as described for the samples.[6]
-
Prepare a calibration curve by diluting the derivatized stock solutions.
4. Chromatographic Conditions
-
The chromatographic conditions are detailed in Table 1. A gradient elution is typically used to separate a wide range of fatty acid derivatives.
Data Presentation
Quantitative data from the HPLC analysis should be systematically recorded. The following tables provide a summary of the chromatographic conditions and typical performance data for MCFA analysis.
Table 1: Summary of HPLC Experimental Conditions
| Parameter | Protocol 1: Underivatized MCFAs (RI Detection)[4] | Protocol 2: Derivatized MCFAs (UV Detection) |
| Column | Phenomenex Luna C8, 5 µm, 4.6 x 150 mm | C18 Reversed-Phase, 5 µm, 4.6 x 250 mm[7] |
| Mobile Phase | Group C (C8 Acid/Monocaprylin): 60:40 MeOH/Water + 0.1% TFAGroup D (Dicaprylin/Tricaprylin): 45:45:10 ACN/MeOH/Water | Solvent A: Acetonitrile/Water (e.g., 70:30, v/v)[5][7]Solvent B: Acetonitrile |
| Elution Mode | Isocratic | Gradient (e.g., linear gradient from A to B over 40 min)[7] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[7] |
| Column Temp. | 40°C | 30°C[7] |
| Detector | Refractive Index (RI) | UV-Vis |
| Detection λ | N/A | 242 nm or 254 nm[2][5] |
| Injection Vol. | 40 µL | 20 µL[5][7] |
Table 2: Typical Quantitative Performance Data for MCFA Analysis
| Analyte | Abbreviation | Typical Retention Time (min) | Limit of Quantitation (LOQ) | Linearity (R²) |
| Caproic Acid | C6:0 | 6.5 | 0.1 mg/mL | >0.998 |
| Octanoic Acid | C8:0 | 9.8[4] | 0.1 mg/mL[4] | >0.999[4] |
| Capric Acid | C10:0 | 14.2 | 0.05 mg/mL | >0.999 |
| Lauric Acid | C12:0 | 21.5 | 0.05 mg/mL | >0.998 |
| Note: Retention times are highly dependent on the specific column, gradient profile, and mobile phase composition. The values presented are illustrative. |
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and a key chemical reaction involved in the HPLC analysis of MCFAs.
Caption: General experimental workflow for the HPLC analysis of medium-chain fatty acids.
Caption: Reaction scheme for the derivatization of a fatty acid with a phenacyl bromide reagent.
References
- 1. hplc.eu [hplc.eu]
- 2. aocs.org [aocs.org]
- 3. agilent.com [agilent.com]
- 4. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. analusis.edpsciences.org [analusis.edpsciences.org]
- 7. benchchem.com [benchchem.com]
- 8. cerealsgrains.org [cerealsgrains.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Decenoic Acid in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decenoic acid, a monounsaturated medium-chain fatty acid, serves as a valuable substrate for studying the kinetics and activity of several key enzymes involved in fatty acid metabolism. Its relevance is particularly pronounced in the context of inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where it is known to accumulate.[1][2] As an intermediate in the beta-oxidation of unsaturated fatty acids, specifically linoleic acid, its CoA derivative is a substrate for enzymes like acyl-CoA synthetases and acyl-CoA dehydrogenases.[2] These application notes provide detailed protocols for utilizing this compound in enzyme assays, offering insights into enzyme function and potential therapeutic interventions.
Key Enzyme Targets for this compound
-
Acyl-CoA Synthetases (ACS): These enzymes catalyze the activation of fatty acids by converting them into their corresponding acyl-CoA esters, a crucial step for their subsequent metabolism. Long-chain acyl-CoA synthetases (ACSL) are responsible for activating fatty acids with chain lengths of 12 to 20 carbons.
-
Acyl-CoA Dehydrogenases (ACADs): These flavoenzymes catalyze the initial step of fatty acid β-oxidation, introducing a double bond into the acyl-CoA ester. Long-chain acyl-CoA dehydrogenase (LCAD) has been shown to be effective in dehydrogenating cis-4-decenoyl-CoA.[3]
-
Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in fatty acyl chains. While direct evidence for this compound as a substrate is limited, desaturases acting on medium-chain fatty acids can be investigated.
Data Presentation
Table 1: Enzyme Kinetic Parameters with this compound and Related Substrates
| Enzyme | Substrate | Km | Vmax | Assay Conditions | Source |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | cis-4-Decenoyl-CoA | Data not available | Data not available | Spectrophotometric assay using ferricenium hexafluorophosphate (B91526) as an electron acceptor. | Adapted from[4] |
| Acyl-CoA Synthetase (ACS) | This compound | Data not available | Data not available | Spectrophotometric, colorimetric, or fluorometric assays measuring acyl-CoA, AMP, or pyrophosphate formation. | Adapted from[5][6][7][8] |
| Fatty Acid Desaturase | 10-carbon fatty acid substrates | Data not available | Data not available | GC-MS or NMR-based assays monitoring the formation of unsaturated products. | Adapted from[9] |
Experimental Protocols
Acyl-CoA Synthetase (ACS) Activity Assay using this compound
This protocol is adapted from colorimetric and fluorometric methods for measuring ACS activity.[5][6]
Principle:
The assay involves a two-step enzymatic reaction. First, ACS converts this compound to 4-decenoyl-CoA. In the subsequent coupled reaction, the newly formed acyl-CoA is oxidized by acyl-CoA oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a sensitive probe to produce a colorimetric or fluorescent signal.
Materials:
-
This compound
-
Acyl-CoA Synthetase (purified or in cell lysate)
-
Acyl-CoA Oxidase
-
Horseradish Peroxidase (HRP)
-
Colorimetric or fluorometric probe (e.g., Amplex Red)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.2)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a reaction mixture containing assay buffer, CoA, ATP, and MgCl₂ at optimized concentrations.
-
Prepare a detection mixture containing the probe, HRP, and acyl-CoA oxidase in assay buffer.
-
-
Assay Protocol:
-
Add the enzyme sample (purified ACS or cell lysate) to the wells of a microplate.
-
Initiate the reaction by adding the reaction mixture containing this compound.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Stop the first reaction (optional, can be a continuous assay).
-
Add the detection mixture to each well.
-
Incubate for a further 15-30 minutes at room temperature, protected from light.
-
Measure the absorbance (for colorimetric probes) or fluorescence (for fluorometric probes) using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of a standard acyl-CoA or H₂O₂.
-
Calculate the ACS activity based on the rate of signal generation, expressed as nmol/min/mg of protein.
-
To determine Km and Vmax, vary the concentration of this compound while keeping other components constant and fit the data to the Michaelis-Menten equation.
-
Caption: Workflow for the Acyl-CoA Synthetase assay.
Long-Chain Acyl-CoA Dehydrogenase (LCAD) Activity Assay
This protocol is based on a spectrophotometric method using an artificial electron acceptor.[4]
Principle:
LCAD catalyzes the dehydrogenation of cis-4-decenoyl-CoA, transferring electrons to an artificial electron acceptor, ferricenium hexafluorophosphate, which results in a measurable change in absorbance.
Materials:
-
cis-4-Decenoyl-CoA (can be synthesized from this compound)
-
Purified LCAD or mitochondrial extracts
-
Ferricenium hexafluorophosphate
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.2)
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Synthesize and purify cis-4-decenoyl-CoA or obtain commercially. Prepare a stock solution in a suitable buffer.
-
Prepare a stock solution of ferricenium hexafluorophosphate.
-
-
Assay Protocol:
-
In a cuvette, mix the assay buffer and the enzyme sample.
-
Add ferricenium hexafluorophosphate to the cuvette.
-
Initiate the reaction by adding the cis-4-decenoyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 300 nm) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the specific activity of the enzyme (nmol/min/mg protein) using the molar extinction coefficient of the electron acceptor.
-
For kinetic analysis, vary the concentration of cis-4-decenoyl-CoA and measure the initial reaction rates to determine Km and Vmax.
-
Caption: Experimental workflow for the LCAD assay.
Signaling and Metabolic Pathways
Cis-4-decenoic acid is an intermediate in the β-oxidation of linoleic acid. In individuals with MCAD deficiency, the impaired activity of this enzyme leads to the accumulation of medium-chain fatty acids and their metabolites, including cis-4-decenoic acid.[1][2] This accumulation can have downstream effects on cellular signaling and metabolism, though specific signaling pathways directly initiated by this compound are not well-elucidated.
Caption: Metabolic context of cis-4-decenoic acid.
References
- 1. Spectrophotometric studies of acyl-coenzyme A synthetases of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA dehydrogenase is a key enzyme in the mitochondrial beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 7. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 4-Decenoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decenoic acid methyl ester is a valuable unsaturated fatty acid ester with applications in the synthesis of bioactive molecules, flavors, and fragrances. Its stereochemistry, existing as either the (E) or (Z)-isomer, plays a crucial role in its biological activity and physical properties. This document provides detailed application notes and protocols for three common synthetic routes to this compound methyl ester: Fischer Esterification, Wittig Reaction, and Cross-Metathesis. Each method offers distinct advantages regarding stereocontrol, atom economy, and substrate availability.
Data Presentation
The following tables summarize the key quantitative data associated with the different synthetic methods for producing this compound methyl ester.
Table 1: Comparison of Synthetic Routes for this compound Methyl Ester
| Feature | Fischer Esterification | Wittig Reaction | Cross-Metathesis |
| Starting Materials | This compound, Methanol (B129727) | Hexanal (B45976), Methyl 4-bromobutanoate, Triphenylphosphine (B44618) | 1-Heptene (B165124), Methyl but-3-enoate (B1239731) |
| Key Reagents | Strong acid catalyst (e.g., H₂SO₄) | Strong base (e.g., n-BuLi) | Grubbs Catalyst (e.g., 2nd Gen) |
| Stereocontrol | Preserves existing stereochemistry | High (Z or E selectivity achievable) | Generally favors E-isomer |
| Typical Yield | >90% | 60-85% | 70-90% |
| Key Advantages | High yield, simple procedure | Excellent stereocontrol | High atom economy, milder conditions |
| Key Disadvantages | Requires this compound precursor | Stoichiometric phosphine (B1218219) oxide waste | Catalyst cost and sensitivity |
Table 2: Physical and Spectroscopic Data for this compound Methyl Ester Isomers
| Property | (E)-4-Decenoic acid methyl ester | (Z)-4-Decenoic acid methyl ester |
| Molecular Formula | C₁₁H₂₀O₂[1] | C₁₁H₂₀O₂[2] |
| Molecular Weight | 184.28 g/mol [1] | 184.28 g/mol [2] |
| Appearance | Colorless liquid (estimated) | Colorless liquid (estimated)[2] |
| Boiling Point | 216-218 °C @ 760 mmHg | 213-215 °C @ 760 mmHg[2] |
| ¹H NMR (CDCl₃, δ) | ~5.4 ppm (m, 2H, -CH=CH-), 3.67 ppm (s, 3H, -OCH₃), 2.31 ppm (t, 2H, -CH₂COO-), 2.03 ppm (m, 2H, -CH₂C=C-), 1.2-1.4 ppm (m, 6H, -CH₂-), 0.89 ppm (t, 3H, -CH₃) | ~5.35 ppm (m, 2H, -CH=CH-), 3.67 ppm (s, 3H, -OCH₃), 2.32 ppm (t, 2H, -CH₂COO-), 2.08 ppm (m, 2H, -CH₂C=C-), 1.2-1.4 ppm (m, 6H, -CH₂-), 0.90 ppm (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~174.3, ~131.5, ~124.5, 51.5, ~35.0, ~32.0, ~31.5, 29.0, 22.5, 14.0 | ~174.3, ~130.5, ~123.5, 51.5, ~35.0, ~29.5, ~27.0, 22.5, 14.0 |
| Mass Spectrum (m/z) | 184 (M+), 153, 125, 111, 97, 83, 69, 55, 41 | 184 (M+), 153, 125, 111, 97, 83, 69, 55, 41 |
Experimental Protocols
Method 1: Fischer Esterification of this compound
This method is a direct and high-yielding synthesis of methyl 4-decenoate from the corresponding carboxylic acid. The stereochemistry of the double bond in the starting material is retained in the product.
Materials:
-
This compound (E or Z isomer)
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 10-fold molar excess of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2-5 mol%) to the mixture. The addition is exothermic; an ice bath can be used for cooling.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Transfer the residue to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-decenoate.
-
Purification: Purify the crude product by vacuum distillation to obtain the final product.
Method 2: Wittig Reaction for Stereoselective Synthesis
The Wittig reaction allows for the stereoselective synthesis of either the (E) or (Z)-isomer of this compound methyl ester from an aldehyde and a phosphonium (B103445) ylide.[3] Non-stabilized ylides typically yield the (Z)-alkene, while stabilized ylides favor the (E)-alkene.[4]
Materials:
-
Methyl 4-bromobutanoate
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene (B28343)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hexanal
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol for (Z)-4-Decenoic acid methyl ester:
-
Phosphonium Salt Formation: In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene. Add methyl 4-bromobutanoate (1.0 eq) and heat the mixture to reflux for 24 hours. Cool the mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash the salt with cold toluene and dry under vacuum.
-
Ylide Generation: Suspend the phosphonium salt (1.0 eq) in anhydrous THF at 0°C under an inert atmosphere. Slowly add n-butyllithium (1.0 eq) dropwise. The solution will turn a deep red/orange color, indicating ylide formation. Stir the mixture at 0°C for 30 minutes.
-
Wittig Reaction: Cool the ylide solution to -78°C. Slowly add a solution of hexanal (1.0 eq) in anhydrous THF. Allow the reaction to stir at -78°C for 1 hour and then warm to room temperature overnight.
-
Work-up and Extraction: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product contains triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate (B1210297) gradient) to isolate (Z)-4-decenoic acid methyl ester.
Method 3: Cross-Metathesis for Alkene Formation
Cross-metathesis using a Grubbs catalyst provides an efficient route to this compound methyl ester, typically favoring the (E)-isomer.[5]
Materials:
-
1-Heptene
-
Methyl but-3-enoate
-
Grubbs second-generation catalyst
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-heptene (1.2 eq) and methyl but-3-enoate (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add the Grubbs second-generation catalyst (1-5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by GC-MS.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify directly by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield primarily (E)-4-decenoic acid methyl ester.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: 4-Decenoic Acid Synthesis
Welcome to the technical support center for 4-Decenoic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no this compound in my reaction. What are the possible causes and how can I improve the yield?
Answer:
Low or no product yield in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route. Two common methods for synthesizing this compound are the Wittig reaction and acetylide alkylation.
Possible Causes & Solutions:
-
Wittig Reaction Route:
-
Ineffective Ylide Formation: The phosphonium (B103445) ylide may not be forming efficiently. Ensure your phosphonium salt is dry and the base used (e.g., n-butyllithium, sodium hydride) is fresh and potent. The reaction should be conducted under strictly anhydrous conditions.
-
Unreactive Aldehyde: The aldehyde starting material (hexanal) may be of poor quality or have degraded. Use freshly distilled or a new bottle of the aldehyde.
-
Reaction Temperature: The temperature for ylide formation and the subsequent reaction with the aldehyde is crucial. Ylide formation with n-BuLi is typically performed at low temperatures (e.g., -78 °C to 0 °C), while the reaction with the aldehyde can be allowed to warm to room temperature.
-
-
Acetylide Alkylation Route:
-
Incomplete Deprotonation: The terminal alkyne must be fully deprotonated to form the acetylide anion. Use a sufficiently strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849).
-
Inappropriate Alkyl Halide: The choice of the alkylating agent is critical. For the synthesis of this compound via an alkyne precursor, a primary alkyl halide should be used. Secondary or tertiary halides will predominantly lead to elimination side reactions.[1][2]
-
Side Reactions: The highly basic acetylide anion can promote elimination reactions if the alkyl halide is sterically hindered.[1][2]
-
General Troubleshooting Steps:
-
Verify Starting Material Purity: Confirm the purity of all reagents (aldehyde, phosphonium salt, alkyne, alkyl halide) using techniques like NMR or GC-MS.
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and solvent.
-
Ensure Inert Atmosphere: Both Wittig reactions and acetylide alkylations are sensitive to air and moisture. Conduct reactions under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Formation of Unexpected Byproducts
Question: My reaction mixture shows several unexpected peaks in the GC-MS analysis. What are the likely byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common issue. The nature of these byproducts depends on the synthetic method used.
Common Byproducts and Mitigation Strategies:
| Synthetic Route | Common Byproducts | Mitigation Strategy |
| Wittig Reaction | Triphenylphosphine (B44618) oxide | This is an unavoidable byproduct of the Wittig reaction.[3] It can be challenging to remove by standard chromatography. See the purification section for removal strategies. |
| E/Z Isomers | The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide. Unstabilized ylides tend to favor the Z-isomer, while stabilized ylides favor the E-isomer.[4][5] To control stereoselectivity, consider using a modified procedure like the Schlosser modification for the E-isomer.[5] | |
| Aldol Condensation Products | If the aldehyde can self-condense under the reaction conditions, this can be a competing pathway. Ensure slow addition of the aldehyde to the ylide solution. | |
| Acetylide Alkylation | Elimination Products | As mentioned, using secondary or tertiary alkyl halides will favor elimination.[1][2] Stick to primary alkyl halides. |
| Dialkylation Products | If acetylene (B1199291) is used as the starting material, dialkylation can occur. Use a molar excess of acetylene to favor mono-alkylation. | |
| Allenes | Under certain conditions, rearrangement of the alkyne can lead to allene (B1206475) formation.[6] Careful control of reaction conditions is necessary. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my crude this compound. What are the recommended purification methods?
Answer:
Purification of this compound can be challenging due to the presence of byproducts with similar polarities and the potential for isomerization.
Purification Strategies:
-
Removal of Triphenylphosphine Oxide (from Wittig Reaction):
-
Crystallization: Triphenylphosphine oxide can sometimes be removed by crystallization from a non-polar solvent like hexane (B92381) or a hexane/ether mixture.
-
Oxidation and Extraction: Convert the triphenylphosphine oxide to a more polar phosphine (B1218219) oxide derivative that can be more easily separated.
-
Specialized Chromatography: Use of specific chromatographic conditions, sometimes with modified silica (B1680970) gel, can aid in separation.
-
-
Separation of E/Z Isomers:
-
Argentation Chromatography (Silver Ion Chromatography): This technique is highly effective for separating unsaturated compounds based on the degree and geometry of unsaturation. The silver ions interact differently with the π-bonds of the cis and trans isomers, allowing for their separation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the isomers.
-
-
General Purification:
-
Flash Column Chromatography: This is a standard method for purifying organic compounds. For this compound, a silica gel column with a gradient of ethyl acetate (B1210297) in hexane is a good starting point. To avoid peak tailing of the carboxylic acid on the silica gel, a small amount of acetic or formic acid (0.1-1%) can be added to the mobile phase.[7]
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method. However, be cautious as high temperatures can cause isomerization.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for obtaining stereochemically pure this compound?
A1: The choice of synthetic route depends on the desired stereoisomer (E or Z).
-
For the (Z)-isomer , the standard Wittig reaction with an unstabilized ylide is generally preferred as it often gives good Z-selectivity.[4]
-
For the (E)-isomer , a Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, typically provides high E-selectivity. Alternatively, the Schlosser modification of the Wittig reaction can be employed to favor the E-isomer.[5]
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of spectroscopic and chromatographic techniques is essential for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the vinyl protons of the double bond. The coupling constant (J-value) between these protons can distinguish between the E and Z isomers (Jtrans is typically larger than Jcis).
-
¹³C NMR will show the presence of the carboxylic acid carbon and the two sp² carbons of the double bond.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR will show a characteristic broad O-H stretch for the carboxylic acid and a C=O stretch.
-
Q3: What are the key safety precautions to take during the synthesis of this compound?
A3: Safety is paramount in any chemical synthesis. Key precautions include:
-
Handling of Reagents:
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe techniques.
-
Sodium Amide: Corrosive and reacts with water to produce ammonia gas.
-
Alkyl Halides: Many are toxic and/or carcinogenic.
-
-
Reaction Conditions:
-
Reactions should be conducted in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
-
Waste Disposal:
-
Dispose of all chemical waste according to your institution's safety guidelines.
-
Experimental Protocols
Protocol 1: Synthesis of (Z)-4-Decenoic acid via Wittig Reaction
This protocol describes the reaction of hexanal (B45976) with a phosphonium ylide derived from 4-bromobutanoic acid.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanal
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend (3-carboxypropyl)triphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add two equivalents of n-BuLi dropwise, maintaining the temperature below 5 °C. The solution should turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone (B3395972) bath.
-
Add a solution of hexanal in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 4-Decynoic acid (precursor to this compound) via Acetylide Alkylation
This protocol describes the alkylation of the acetylide derived from 3-butyn-1-ol (B147353) with 1-bromohexane (B126081), followed by oxidation.
Materials:
-
3-Butyn-1-ol
-
Sodium amide (NaNH₂)
-
Liquid ammonia
-
1-Bromohexane
-
Jones reagent (Chromic acid in sulfuric acid)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask fitted with a dry ice condenser and a nitrogen inlet, condense ammonia gas.
-
Add sodium amide to the liquid ammonia with stirring.
-
Slowly add 3-butyn-1-ol to the sodium amide/liquid ammonia mixture.
-
Stir for 1 hour to ensure complete formation of the acetylide.
-
Add 1-bromohexane dropwise to the acetylide solution.
-
Allow the ammonia to evaporate overnight as the reaction proceeds.
-
Quench the reaction carefully with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 4-decyn-1-ol (B3056125).
-
Dissolve the crude 4-decyn-1-ol in acetone and cool in an ice bath.
-
Add Jones reagent dropwise until the orange color persists.
-
Quench the reaction with isopropanol.
-
Dilute with water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-decynoic acid.
-
The alkyne can then be selectively reduced to the cis- or trans-alkene using appropriate methods (e.g., Lindlar's catalyst for the cis-isomer or sodium in liquid ammonia for the trans-isomer).
Visualizations
Caption: Workflow for the synthesis of (Z)-4-Decenoic acid via the Wittig reaction.
Caption: Logical workflow for this compound synthesis via acetylide alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Allene synthesis by olefination or allenation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 4-Decenoic Acid Reaction Conditions
Welcome to the technical support center for the synthesis and optimization of 4-Decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound and its isomers are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and olefin cross-metathesis. The choice of method often depends on the desired stereochemistry (cis or trans) of the double bond.
Q2: How can I control the stereoselectivity to obtain either the (Z)- or (E)-isomer of this compound?
A2: Stereoselectivity is a critical aspect of this compound synthesis.
-
For the (Z)-isomer (cis) , a standard Wittig reaction using an unstabilized or semi-stabilized ylide is typically employed.[1][2] Salt-free conditions can further enhance Z-selectivity.
-
For the (E)-isomer (trans) , the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred as it strongly favors the formation of the E-alkene.[3][4][5][6][7][8] Alternatively, the Schlosser modification of the Wittig reaction can be used to favor the E-isomer.[1]
Q3: What are the common impurities I might encounter, and how can they be removed?
A3: A common impurity in the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[9] Due to its polarity, it can sometimes co-elute with the product during chromatography. Purification strategies include:
-
Crystallization: TPPO has low solubility in non-polar solvents like hexane (B92381) or diethyl ether, allowing for its precipitation.
-
Chromatography: A silica (B1680970) gel column is effective. To prevent peak tailing of the carboxylic acid, a small amount of a volatile acid (e.g., acetic acid) can be added to the eluent.[10]
-
Metal Salt Complexation: TPPO can form insoluble complexes with salts like magnesium chloride (MgCl₂), which can then be filtered off.[9][11][12]
Q4: Can I use cross-metathesis to synthesize this compound?
A4: Yes, cross-metathesis is a viable and atom-economical method.[13][14] The reaction would typically involve the cross-metathesis of 1-heptene (B165124) with an acrylic acid derivative (like methyl acrylate) using a Grubbs catalyst.[15][16][17] Subsequent hydrolysis of the resulting ester would yield this compound. The stereoselectivity of the double bond can be influenced by the choice of catalyst and reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Wittig/HWE Reaction | 1. Incomplete ylide/phosphonate carbanion formation.[18] 2. The aldehyde (hexanal) is of poor quality or has oxidized to hexanoic acid. 3. The ylide is unstable and decomposes before reacting.[18] 4. Insufficient reaction time or non-optimal temperature. | 1. Use a strong, fresh base (e.g., n-BuLi, NaH, KHMDS) and ensure anhydrous conditions.[1] 2. Use freshly distilled or high-purity hexanal (B45976). 3. Generate the ylide in situ at a low temperature (e.g., -78 °C) and add the aldehyde directly.[1] 4. Monitor the reaction by TLC to determine the optimal reaction time and temperature. |
| Poor E/Z Stereoselectivity | 1. In a Wittig reaction aiming for the (Z)-isomer, the presence of lithium salts can promote equilibration to the more stable (E)-isomer.[19] 2. For the HWE reaction, suboptimal reaction conditions may reduce E-selectivity. | 1. Use a potassium- or sodium-based base (e.g., KHMDS, NaH) to generate the ylide under "salt-free" conditions.[1] 2. For the HWE reaction, ensure the use of appropriate solvents and bases as specified in established protocols to favor the kinetic (E)-product. |
| Difficulty Removing Triphenylphosphine Oxide (TPPO) | 1. TPPO is co-eluting with this compound during column chromatography. 2. The product and TPPO are co-precipitating. | 1. Add a small amount of acetic acid to the eluent to improve the separation on silica gel.[10] 2. After the reaction, concentrate the mixture, and triturate with a non-polar solvent (e.g., a mixture of hexane and diethyl ether) to precipitate the TPPO, then filter.[9] 3. Treat the crude reaction mixture with MgCl₂ to form an insoluble TPPO complex that can be filtered off.[11][12] |
| Isomerization of the Double Bond During Workup or Purification | 1. Exposure to high temperatures. 2. Presence of strong acids or bases during workup. | 1. Avoid excessive heat during solvent evaporation; use a rotary evaporator with a low-temperature water bath. 2. Use mild quenching and extraction conditions. Neutralize the reaction mixture carefully, preferably at low temperatures. |
Experimental Protocols
Protocol 1: Synthesis of (Z)-4-Decenoic Acid via Wittig Reaction
This protocol describes the synthesis of (Z)-4-Decenoic acid from hexanal and (3-carboxypropyl)triphenylphosphonium (B14145455) bromide.
Materials:
-
(3-Carboxypropyl)triphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanal, freshly distilled
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend (3-carboxypropyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (2.2 equivalents) in THF dropwise over 30 minutes. The mixture will typically turn a deep red or orange color, indicating ylide formation.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add freshly distilled hexanal (1.0 equivalent) dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes, with 0.5% acetic acid added to the eluent) to yield (Z)-4-Decenoic acid.
Protocol 2: Synthesis of (E)-4-Decenoic Acid via Horner-Wadsworth-Emmons (HWE) Reaction
This protocol details the synthesis of the ethyl ester of (E)-4-Decenoic acid, followed by hydrolysis.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanal, freshly distilled
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (1 M)
Procedure:
-
Under an inert atmosphere, suspend NaH (1.1 equivalents) in anhydrous THF in a flame-dried flask at 0 °C.
-
Add triethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.
-
Cool the reaction back to 0 °C and add a solution of freshly distilled hexanal (1.0 equivalent) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude ethyl (E)-4-decenoate by flash chromatography.
-
For hydrolysis, dissolve the purified ester in a mixture of ethanol and 1 M NaOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with 1 M HCl and extract with diethyl ether. The organic layers are then washed, dried, and concentrated to yield (E)-4-Decenoic acid.
Visualizations
Wittig Reaction Workflow for (Z)-4-Decenoic Acid
Caption: Workflow for the synthesis of (Z)-4-Decenoic acid via the Wittig reaction.
Horner-Wadsworth-Emmons (HWE) Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. eprints.unm.ac.id [eprints.unm.ac.id]
- 11. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 12. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 13. Cross Metathesis [organic-chemistry.org]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. Cross-metathesis of fatty acid derivatives with methyl acrylate: renewable raw materials for the chemical industry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 4-Decenoic Acid
Welcome to the technical support center for the synthesis of 4-decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound and other unsaturated fatty acids are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and olefin cross-metathesis. Each method offers distinct advantages and challenges regarding yield, stereoselectivity, and purification.
Q2: How can I control the stereochemistry (E/Z isomerism) of the double bond in this compound?
A2: Stereochemical control is a critical aspect of this compound synthesis.
-
Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically favor the formation of the (Z)-isomer, while stabilized ylides predominantly yield the (E)-isomer.[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The standard HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[2][3][4][5][6] For the synthesis of the (Z)-isomer, the Still-Gennari modification of the HWE reaction is often employed.
-
Cross-Metathesis: The stereoselectivity in cross-metathesis is largely dictated by the catalyst used. While many ruthenium-based catalysts tend to favor the (E)-isomer, specialized catalysts have been developed to provide high selectivity for the (Z)-isomer.[7]
Q3: I am having trouble removing the triphenylphosphine (B44618) oxide byproduct from my Wittig reaction. What are the best methods for its removal?
A3: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of the Wittig reaction.[8] Several strategies can be employed for its removal:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by selective crystallization from a suitable solvent system.
-
Chromatography: Flash column chromatography is a common method for separating TPPO from the desired product. However, due to the polarity of TPPO, it can sometimes co-elute with polar products.
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂), which can then be removed by filtration.[9][10]
-
Chemical Conversion: TPPO can be converted to a more easily separable derivative. For example, reaction with oxalyl chloride forms an insoluble phosphonium (B103445) salt.[11]
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Wittig/HWE) | 1. Check the quality of your reagents: Ensure the aldehyde (hexanal) is pure and the phosphonium salt or phosphonate (B1237965) is dry. 2. Optimize the base: For Wittig reactions with non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required. For HWE reactions, sodium hydride or potassium tert-butoxide are common choices. Ensure the base is fresh and added under anhydrous conditions. 3. Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal reaction time. Gentle heating may be required, but be cautious of potential side reactions. |
| Poor Catalyst Activity (Cross-Metathesis) | 1. Use a fresh, active catalyst: Grubbs-type catalysts can be sensitive to air and moisture. Handle them in an inert atmosphere. 2. Optimize catalyst loading: Insufficient catalyst will result in low conversion. Perform a small-scale optimization to determine the ideal catalyst loading, typically ranging from 1-5 mol%. 3. Ensure efficient removal of ethylene (B1197577): The cross-metathesis of terminal alkenes produces ethylene as a byproduct. Removing ethylene by bubbling an inert gas through the reaction mixture can drive the equilibrium towards the product.[12] |
| Side Reactions | 1. Aldol condensation of the aldehyde: This can be an issue if the reaction conditions are too basic or if the ylide/phosphonate carbanion is not generated efficiently. Consider adding the aldehyde slowly to the pre-formed ylide/carbanion. 2. Homocoupling in cross-metathesis: If the reactivity of the two alkene partners is similar, significant amounts of homocoupled byproducts can form. Using an excess of one of the reactants can favor the desired cross-coupling.[7] |
Issue 2: Poor E/Z Selectivity
| Potential Cause | Troubleshooting Steps |
| Incorrect Choice of Reagents (Wittig) | 1. For (E)-4-decenoic acid: Use a stabilized ylide, for example, one derived from a phosphonium salt with an electron-withdrawing group. 2. For (Z)-4-decenoic acid: Use a non-stabilized ylide under salt-free conditions if possible. The presence of lithium salts can decrease Z-selectivity. |
| Suboptimal Conditions (HWE) | 1. For (Z)-4-decenoic acid: Employ the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and a strong, non-coordinating base (e.g., KHMDS with 18-crown-6).[5] |
| Inappropriate Catalyst (Cross-Metathesis) | 1. Consult the literature for Z-selective catalysts: Several ruthenium and molybdenum-based catalysts have been developed that provide high Z-selectivity. |
Data Presentation
The following table summarizes typical yields for the synthesis of unsaturated fatty acids using different methods. Note that the exact yield for this compound will depend on the specific reaction conditions and purification methods.
| Synthesis Method | Target Isomer | Typical Yield Range | Key Considerations |
| Wittig Reaction | (Z)-isomer | 40-70% | Difficult removal of triphenylphosphine oxide.[8] |
| (E)-isomer | 60-85% | Requires a stabilized ylide. | |
| Horner-Wadsworth-Emmons | (E)-isomer | 70-95% | Water-soluble phosphate (B84403) byproduct is easily removed.[4] |
| Still-Gennari (HWE variant) | (Z)-isomer | 60-80% | Requires specialized phosphonates and conditions.[5] |
| Cross-Metathesis | (E)- or (Z)-isomer | 50-90% | Yield and selectivity are highly catalyst-dependent.[7] |
Experimental Protocols
Protocol 1: Synthesis of (E)-4-Decenoic Acid via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of the ethyl ester of (E)-4-decenoic acid, followed by hydrolysis to the free acid.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Olefination: Cool the reaction mixture back to 0 °C and add hexanal (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification of the Ester: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude ethyl (E)-4-decenoate by flash column chromatography on silica (B1680970) gel.
-
Hydrolysis: Dissolve the purified ester in ethanol and add an aqueous solution of NaOH (2.0 eq). Heat the mixture to reflux for 2 hours.
-
Isolation of the Acid: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to pH 2 with HCl. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield (E)-4-decenoic acid.
Protocol 2: Synthesis of this compound via Cross-Metathesis
This protocol provides a general procedure for the cross-metathesis of 1-heptene (B165124) and acrylic acid.
Materials:
-
1-Heptene
-
Acrylic acid
-
Grubbs second-generation catalyst
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert gas (nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-heptene (1.0 eq) and acrylic acid (1.2 eq) in anhydrous DCM.
-
Catalyst Addition: Add the Grubbs second-generation catalyst (1-5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
Caption: Workflow for the Wittig synthesis of this compound.
Caption: Comparison of byproducts in Wittig and HWE reactions.
Caption: Simplified pathway for cross-metathesis synthesis.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Cross Metathesis [organic-chemistry.org]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. React App [pmc.umicore.com]
Technical Support Center: 4-Decenoic Acid Quantification
Welcome to the technical support center for 4-Decenoic acid quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. Why am I seeing no peak or a very low signal for this compound in my GC-MS analysis?
There are several potential reasons for a lack of signal in your GC-MS analysis of this compound. These can range from issues with sample preparation and derivatization to instrument sensitivity.
-
Incomplete Derivatization: this compound, like other fatty acids, is a polar molecule with low volatility.[1][2] For successful GC-MS analysis, it needs to be derivatized to a more volatile, non-polar form, typically a fatty acid methyl ester (FAME) or a silyl (B83357) ester.[1][2][3] Incomplete derivatization will result in poor transfer to the gas phase and consequently, a low or absent signal.
-
Troubleshooting:
-
Verify the freshness and concentration of your derivatization reagent (e.g., BF3-methanol, BSTFA).[3]
-
Optimize the reaction time and temperature. For example, esterification with BF3-methanol often requires heating at 60-100°C for 30-60 minutes.[3][4]
-
Ensure your sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.
-
-
-
Analyte Degradation: this compound can degrade if not handled and stored properly.
-
Troubleshooting:
-
Process samples promptly after collection.
-
Store samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[5]
-
-
-
Instrument Sensitivity: The instrument itself may not be sensitive enough to detect low concentrations of your analyte.
2. My this compound peak shape is poor (tailing or fronting). What could be the cause?
Poor peak shape in gas chromatography is often indicative of active sites within the system or column overload.
-
Active Sites: Active sites in the GC inlet or on the column can interact with the analyte, leading to peak tailing.
-
Troubleshooting:
-
Use a deactivated inlet liner.
-
Perform regular column conditioning according to the manufacturer's instructions.
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting.
-
Troubleshooting:
-
Dilute your sample or reduce the injection volume.[5]
-
-
-
Inappropriate Oven Temperature Program: A poorly optimized temperature program can also affect peak shape.
-
Troubleshooting:
-
Adjust the initial oven temperature and the ramp rate. A slower ramp rate can sometimes improve peak shape.[5]
-
-
3. I'm observing high variability in my quantitative results for this compound. What are the likely sources of this inconsistency?
High variability in quantitative analysis can stem from inconsistencies in sample preparation, sample introduction, or matrix effects.
-
Inconsistent Internal Standard Addition: The internal standard is crucial for correcting for variations throughout the analytical process.
-
Poor Sample Homogenization: Inhomogeneous samples will lead to inconsistent aliquots being taken for analysis.
-
Troubleshooting:
-
Ensure thorough vortexing or other homogenization techniques are applied at all relevant steps.[5]
-
-
-
Matrix Effects (LC-MS/MS): In LC-MS/MS analysis, co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate and variable results.[8][9][10][11]
-
Troubleshooting:
-
The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects.[5][8]
-
Improve sample cleanup procedures to remove interfering matrix components.[9]
-
Matrix-matched calibration curves, prepared in a blank matrix similar to the samples, can also help to mitigate matrix effects.[8]
-
-
4. My calibration curve for this compound is non-linear or has a poor correlation coefficient (R²). How can I fix this?
A non-linear calibration curve can be caused by several factors, including detector saturation, uncompensated matrix effects, or improper standard preparation.
-
Detector Saturation: At high concentrations, the detector response may no longer be linear.
-
Troubleshooting:
-
Extend the calibration range to include lower concentrations or dilute your higher concentration standards.
-
-
-
Variable Matrix Effects: If matrix effects are not consistent across the concentration range, it can lead to non-linearity.
-
Improper Standard Preparation: Errors in the serial dilution of your stock solution will lead to an inaccurate calibration curve.
-
Troubleshooting:
-
Carefully prepare your calibration standards using calibrated pipettes and high-purity solvents.
-
It is good practice to prepare standards in a random order rather than sequentially from lowest to highest concentration.[12]
-
-
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by GC-MS
This protocol outlines a general procedure for the extraction, derivatization, and analysis of this compound from a plasma sample.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma in a glass tube, add a known amount of a suitable internal standard (e.g., heptadecanoic acid or a stable isotope-labeled this compound).
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol (B129727) to precipitate proteins and extract lipids.[4]
-
Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids and transfer it to a clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride in methanol (BF3-methanol).[4]
-
Seal the tube tightly and heat at 100°C for 30 minutes.[4]
-
After cooling to room temperature, add 1 mL of water and 2 mL of hexane (B92381).
-
Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC-MS analysis.[4]
3. GC-MS Instrumental Parameters:
| Parameter | Recommended Setting |
| GC Column | A polar capillary column suitable for FAME analysis (e.g., CP-Sil 88 or BPX-70, 60-100 m).[2][4] |
| Injector | Splitless mode at 250°C.[4] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min).[6] |
| Oven Program | Initial temperature: 150°C, ramp to 220°C at 4°C/min, and hold for 20 minutes. (This should be optimized for your specific column and analytes).[4] |
| MS Detector | Electron Ionization (EI) mode at 70 eV.[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard methyl ester.[4][6] |
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general workflow for the analysis of underivatized this compound.
1. Sample Preparation and Extraction:
-
To 50 µL of a biological sample (e.g., plasma, cell lysate), add a known amount of a stable isotope-labeled this compound internal standard.
-
Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis. The supernatant can be filtered through a 0.22 µm syringe filter if necessary.[4]
2. LC-MS/MS Instrumental Parameters:
| Parameter | Recommended Setting |
| LC Column | A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4] |
| Mobile Phase | A gradient of water and methanol (or acetonitrile), both containing 0.1% formic acid.[4] |
| Flow Rate | 0.3 mL/min.[4] |
| Ion Source | Electrospray ionization (ESI) in negative ion mode.[4] |
| MS Detection | Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (M-H)⁻ of this compound to a specific product ion.[4] |
Quantitative Data Summary
The following table provides representative performance characteristics for the analysis of medium-chain fatty acids using GC-MS and LC-MS/MS. These values can serve as a benchmark for your method development and validation.
| Parameter | GC-MS (with derivatization) | LC-MS/MS (underivatized) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1-10 ng/mL | 10-50 nM[6] |
| Limit of Quantification (LOQ) | 5-25 ng/mL | 50-150 nM[6] |
| Intra-day Precision (%RSD) | < 15% | < 10%[6] |
| Inter-day Precision (%RSD) | < 15% | < 15%[6] |
| Accuracy (Recovery %) | 85-115% | 90-110%[6] |
Visualizations
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. uknml.com [uknml.com]
Technical Support Center: Resolving Peak Issues in 4-Decenoic Acid Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 4-decenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common peak shape problems observed in the chromatography of this compound?
Poor peak resolution in this compound chromatography typically manifests as:
-
Peak Tailing: The peak is asymmetrical with a "tail" extending to the right.[1]
-
Peak Fronting: The opposite of tailing, where the peak has a leading edge that is less steep than the trailing edge.[1]
-
Broad Peaks: Peaks are wider than expected, which can lead to decreased sensitivity and overlap with adjacent peaks.[1]
-
Split Peaks: A single compound appears as two or more distinct peaks.[1]
Q2: Why is achieving good peak shape crucial for this compound analysis?
A symmetrical, sharp (Gaussian) peak is essential for accurate and reliable chromatographic analysis. Poor peak shape can compromise data integrity by:
-
Reducing Resolution: Asymmetrical or broad peaks can overlap with neighboring peaks, making it difficult to distinguish between closely eluting compounds.[1]
-
Affecting Quantification: Inaccurate peak integration due to tailing or fronting can lead to imprecise and inaccurate quantification.[1]
-
Lowering Detection Limits: Broader and shorter peaks can negatively impact the signal-to-noise ratio, hindering the detection of low-abundance analytes.[1]
Q3: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for this compound analysis?
Both GC and LC can be used for the analysis of this compound, and the choice depends on the specific application and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for analyzing volatile and semi-volatile compounds. For fatty acids like this compound, derivatization is often necessary to increase their volatility and thermal stability.[2][3] Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs).[2][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for a wide range of compounds. While direct analysis is possible, derivatization can sometimes enhance ionization efficiency and chromatographic retention.[3]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue when analyzing acidic compounds like this compound.
| Potential Cause | Solution |
| Secondary Interactions | The acidic carboxyl group of this compound can interact with active sites on the column packing material (e.g., silanol (B1196071) groups in silica-based columns), leading to tailing. Adjust the mobile phase pH to suppress the ionization of the fatty acid. For reversed-phase HPLC, a lower pH (e.g., using formic or phosphoric acid) is often effective.[5] |
| Column Contamination | The column may be contaminated with polar or non-polar residues. Flush the column with a strong organic solvent like methanol (B129727) or acetonitrile, followed by an aqueous wash.[1] |
| Sample Overload | Injecting too much sample can saturate the column.[1] Reduce the injection volume or dilute the sample.[1] |
| Excessive Extra-Column Volume | The volume of tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing. Use shorter and narrower internal diameter tubing where possible.[1] |
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
| Potential Cause | Solution |
| Sample Overload | Injecting a sample that is too concentrated is a common cause of fronting.[1] Dilute the sample or reduce the injection volume.[1] |
| Poor Sample Solubility | If this compound is not fully dissolved in the injection solvent, it can lead to fronting.[1] Ensure the sample is completely dissolved. Consider changing the sample solvent to one that is more compatible with the mobile phase.[1] |
| Column Collapse | A void at the head of the column can cause peak fronting. This usually requires replacing the column. Using a guard column can help protect the analytical column.[1] |
Issue 3: Poor Resolution Between Isomers
Separating the cis and trans isomers of this compound, or other positional isomers, can be challenging.
| Potential Cause | Solution |
| Inadequate Column Chemistry | The stationary phase may not have sufficient selectivity for the isomers. For GC, consider using a more polar column. For HPLC, specialized columns like silver ion (Ag+) columns can be effective for separating cis/trans fatty acid isomers. |
| Suboptimal Mobile Phase/Oven Temperature | The elution conditions may not be optimized for isomer separation. In HPLC, systematically vary the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer).[6] In GC, optimize the oven temperature program.[4] |
| Chiral Separation Needed | If you are trying to separate enantiomers of this compound, a chiral stationary phase (CSP) column is required.[7][8][9] Alternatively, chiral derivatization with an enantiomerically pure reagent can be used to form diastereomers that can be separated on a non-chiral column.[9][10][11] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (as FAME derivative)
This protocol provides a general procedure for the analysis of this compound using GC-MS after derivatization to its fatty acid methyl ester (FAME).
1. Sample Preparation and Derivatization (Esterification):
-
To your sample containing this compound, add an appropriate internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 200 µL of 14% Boron Trifluoride-Methanol (BF3-Methanol) solution to the dried extract.[2]
-
Cap the tube tightly and heat at 60°C for 30 minutes.[2]
-
Cool to room temperature and add 1 mL of hexane (B92381) and 0.5 mL of a saturated sodium chloride solution.[2]
-
Vortex for 1 minute and centrifuge to separate the phases.[2]
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[2]
2. GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[2] |
| Injection Volume | 1 µL[2] |
| Injector Temperature | 250 °C[2] |
| Injection Mode | Splitless[2] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[2] |
| Oven Temperature Program | Initial temperature of 75°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 15 min[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Ion Source Temperature | 220 °C[2] |
| Mass Range | 50-550 amu[2] |
| Scan Mode | Full Scan[2] |
Protocol 2: HPLC Analysis of Decenoic Acid
This protocol provides a starting point for the reversed-phase HPLC analysis of decenoic acids.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.[12]
2. HPLC Parameters:
| Parameter | Value |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic or phosphoric acid). The exact ratio should be optimized.[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV detector |
| Wavelength | 210 nm[12] |
Visual Troubleshooting and Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Decanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 10. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
Technical Support Center: Storage and Handling of 4-Decenoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Decenoic acid to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage critical?
This compound is a monounsaturated, medium-chain fatty acid with the chemical formula C₁₀H₁₈O₂. The presence of a double bond in its structure makes it susceptible to degradation, particularly through oxidation.[1] Ensuring its stability is crucial because degradation can lead to the formation of impurities, a loss of biological activity, and consequently, unreliable and irreproducible experimental results.
Q2: What are the primary factors that contribute to the degradation of this compound?
The stability of this compound, like other unsaturated fatty acids, is primarily influenced by three main factors:
-
Oxidation: Exposure to oxygen is a key driver of degradation. The double bond is the primary site of oxidative attack, leading to the formation of various degradation products.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including oxidation.[1]
-
Light Exposure: Light, especially UV light, can act as a catalyst for oxidation reactions, promoting the formation of free radicals and accelerating degradation.[1]
-
pH: While less pronounced than the other factors, pH can influence the rate of degradation.
Q3: What are the visible signs of this compound degradation?
Visible signs of degradation may include a change in color (e.g., yellowing), the development of a rancid odor, or the formation of precipitates in the sample.[1] However, significant degradation can occur before these signs are apparent. Therefore, analytical testing is recommended for quality control.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Inconsistent experimental results between batches. | Degradation of this compound in one or more batches due to improper storage or handling. | 1. Verify the storage conditions (temperature, atmosphere, light protection) for all batches.[1]2. Perform a purity analysis using HPLC or GC-MS to assess the integrity of each batch.[1]3. If degradation is confirmed, discard the compromised batch and obtain a fresh, quality-controlled lot.4. Always use freshly prepared solutions for your experiments. |
| Visible changes in the appearance of the this compound (e.g., color change, precipitation). | Significant degradation and formation of insoluble byproducts. | 1. Do not use the material, as its purity and concentration are compromised.[1]2. Review your storage and handling procedures to identify potential sources of contamination or degradation.3. Ensure that any solvents used for dissolution are of high purity and free of peroxides. |
| Loss of biological activity or potency in an assay. | Degradation of the this compound stock solution. | 1. Prepare fresh stock solutions from a reliable source of this compound.2. If using a new batch, perform a qualification analysis (e.g., HPLC purity) upon receipt.3. Store stock solutions under the recommended conditions and for a limited duration. Consider aliquoting to minimize freeze-thaw cycles. |
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended. These recommendations are based on best practices for the storage of unsaturated fatty acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | To significantly slow down the rate of chemical degradation, particularly oxidation.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To minimize exposure to oxygen, a key contributor to oxidative degradation.[1] |
| Light | Protected from light (e.g., amber vials, stored in the dark) | To prevent light-catalyzed oxidation.[1] |
| Container | Tightly sealed, appropriate material (e.g., glass) | To prevent exposure to air and moisture. |
Use of Antioxidants
The addition of an antioxidant can further enhance the stability of this compound during storage, especially for long-term storage or if the sample will be handled frequently.
| Antioxidant | Recommended Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) or 2.5 - 5.0 mg/mL | BHT is a synthetic antioxidant effective at preventing the degradation of polyunsaturated fatty acids.[2][3] The optimal concentration may need to be determined empirically for your specific application. |
| Tocopherols (B72186) (e.g., α-tocopherol, γ-tocopherol) | 0.05 - 0.1% (w/v) | Tocopherols are natural antioxidants. Their effectiveness can vary with concentration, with some studies suggesting pro-oxidant effects at higher concentrations.[4][5] The optimal concentration is dependent on the specific fatty acid composition and storage conditions.[4] |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol provides a method to quantify the initial products of lipid oxidation (hydroperoxides).
Materials:
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution
-
Erlenmeyer flasks
-
Burette
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling the flask continuously until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.
-
Continue the titration with vigorous shaking until the blue color disappears.
-
Record the volume of Na₂S₂O₃ solution used.
-
Perform a blank determination under the same conditions.
Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Analysis of Degradation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the separation and identification of this compound and its potential degradation products after derivatization to fatty acid methyl esters (FAMEs).
Materials:
-
Boron trifluoride-methanol (BF₃-methanol) solution (14%) or methanolic HCl
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate
-
GC-MS system with a capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)
Procedure:
-
Derivatization:
-
Place approximately 10-20 mg of the this compound sample in a screw-cap test tube.
-
Add 2 mL of BF₃-methanol solution.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and 2 mL of hexane.
-
Vortex vigorously for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode, scan range m/z 50-500.
-
Data Analysis:
-
Identify the FAME of this compound based on its retention time and mass spectrum.
-
Analyze the chromatogram for the presence of additional peaks corresponding to degradation products such as shorter-chain fatty acids, aldehydes, and ketones.
Protocol 3: Accelerated Stability Testing
This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of this compound.
Materials:
-
Temperature and humidity-controlled stability chamber
-
Amber glass vials with airtight seals
-
Analytical instruments for assessing degradation (e.g., HPLC, GC-MS)
Procedure:
-
Aliquot the this compound sample into several amber glass vials.
-
If using an antioxidant, prepare a separate set of samples with the added antioxidant.
-
Flush the headspace of the vials with an inert gas (e.g., argon or nitrogen) before sealing.
-
Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[6][7]
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from each sample set.
-
Analyze the samples for purity and the presence of degradation products using appropriate analytical methods (e.g., Protocol 1 and 2).
-
Compare the results over time to determine the rate of degradation under accelerated conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 4. Importance of the higher retention of tocopherols and sterols for the oxidative stability of soybean and rapeseed oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
challenges in isolating 4-Decenoic acid from natural sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of 4-Decenoic acid from natural sources.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: We are experiencing very low yields of this compound from our plant material (Lindera umbellata seeds). What are the potential causes and solutions?
Answer:
Low yields of this compound are a common challenge due to its relatively low concentration in natural sources. Several factors could be contributing to this issue:
-
Low Natural Abundance: cis-4-Decenoic acid constitutes approximately 4% of the total fatty acids in the seed oil of Lindera umbellata. The concentration in other sources like Plumeria obtusa may also be low, with related saturated fatty acids like n-decanoic acid found at around 9.39% in the root extract. It is crucial to start with a sufficient quantity of high-quality raw material.
-
Inefficient Extraction Method: The choice of extraction method and solvent is critical. For fatty acids, traditional solvent extraction with hexane (B92381) or ethanol (B145695) is common. However, for improved efficiency, consider advanced techniques.
-
Incomplete Saponification: If you are isolating the fatty acid from a lipid extract, incomplete saponification (hydrolysis of triglycerides) will result in a significant loss of this compound.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution |
| Low concentration in source | Increase the starting amount of plant material. Ensure the material is properly dried and ground to maximize surface area for extraction. |
| Inefficient cell disruption | For plant materials, employ mechanical disruption methods like grinding or homogenization prior to solvent extraction. |
| Suboptimal extraction solvent | Use a solvent system optimized for medium-chain fatty acids. A mixture of hexane and isopropanol (B130326) (3:2 v/v) is often effective. For "greener" alternatives, supercritical CO2 extraction can be highly efficient. |
| Insufficient extraction time/temp | Increase the extraction time and/or temperature, but be mindful of potential degradation of the unsaturated fatty acid. Monitor for isomerization. |
| Incomplete saponification | Ensure complete hydrolysis by using a sufficient excess of alkali (e.g., KOH in ethanol) and adequate heating time. Monitor the reaction progress using thin-layer chromatography (TLC). |
| Losses during workup | Acidify the saponified mixture to a pH of 1-2 to ensure complete protonation of the fatty acid before extraction. Use multiple extractions with a suitable organic solvent (e.g., diethyl ether or hexane) to maximize recovery from the aqueous phase. |
Issue 2: Co-extraction of Impurities
Question: Our this compound extract is contaminated with a large amount of other compounds. How can we improve the purity of our initial extract?
Answer:
Co-extraction of impurities is a major challenge, especially from complex natural matrices. The primary co-contaminants will depend on the source material.
-
From Lindera umbellata , the essential oil is rich in volatile terpenoids such as linalool (B1675412) and 1,8-cineole.[1][2] While the fatty acids are primarily in the seed oil, some co-extraction of these essential oil components can occur.
-
From Plumeria obtusa , the flower essential oil contains high levels of benzyl (B1604629) salicylate (B1505791) and benzyl benzoate.[3][4] The root extract contains a diverse array of compounds.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution |
| High solvent polarity | Use a less polar solvent for extraction to minimize the co-extraction of polar compounds. Hexane is a good choice for fatty acids. |
| Presence of pigments and polar lipids | Perform a preliminary cleanup of the crude extract. This can be achieved by washing the extract with a saturated NaCl solution or by a simple filtration through a small plug of silica (B1680970) gel. |
| Co-extraction of other fatty acids | This is unavoidable during the initial extraction. Subsequent purification steps like chromatography or crystallization will be necessary. |
Issue 3: Difficulty in Purifying this compound
Question: We are struggling to separate this compound from other co-eluting fatty acids and isomers using reverse-phase HPLC. What strategies can we employ?
Answer:
Purification of this compound is challenging due to the presence of other structurally similar fatty acids and its own geometric isomers (cis and trans).
-
Co-eluting Fatty Acids: Other medium-chain fatty acids with similar chain lengths and polarities will co-elute in reverse-phase chromatography.
-
cis/trans Isomer Separation: The cis and trans isomers of this compound have very similar polarities, making their separation difficult with standard chromatographic techniques.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution |
| Poor resolution in RP-HPLC | Modify the mobile phase. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) can improve peak shape for carboxylic acids.[5] Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds. Consider using a different stationary phase, such as a C8 column, or employing Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar interfering compounds.[6] |
| Co-elution of cis/trans isomers | Argentation Chromatography: This technique uses silica gel impregnated with silver nitrate. The silver ions interact with the double bonds of unsaturated fatty acids, allowing for the separation of cis and trans isomers. cis-isomers are generally retained more strongly than trans-isomers. Gas Chromatography (GC): Use a highly polar capillary column, such as one with an ionic liquid stationary phase (e.g., SLB-IL111) or a cyanopropyl phase, which are specifically designed for the separation of fatty acid methyl esters (FAMEs), including their geometric isomers.[7] |
| Presence of saturated fatty acids | Low-Temperature Crystallization: Dissolve the fatty acid mixture in a solvent like acetone (B3395972) or methanol (B129727) and cool it to a low temperature (e.g., -20°C to -70°C). Saturated fatty acids are less soluble at low temperatures and will crystallize out, leaving the unsaturated this compound in the solution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is found in the seed oil of plants from the Lauraceae family, notably Lindera umbellata. It has also been reported in Plumeria obtusa.[4] Additionally, it can be found in hops and beer.
Q2: Is derivatization necessary for the analysis of this compound?
A2: For Gas Chromatography (GC) analysis, derivatization to its methyl ester (FAME) is highly recommended. This increases the volatility and improves the chromatographic peak shape. For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is not always necessary and the free fatty acid can be analyzed directly, often with UV detection at a low wavelength (around 210 nm).
Q3: What are the key physicochemical properties of this compound to consider during isolation?
A3: this compound is a colorless to pale yellow liquid at room temperature. It is soluble in organic solvents like ethanol, methanol, and hexane, but has limited solubility in water.[3][4] Its unsaturated nature makes it susceptible to oxidation and isomerization, especially at high temperatures or in the presence of light and certain metals.
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: A combination of analytical techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): After conversion to its FAME, GC-MS can provide information on the retention time and a characteristic mass spectrum for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation, including the confirmation of the double bond position and its stereochemistry (cis or trans).
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity by quantifying the main peak area relative to any impurities.
Data Presentation
Table 1: Comparison of Extraction Methods for Fatty Acids from Plant Seeds
| Extraction Method | Typical Solvent(s) | Temperature | Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | Hexane, Petroleum Ether | Boiling point of solvent | 6-8 hours | High (can exceed 90%) | High extraction efficiency. | Time-consuming, large solvent volume, potential for thermal degradation. |
| Ultrasonic-Assisted Extraction (UAE) | Hexane, Ethanol | 30-60 °C | 20-40 min | High (often comparable to Soxhlet) | Fast, reduced solvent consumption, lower temperature. | Potential for free radical formation. |
| Microwave-Assisted Extraction (MAE) | Ethanol, Hexane | 50-100 °C | 5-20 min | High | Very fast, reduced solvent use. | Potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (± Ethanol co-solvent) | 40-60 °C | 1-2 hours | Variable, can be high | "Green" solvent, tunable selectivity, solvent-free extract. | High initial equipment cost. |
Note: Yields are for total oil extract and will vary depending on the specific plant material. The yield of this compound will be a fraction of this total yield.
Experimental Protocols
Protocol 1: Extraction and Saponification of this compound from Lindera umbellata Seeds
-
Preparation of Plant Material: Dry the seeds of Lindera umbellata at 40°C for 48 hours and grind them into a fine powder.
-
Soxhlet Extraction:
-
Place 100 g of the powdered seeds in a cellulose (B213188) thimble.
-
Extract the oil using n-hexane in a Soxhlet apparatus for 8 hours.
-
Remove the solvent from the extract using a rotary evaporator to obtain the crude seed oil.
-
-
Saponification:
-
Dissolve 10 g of the crude oil in 100 mL of 2 M ethanolic potassium hydroxide.
-
Reflux the mixture for 2 hours.
-
-
Isolation of Free Fatty Acids:
-
After cooling, transfer the mixture to a separatory funnel and add 100 mL of distilled water.
-
Wash the aqueous solution twice with 50 mL of diethyl ether to remove unsaponifiable matter. Discard the ether layers.
-
Acidify the aqueous layer to pH 1-2 with 6 M HCl.
-
Extract the free fatty acids three times with 75 mL of n-hexane.
-
Combine the hexane extracts and wash with distilled water until neutral.
-
Dry the hexane extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude fatty acid mixture.
-
Protocol 2: GC-MS Analysis of this compound as its Methyl Ester (FAME)
-
Derivatization to FAME:
-
Dissolve approximately 10 mg of the crude fatty acid mixture in 1 mL of toluene.
-
Add 2 mL of 1% sulfuric acid in methanol.
-
Heat the mixture at 50°C for 2 hours.
-
After cooling, add 5 mL of 5% aqueous sodium chloride and extract the FAMEs with 2 mL of n-hexane.
-
The hexane layer is ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: Highly polar capillary column (e.g., SP-2560 or SLB-IL111, 100 m x 0.25 mm i.d., 0.20 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 20 min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Mandatory Visualization
Caption: Workflow for the isolation of this compound.
References
- 1. Comparison of Chemical Composition between Kuromoji (Lindera umbellata) Essential Oil and Hydrosol and Determination of the Deodorizing Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reactions of 4-Decenoic Acid
Welcome to the technical support center for 4-Decenoic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the esterification of this compound?
A1: The optimal temperature for the Fischer esterification of this compound depends on the alcohol being used and the catalyst. Generally, the reaction is carried out at reflux. For esterification with methanol, a temperature of around 65°C is common. For higher boiling alcohols like ethanol (B145695) or isopentyl alcohol, the reflux temperature will be higher, potentially in the range of 60-110°C, and in some protocols, as high as 180°C.[1] It is a reversible reaction, so using an excess of the alcohol and removing water as it forms can help drive the reaction to completion.[2][3][4]
Q2: How does temperature affect the epoxidation of this compound?
A2: For the epoxidation of unsaturated fatty acids like this compound, maintaining a moderate temperature is crucial to prevent side reactions, such as the opening of the epoxide ring.[5] Typical reaction temperatures are in the range of 40-85°C. Higher temperatures can increase the reaction rate but also lead to a higher degree of side reactions, which reduces the yield of the desired epoxide.[6] For instance, in the epoxidation of oleic acid, significant side reactions are observed at temperatures of 60°C and 70°C.[6]
Q3: What is a suitable temperature range for the hydrogenation of this compound?
A3: The catalytic hydrogenation of the double bond in this compound to yield decanoic acid is typically carried out at elevated temperatures and pressures. For similar fatty acids, reaction temperatures in the range of 130°C to 200°C have been reported, often using catalysts such as platinum or ruthenium.[7][8] The specific temperature can influence the reaction rate and selectivity.
Q4: At what temperature does the polymerization of this compound occur?
A4: this compound can undergo polymerization through its double bond, for example, via Acyclic Diene Metathesis (ADMET) polymerization if it is first converted to a diene. The temperature for ADMET polymerization of unsaturated fatty acid derivatives is typically in the range of 50°C to 90°C.[9][10][11][12] The choice of catalyst and reaction conditions will influence the molecular weight and properties of the resulting polymer.
Q5: How can I minimize cis/trans isomerization of this compound during a reaction?
A5: Thermal isomerization of cis/trans double bonds in unsaturated fatty acids can occur at elevated temperatures, generally starting at temperatures above 100-120°C, especially in the presence of oxygen.[8][13] To minimize isomerization, it is recommended to conduct reactions at the lowest effective temperature and under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Low Yield in Esterification Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of this compound to its ester. | Incomplete reaction: The reaction has not reached equilibrium. | Extend the reaction time. |
| Water present in the reaction: Water can shift the equilibrium back towards the reactants. | Use a Dean-Stark apparatus to remove water as it is formed. Ensure all reagents and glassware are dry. | |
| Insufficient catalyst: The acid catalyst concentration is too low. | Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). | |
| Suboptimal temperature: The reaction temperature is too low. | Ensure the reaction is at a gentle reflux. For higher boiling alcohols, a higher temperature will be required. |
Side Reactions During Epoxidation
| Symptom | Possible Cause | Suggested Solution |
| Presence of diols or other ring-opened products. | Reaction temperature is too high: High temperatures promote the acid- or base-catalyzed opening of the epoxide ring.[5] | Maintain the reaction temperature in the optimal range of 40-60°C.[6] |
| Excess acid or base: The catalyst can promote ring-opening. | Use the minimum effective amount of catalyst. Neutralize the reaction mixture promptly during workup. | |
| Presence of water: Water can act as a nucleophile to open the epoxide ring. | Use a non-aqueous solvent and ensure all reagents are dry.[14] |
Incomplete Hydrogenation
| Symptom | Possible Cause | Suggested Solution |
| Residual this compound detected in the product. | Insufficient reaction time or temperature: The reaction has not gone to completion. | Increase the reaction time or modestly increase the temperature within the recommended range (e.g., up to 200°C for some systems).[7] |
| Catalyst deactivation: The catalyst has lost its activity. | Use fresh catalyst or regenerate the catalyst if possible. Ensure the starting material is free of catalyst poisons. | |
| Inadequate hydrogen pressure: The pressure of hydrogen is too low to drive the reaction. | Increase the hydrogen pressure according to established protocols for the specific catalyst being used. |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a 5 to 10-fold molar excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).
-
Heat the mixture to a gentle reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-decenoate.
-
Purify the product by column chromatography or distillation as needed.
Protocol 2: Epoxidation of this compound
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide and a carboxylic acid (e.g., formic or acetic acid)
-
Dichloromethane (B109758) (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
Procedure (using m-CPBA):
-
Dissolve this compound in dichloromethane in a flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).
-
Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in dichloromethane to the flask.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated sodium sulfite solution to destroy excess peroxy acid.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the resulting meta-chlorobenzoic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude epoxide.
-
Purify by column chromatography if necessary.
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. era.ed.ac.uk [era.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Polymers from sugars and unsaturated fatty acids: ADMET polymerisation of monomers derived from d-xylose, d-mannose and castor oil - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Decenoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of 4-decenoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound and its esters are olefin cross-metathesis, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. Cross-metathesis, particularly using ruthenium-based catalysts, is often favored for its functional group tolerance and catalytic nature.[1][2] The Wittig and HWE reactions are reliable alternatives for forming the carbon-carbon double bond, with the HWE reaction generally favoring the formation of (E)-alkenes.[1] Biocatalytic routes are also emerging, offering an environmentally friendly approach.[3][4]
Q2: Which catalysts are recommended for the synthesis of this compound via cross-metathesis?
A2: For the cross-metathesis synthesis of this compound, second-generation Grubbs and Hoveyda-Grubbs catalysts are highly recommended.[2][5][6] These ruthenium-based catalysts exhibit excellent tolerance to various functional groups, including carboxylic acids and esters, and are generally stable in air.[2] The choice between them may depend on the specific substrate and desired reaction rate, with Hoveyda-Grubbs catalysts often showing improved stability.[2]
Q3: How can I control the stereoselectivity (E/Z isomer ratio) of the double bond in this compound synthesis?
A3: In cross-metathesis, achieving high stereoselectivity can be challenging, often resulting in a mixture of E and Z isomers.[1] The choice of catalyst and reaction conditions can influence the E/Z ratio. For Horner-Wadsworth-Emmons reactions, the use of stabilized phosphonate (B1237965) ylides typically leads to a high predominance of the E-isomer.[1] For Wittig reactions, unstabilized ylides tend to favor the Z-isomer.[1]
Q4: What are the typical starting materials for synthesizing this compound via cross-metathesis?
A4: A common strategy involves the cross-metathesis of a terminal alkene with six carbon atoms (e.g., 1-hexene) and a four-carbon α,β-unsaturated carboxylic acid or its ester derivative (e.g., crotonic acid, ethyl crotonate, or 3-butenoic acid).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Deactivation: The catalyst may be deactivated by impurities in the reagents or solvent, or by exposure to air. | - Ensure all reagents and solvents are pure and dry. - Degas the solvent thoroughly before use by bubbling with an inert gas (e.g., argon or nitrogen).[7] - Perform the reaction under a strict inert atmosphere. |
| Incorrect Catalyst Choice: The chosen catalyst may not be active enough for the specific substrates. | - For electron-deficient olefins like acrylic acid derivatives, second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more effective. | |
| Low Reaction Temperature: The reaction may not have reached the necessary activation temperature. | - Gently heat the reaction mixture. For many cross-metathesis reactions, temperatures between 40-60°C are effective.[8] | |
| Formation of Homodimers | Similar Reactivity of Olefin Partners: If both starting olefins have similar reactivity, homodimerization can be a significant side reaction.[1] | - Use a stoichiometric excess of one of the olefins, typically the less expensive or more volatile one. - Choose olefin partners with different electronic and steric properties to favor cross-metathesis. |
| Isomerization of the Double Bond | Catalyst Decomposition: Decomposition of the ruthenium catalyst can lead to the formation of species that catalyze double bond isomerization. | - Add a mild acid, such as acetic acid, to the reaction mixture to suppress isomerization.[9] - Use fresh, high-quality catalyst. |
| Difficulty in Product Purification | Ruthenium Contamination: Residual ruthenium from the catalyst can be difficult to remove from the final product. | - After the reaction, quench with a scavenger like ethyl vinyl ether or an isocyanide-based scavenger to deactivate and help precipitate the catalyst.[10] - Employ purification techniques such as silica (B1680970) gel chromatography, potentially with a polar isocyanide to aid in ruthenium removal, or treatment with activated carbon.[10][11] |
Data Summary
The following table summarizes representative quantitative data for cross-metathesis reactions relevant to the synthesis of this compound derivatives. Please note that specific results for this compound may vary.
| Catalyst | Olefin 1 | Olefin 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Grubbs II | 1-Hexene (B165129) | Methyl Acrylate (B77674) | 5 | Dichloromethane (B109758) | 40 | 12 | ~85 | - | Adapted from[5] |
| Hoveyda-Grubbs II | 1-Hexene | Ethyl Acrylate | 3-5 | THF | 40 | 1 | >95 (conversion) | - | [12] |
| Grubbs II | 1-Octene | Acrylic Acid | 2 | Dichloromethane | Reflux | 6 | ~80 | - | Adapted from[13] |
Experimental Protocols
Representative Protocol for the Synthesis of Ethyl 4-Decenoate via Cross-Metathesis
This protocol is a representative example based on established procedures for similar cross-metathesis reactions.[5][8][13]
Materials:
-
1-Hexene
-
Ethyl acrylate
-
Grubbs Second-Generation Catalyst or Hoveyda-Grubbs Second-Generation Catalyst
-
Anhydrous and degassed dichloromethane (DCM) or toluene
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) (for chromatography)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-hexene (1.0 equivalent) and ethyl acrylate (1.2-1.5 equivalents) in anhydrous and degassed dichloromethane to a concentration of 0.1-0.5 M.
-
Degas the solution by bubbling a gentle stream of argon through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Grubbs or Hoveyda-Grubbs second-generation catalyst (1-5 mol%).
-
Seal the flask and stir the reaction mixture at room temperature or heat to 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford ethyl 4-decenoate.
Hydrolysis to this compound:
The resulting ethyl 4-decenoate can be hydrolyzed to this compound using standard procedures, such as stirring with an aqueous solution of lithium hydroxide (B78521) or sodium hydroxide in a mixture of THF and water, followed by acidification with a mild acid (e.g., 1 M HCl).
Visualizations
Caption: A workflow for catalyst and method selection in the synthesis of this compound.
Caption: A troubleshooting guide for low conversion in the cross-metathesis synthesis of this compound.
References
- 1. Cross Metathesis [organic-chemistry.org]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. Efficient Biosynthesis of 10-Hydroxy-2-decenoic Acid Using a NAD(P)H Regeneration P450 System and Whole-Cell Catalytic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Fermentation Conditions for Biocatalytic Conversion of Decanoic Acid to Trans-2-Decenoic Acid [mdpi.com]
- 5. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grubbs cross-metathesis pathway for a scalable synthesis of γ-keto-α,β-unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholar.utc.edu [scholar.utc.edu]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 11. longdom.org [longdom.org]
- 12. Olefin cross-metathesis, a mild, modular approach to functionalized cellulose esters - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY01102C [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on 4-Decenoic Acid Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of solvents on the reactivity of 4-decenoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the solubility and aggregation state of this compound?
The solubility of this compound is highly dependent on the solvent's polarity. Shorter-chain carboxylic acids (up to five carbons) are soluble in water, while longer-chain acids like this compound have limited water solubility due to the hydrophobic nature of the alkyl chain.[1] Such longer-chain acids are more soluble in less polar solvents like ethers and alcohols.[1]
In nonpolar solvents, carboxylic acids have a strong tendency to form hydrogen-bonded dimers.[1] This self-association can reduce the effective concentration of the monomeric acid available for reaction and may influence the reaction mechanism and kinetics. In polar protic solvents, the acid can form hydrogen bonds with the solvent, disrupting the dimer formation.
Q2: I am observing a slow reaction rate for an electrophilic addition to the double bond of this compound in a nonpolar solvent. Why is this happening and what can I do?
Electrophilic addition reactions to alkenes often proceed through polar or ionic intermediates, such as carbocations.[2] The rate of these reactions is generally greater in polar solvents, like nitromethane (B149229) and acetonitrile (B52724), compared to non-polar solvents, such as cyclohexane (B81311) and carbon tetrachloride.[2] Polar solvents can stabilize the charged transition states and intermediates, thereby lowering the activation energy and increasing the reaction rate.[3][4]
To increase the reaction rate, consider switching to a more polar solvent. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are often a good choice as they can stabilize charged intermediates without interfering with the reaction as a nucleophile.[5]
Q3: My reaction is giving a mixture of products, including some where the solvent appears to have added across the double bond. How can I prevent this?
Solvent participation, or solvolysis, is a common issue in reactions that generate carbocation intermediates, especially when using nucleophilic solvents like water or alcohols.[2][6] The solvent can act as a nucleophile and compete with the intended nucleophile to attack the carbocation, leading to the formation of undesired byproducts such as alcohols or ethers.[2]
To avoid these competing solvent addition products, it is advisable to use inert, non-nucleophilic solvents such as hexane, benzene, or methylene (B1212753) chloride.[2]
Q4: How does solvent proticity affect the reactivity of the carboxylic acid group in this compound?
The reactivity of the carboxylic acid group, particularly its acidity and nucleophilicity of the corresponding carboxylate, is influenced by the solvent's proticity. Polar protic solvents (e.g., water, alcohols) can both donate and accept hydrogen bonds.[5] They can solvate the carboxylate anion through hydrogen bonding, which can stabilize it but also potentially reduce its nucleophilicity.[5]
In polar aprotic solvents (e.g., DMSO, acetone), the carboxylate anion is less strongly solvated and is therefore more "naked" and nucleophilic.[5] This can enhance the rate of reactions where the carboxylate acts as a nucleophile, for instance, in SN2 reactions with alkyl halides to form esters.[7]
Troubleshooting Guides
Problem: Low or no reactivity observed.
| Possible Cause | Troubleshooting Step |
| Poor solubility of reactants. | Ensure both this compound and other reactants are fully dissolved. Consult solubility tables or perform preliminary solubility tests. Remember that "like dissolves like" is a good guiding principle.[8] |
| Use of a non-polar solvent for a polar reaction. | Reactions proceeding through charged intermediates are often faster in polar solvents.[2][4] Try switching to a polar aprotic solvent like acetonitrile or DMSO. |
| Reactant degradation. | Check the stability of all reactants in the chosen solvent under the reaction conditions. Some solvents can promote decomposition pathways. |
Problem: Unexpected side products are being formed.
| Possible Cause | Troubleshooting Step |
| Solvent participation in the reaction. | If the solvent is nucleophilic (e.g., water, alcohols), it may be reacting with an intermediate.[2][6] Switch to an inert solvent like hexane, dichloromethane, or THF. |
| Solvent-induced change in reaction mechanism. | The solvent can influence the reaction pathway. For instance, in reactions with enolates, strongly coordinating solvents can favor O-alkylation over C-alkylation.[9] Carefully analyze the structure of the side products to understand the alternative reaction pathway. |
| Impurities in the solvent. | Traces of water or other reactive impurities in the solvent can lead to side reactions. Always use dry, high-purity solvents. |
Quantitative Data Summary
| Solvent Class | Dielectric Constant (ε) | Expected Effect on Electrophilic Addition Rate | Expected Effect on Carboxylate Nucleophilicity | Potential Issues |
| Nonpolar (e.g., Hexane, Toluene) | Low (<5) | Slow | Low (dimer formation) | Poor solubility of polar reagents. |
| Polar Aprotic (e.g., Acetone, DMF, DMSO) | High (>20) | Fast | High ("naked" anion) | Can be difficult to remove; potential for side reactions if the solvent has reactive sites. |
| Polar Protic (e.g., Water, Ethanol, Methanol) | High (>20) | Fast | Moderate (solvation via H-bonding) | Solvent can act as a competing nucleophile (solvolysis).[2][6] |
Experimental Protocols
Protocol 1: Determining the Effect of Solvent on Reaction Rate via UV-Vis Spectroscopy
This protocol is suitable for reactions where there is a change in the electronic conjugation of the system, leading to a change in UV-Vis absorbance. An example would be the reaction of this compound with a colored electrophile like bromine.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the solvent to be tested.
-
Prepare a stock solution of the electrophile (e.g., bromine) in the same solvent. The concentration should be chosen such that the absorbance is within the linear range of the spectrophotometer.
-
-
Kinetic Run:
-
Equilibrate the solutions and a cuvette to the desired reaction temperature in a thermostatted cell holder of the UV-Vis spectrophotometer.
-
Add a known volume of the this compound solution to the cuvette.
-
Initiate the reaction by adding a known volume of the electrophile solution and start recording the absorbance at the wavelength of maximum absorbance (λmax) of the electrophile over time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial rate of the reaction from the initial slope of the curve.
-
Repeat the experiment with different solvents to compare the initial rates.
-
Protocol 2: Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to identify and quantify the products of a reaction in different solvents.
-
Reaction Setup:
-
In separate vials, set up the reaction of this compound with the desired reagent in each of the different solvents to be tested.
-
Ensure all reactions are run under identical conditions (temperature, concentration, reaction time).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction appropriately.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer to remove any unreacted starting materials or catalysts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4) and concentrate it.
-
-
GC-MS Analysis:
-
Inject a small sample of the concentrated product mixture into the GC-MS.
-
The gas chromatograph will separate the different components of the mixture.
-
The mass spectrometer will provide a mass spectrum for each component, allowing for their identification by comparison to a spectral library or known standards.
-
The peak area in the chromatogram can be used to determine the relative abundance of each product.
-
Visualizations
Caption: Experimental workflow for investigating solvent effects.
Caption: Solvent effect on reaction energy profile.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Alkene Reactivity [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
Technical Support Center: Synthesis of 4-Decenoic Acid
Welcome to the technical support center for the synthesis of 4-decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize byproducts and optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their primary advantages and disadvantages?
A1: The three most common and versatile methods for the synthesis of this compound are the Wittig reaction, the Julia-Kocienski olefination, and olefin cross-metathesis. Each method offers distinct advantages and disadvantages in terms of stereoselectivity, byproduct formation, and operational complexity.
| Synthesis Method | Primary Advantages | Primary Disadvantages |
| Wittig Reaction | - Wide functional group tolerance- Readily available starting materials | - Formation of triphenylphosphine (B44618) oxide byproduct, which can be difficult to remove- Stereoselectivity can be difficult to control, often yielding mixtures of E/Z isomers |
| Julia-Kocienski Olefination | - Excellent E-selectivity is often achievable[1]- Byproducts are generally water-soluble and easier to remove | - Requires the preparation of a sulfone reagent- Can be sensitive to reaction conditions, with potential for side reactions like self-condensation[2] |
| Cross-Metathesis | - High atom economy- Can be highly selective with the appropriate catalyst | - Catalyst can be expensive and sensitive to impurities and air[2][3]- Risk of homocoupling of starting materials, leading to undesired byproducts[4] |
Q2: How can I control the E/Z stereoselectivity in the synthesis of this compound?
A2: The stereochemical outcome of the double bond is highly dependent on the chosen synthetic method and the reaction conditions.
-
Wittig Reaction: The stereoselectivity is primarily influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of the (E)-isomer.[5][6] Non-stabilized ylides tend to yield the (Z)-isomer.[5] For the synthesis of this compound, a stabilized ylide would be required to favor the (E)-isomer.
-
Julia-Kocienski Olefination: This method is well-known for its high (E)-selectivity, particularly when using 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[1] The reaction conditions, including the choice of base and solvent, can also influence the stereochemical outcome.[7]
-
Cross-Metathesis: The stereoselectivity is largely determined by the catalyst used. Many modern ruthenium-based catalysts offer high selectivity for either the E or Z isomer.
Q3: What are the best methods for purifying this compound and removing common byproducts?
A3: Purification strategies depend on the synthetic route and the nature of the impurities.
-
Removal of Triphenylphosphine Oxide (from Wittig Reaction): This is a common challenge. Methods include:
-
Crystallization: Triphenylphosphine oxide can sometimes be crystallized from a non-polar solvent, leaving the more soluble this compound in solution.
-
Chromatography: Column chromatography on silica (B1680970) gel is effective, though it can be time-consuming for large scales.
-
Precipitation: Treating the crude product with a metal salt like ZnCl₂ can form an insoluble complex with triphenylphosphine oxide, which can then be filtered off.
-
-
Separation of E/Z Isomers:
-
General Purification:
-
Distillation: Vacuum distillation can be used to purify this compound, but care must be taken to avoid high temperatures that could cause isomerization of the double bond.
-
Acid-Base Extraction: As a carboxylic acid, this compound can be extracted into a basic aqueous solution, leaving non-acidic byproducts in the organic layer. The aqueous layer can then be acidified and the product re-extracted into an organic solvent.
-
Troubleshooting Guides
Wittig Reaction
Problem: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete ylide formation | Ensure a sufficiently strong and fresh base is used to deprotonate the phosphonium (B103445) salt. Anhydrous conditions are crucial.[10] |
| Ylide instability | Generate the ylide in situ at low temperature and add the aldehyde slowly to the ylide solution.[10] |
| Steric hindrance | While less of an issue with aliphatic aldehydes, ensure the reaction is given adequate time to proceed to completion. |
| Aldehyde quality | Use freshly distilled or purified hexanal (B45976) to avoid impurities that may consume the ylide. |
Problem: Poor E/Z Selectivity
| Potential Cause | Suggested Solution |
| Incorrect ylide type | For (E)-4-decenoic acid, use a stabilized ylide. For (Z)-4-decenoic acid, a non-stabilized ylide under salt-free conditions is preferred.[5][6] |
| Reaction conditions | For stabilized ylides, higher temperatures can sometimes improve E-selectivity by allowing for thermodynamic equilibration. For non-stabilized ylides, low temperatures and the absence of lithium salts favor Z-selectivity. |
Julia-Kocienski Olefination
Problem: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete sulfone metalation | Ensure the use of a strong, non-nucleophilic base and anhydrous conditions. The color change upon deprotonation can be an indicator of successful metalation. |
| Self-condensation of the sulfone | Add the base slowly to a mixture of the sulfone and hexanal ("Barbier-like conditions") to ensure the aldehyde is present to react with the anion as it is formed.[2] |
| Decomposition of intermediates | Maintain the recommended reaction temperature. Premature warming can lead to the decomposition of intermediates. |
Cross-Metathesis
Problem: Formation of Homocoupled Byproducts
| Potential Cause | Suggested Solution |
| High catalyst loading | Use the lowest effective catalyst loading. High concentrations can sometimes favor side reactions. |
| Equal reactivity of olefins | Use a slight excess of one of the olefin partners to favor the cross-metathesis product. |
| Ethylene (B1197577) byproduct | If one of the starting materials is a terminal alkene, the ethylene byproduct can participate in secondary metathesis reactions. Running the reaction under a gentle stream of inert gas can help to remove ethylene. However, in some cases, maintaining an ethylene atmosphere can suppress homodimerization. |
Problem: Catalyst Decomposition
| Potential Cause | Suggested Solution |
| Impurities in starting materials or solvent | Use purified and degassed solvents and starting materials. Impurities such as water, oxygen, and basic compounds can deactivate the catalyst.[3] |
| High reaction temperature | Operate at the lowest temperature that allows for a reasonable reaction rate to prolong the catalyst lifetime. |
| Exposure to air | Perform all manipulations of the catalyst and the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Synthesis of (E)-4-Decenoic Acid via Wittig Reaction
This protocol describes the synthesis of (E)-4-decenoic acid from hexanal and (4-carboxybutyl)triphenylphosphonium bromide, a stabilized ylide precursor.
Materials:
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
Hexanal
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous DMF.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the resulting deep red solution to 0 °C and add hexanal (1.0 equivalent) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the (E)-4-decenoic acid from triphenylphosphine oxide and the (Z)-isomer.
Synthesis of (E)-4-Decenoic Acid via Julia-Kocienski Olefination
This protocol outlines the synthesis of (E)-4-decenoic acid from hexanal and a suitable sulfone reagent.
Materials:
-
1-(Phenylsulfonyl)butane
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Phenyl-1H-tetrazole-5-thiol
-
Oxone
-
Hexanal
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: This is a multi-step process that involves the preparation of the PT-sulfone reagent first.
-
Synthesis of the PT-sulfone:
-
React 1-(phenylsulfonyl)butane with a suitable base and then with 1-phenyl-1H-tetrazole-5-thiol to form the corresponding sulfide (B99878).
-
Oxidize the sulfide to the sulfone using an oxidant like Oxone.
-
-
Olefination:
-
Under an inert atmosphere, dissolve the prepared PT-sulfone (1.1 equivalents) and hexanal (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add KHMDS (1.2 equivalents) dropwise.
-
Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Synthesis of Ethyl 4-Decenoate via Cross-Metathesis
This protocol describes the synthesis of an ester of this compound using cross-metathesis, which can then be hydrolyzed to the free acid.
Materials:
-
Ethyl acrylate (B77674)
-
Grubbs II catalyst or Hoveyda-Grubbs II catalyst
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether
Procedure:
-
Under an inert atmosphere, dissolve 1-heptene (1.0 equivalent) and ethyl acrylate (1.2 equivalents) in anhydrous, degassed DCM.
-
Add the Grubbs II or Hoveyda-Grubbs II catalyst (0.5-2 mol%).
-
Reflux the reaction mixture under an inert atmosphere and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 4-decenoate.
-
The ester can be hydrolyzed to this compound using standard procedures (e.g., treatment with NaOH in methanol/water followed by acidification).
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Troubleshooting logic for low yield in Julia-Kocienski olefination.
Caption: Desired vs. byproduct pathways in the cross-metathesis synthesis.
References
- 1. Julia olefination - Wikipedia [en.wikipedia.org]
- 2. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Cross Metathesis [organic-chemistry.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 8. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
- 9. jsbms.jp [jsbms.jp]
- 10. benchchem.com [benchchem.com]
stability of 4-Decenoic acid in different pH conditions
Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of 4-Decenoic acid and what does it imply?
A1: The predicted pKa of cis-4-Decenoic acid is approximately 4.88.[1][2] The pKa is the pH at which the acid is 50% in its protonated (acidic, R-COOH) form and 50% in its deprotonated (conjugate base, R-COO⁻) form. This means:
-
At a pH below 4.88, the less soluble, protonated form of this compound will be predominant.
-
At a pH above 4.88, the more soluble, deprotonated (decenoate) form will be the major species. Understanding the pKa is crucial for preparing solutions and designing experiments, as both solubility and stability can be pH-dependent.
Q2: How does pH affect the solubility of this compound?
A2: As a medium-chain fatty acid, this compound is expected to have low water solubility, particularly at acidic pH.[1][3][4] Below its pKa (~4.88), it exists primarily in its neutral, protonated form, which is more hydrophobic and thus less soluble in aqueous solutions. Above the pKa, it converts to its charged, deprotonated salt form, which is more polar and exhibits higher solubility in water. Researchers may observe cloudiness or precipitation when preparing aqueous solutions of this compound at or below pH 5.
Q3: What are the potential degradation pathways for this compound in solution?
A3: For unsaturated fatty acids like this compound, the primary routes of degradation in solution are typically:
-
Oxidation: The double bond at the C4 position is susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of hydroperoxides, aldehydes, and other breakdown products.
-
Acid/Base-Catalyzed Reactions: While the carboxylic acid group itself is relatively stable, extreme pH conditions (highly acidic or alkaline) combined with elevated temperatures can potentially promote reactions involving the double bond or lead to other rearrangements, although specific data for this compound is lacking.
Q4: How should I prepare and store solutions of this compound for my experiments?
A4: To ensure the stability of this compound solutions:
-
For aqueous solutions: It is advisable to prepare solutions at a pH above its pKa (e.g., pH 7.4 for many biological experiments) to ensure solubility. Using a buffer is highly recommended to maintain a constant pH.
-
Use of co-solvents: If the experimental conditions require a lower pH, a co-solvent such as ethanol (B145695) or DMSO may be necessary to maintain solubility.
-
Storage: Store stock solutions in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[5] Protect from light by using amber vials or storing in the dark. For long-term storage, keeping solutions at -20°C or below is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Cloudy or Precipitated Solution | The pH of the aqueous solution is at or below the pKa (~4.88) of this compound, leading to poor solubility of the protonated form. | Increase the pH of the solution to be at least 1-2 units above the pKa. Alternatively, consider using a co-solvent like ethanol or DMSO. |
| Rapid Loss of Compound During Experiment | Degradation due to oxidation of the double bond. | Degas your solvents and buffers. Prepare solutions fresh and use them promptly. If possible, conduct experiments under an inert atmosphere. Avoid exposure to direct light and sources of metal ions. |
| Inconsistent Analytical Results (HPLC/GC) | Poor chromatographic peak shape due to ionization state. Adsorption to vials or tubing. | For reversed-phase HPLC, ensure the mobile phase pH is appropriately controlled (e.g., acidified to ensure the protonated form for consistent retention).[6] For GC analysis, derivatization to a more volatile ester (e.g., methyl ester) is typically required.[7] Use silanized glass vials to minimize adsorption. |
| Formation of Unknown Peaks in Chromatogram | Degradation products from oxidation or other reactions. | Analyze a time-zero sample to confirm the initial purity. Compare chromatograms of samples incubated under different conditions (e.g., with and without light exposure, different temperatures) to identify the cause of degradation. LC-MS can be used to help identify the mass of the degradation products. |
Physicochemical Properties of cis-4-Decenoic Acid
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| pKa (Strongest Acidic) | 4.88 | [1][2] |
| Water Solubility | 0.17 g/L | [1][2] |
| logP | 3.74 | [1][2] |
Experimental Protocol: pH Stability Assessment of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions at different pH values.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (B52724) and water
-
Buffers: Acetate buffer (for pH 4-5), Phosphate buffer (for pH 6-8), Glycine buffer (for pH 9-10)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
HPLC or LC-MS system with a C18 column
2. Preparation of Buffer Solutions:
-
Prepare buffers at the desired pH values (e.g., 4, 7.4, and 9).
-
Ensure all buffers are prepared using HPLC-grade water and filtered through a 0.22 µm filter.
3. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent where it is freely soluble (e.g., acetonitrile or ethanol) at a concentration of ~1 mg/mL.
4. Sample Preparation for Stability Study:
-
Spike the stock solution into each buffer to achieve a final concentration within the analytical method's linear range (e.g., 10 µg/mL).
-
The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to not significantly affect the aqueous conditions.
-
Prepare triplicate samples for each pH and time point.
5. Incubation:
-
Take an aliquot from each sample for time zero (T=0) analysis immediately after preparation.
-
Incubate the remaining samples at a controlled temperature (e.g., 37°C or 50°C).
-
Collect aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Immediately quench any potential degradation by diluting the aliquot in the mobile phase and storing at a low temperature (e.g., -20°C) until analysis.
6. Analytical Method (HPLC-UV):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic or acetic acid (to ensure the analyte is in its protonated form).[6]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~205-210 nm
-
Injection Volume: 10-20 µL
7. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the remaining percentage versus time to determine the degradation rate constant (k) for each pH condition.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Experimental workflow for a pH stability study of this compound.
Caption: pH-dependent equilibrium of this compound around its predicted pKa.
References
- 1. Showing Compound cis-4-Decenoic acid (FDB023568) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for cis-4-Decenoic acid (HMDB0004980) [hmdb.ca]
- 3. Human Metabolome Database: Showing metabocard for cis-4-Decenedioic acid (HMDB0000603) [hmdb.ca]
- 4. Overview of Medium Chain Fatty Acids (MCFAs) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Aggregation Behavior of Medium Chain Fatty Acids Studied by Coarse-Grained Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
troubleshooting low purity in fatty acid ester synthesis
Welcome to the technical support center for fatty acid ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low purity in their esterification reactions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common problems encountered during fatty acid ester synthesis that can lead to low product purity.
Diagram: Troubleshooting Workflow for Low Purity Fatty Acid Ester Synthesis
Caption: A workflow diagram for troubleshooting low purity in fatty acid ester synthesis.
Frequently Asked Questions (FAQs)
Q1: My final ester product has a high acid value. What is the likely cause and how can I fix it?
A1: A high acid value indicates the presence of unreacted fatty acids. This can be due to several factors:
-
Incomplete Reaction: The esterification reaction may not have gone to completion.
-
Catalyst Inactivation: The catalyst may have been deactivated by water in the reactants.
-
Equilibrium: Esterification is a reversible reaction, and the presence of water as a byproduct can shift the equilibrium back towards the reactants.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature.
-
Use Anhydrous Reagents: Use dry alcohol and fatty acids to minimize water content.
-
Increase Alcohol Molar Ratio: A higher molar ratio of alcohol to fatty acid can shift the equilibrium towards the product side.
-
Purification: Unreacted fatty acids can be removed by washing the crude product with a mild aqueous base (e.g., sodium bicarbonate solution), followed by a water wash to remove the resulting soap.
Q2: I'm observing a significant amount of soap formation in my reaction mixture. Why is this happening and how can I prevent it?
A2: Soap formation (saponification) is a common side reaction, especially when using base catalysts (e.g., NaOH, KOH) with feedstocks containing high levels of free fatty acids (FFAs) and water.
Prevention and Mitigation:
-
Two-Step Esterification: For feedstocks with high FFA content, a two-step process is recommended. First, an acid-catalyzed esterification is performed to convert FFAs to esters. This is followed by a base-catalyzed transesterification of the triglycerides.
-
Use of a Solid Acid Catalyst: Heterogeneous acid catalysts are less sensitive to the presence of FFAs and can minimize soap formation.
-
Ensure Dry Reactants: Minimize the water content in your oil/fat and alcohol.
Q3: After the reaction, I have a difficult-to-break emulsion during the washing step. What causes this and what can I do?
A3: Emulsions during water washing are often caused by the presence of residual catalyst (soaps) and monoglycerides, which act as surfactants.
Breaking Emulsions:
-
Add a Brine Solution: Washing with a saturated sodium chloride (brine) solution can help break the emulsion by increasing the ionic strength of the aqueous phase.
-
Gentle Agitation: In the initial washing steps, use gentle agitation to minimize emulsion formation.
-
Acidification: Adding a small amount of a dilute acid can help to neutralize soaps and break the emulsion. However, this may require subsequent neutralization and washing steps.
Q4: How do I choose the right purification method for my fatty acid ester?
A4: The choice of purification method depends on the nature of the impurities and the desired final purity of your product.
-
Water Washing: Effective for removing water-soluble impurities like residual glycerol, methanol, and catalyst.
-
Vacuum Distillation: Ideal for separating esters from non-volatile impurities and for fractionating esters of different chain lengths.
-
Column Chromatography: A versatile technique for separating esters from a wide range of impurities based on polarity.
-
Solid-Phase Extraction (SPE): A rapid and efficient method for purifying small-scale samples and removing specific classes of impurities.[1][2]
-
Low-Temperature Crystallization: Useful for separating saturated from unsaturated fatty acid esters.[3]
Quantitative Data on Reaction Parameters
Optimizing reaction parameters is crucial for achieving high purity. The following tables summarize the impact of key parameters on the purity of fatty acid methyl esters (FAME).
Table 1: Effect of Catalyst Concentration on FAME Purity
| Catalyst | Catalyst Concentration (wt%) | FAME Purity (%) | Reference |
| BaO | 4.09 | 94.4 | [4][5][6] |
| KOH | 0.9 M | 89.4 | [7] |
| 13X Zeolite | 5 | 13.9 (Ethyl Oleate) | [8] |
Table 2: Effect of Reaction Temperature on FAME Yield/Purity
| Feedstock | Catalyst | Temperature (°C) | FAME Yield/Purity (%) | Reference | | :--- | :--- | :--- | :--- | | Castor Kernel Oil | BaO | 64 | 96.13 (Yield), 94.4 (Purity) |[4][5][6] | | Sunflower Oil | KOH | Not Specified | 89.4 (Yield) |[7] | | Oleic Acid | 13X Zeolite | 70 | 13.9 (Ethyl Oleate Yield) |[8] |
Table 3: Effect of Alcohol to Fatty Acid Molar Ratio on Ester Purity/Yield
| Feedstock | Alcohol | Molar Ratio (Alcohol:Oil/Acid) | Purity/Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Castor Kernel Oil | Methanol | 330.9:1 | 96.13 (Yield), 94.4 (Purity) |[4][5][6] | | Oleic Acid | Ethanol | 3:1 | 13.9 (Ethyl Oleate Yield) |[8] | | Sunflower Oil | 1-Octanol | 8.11:1 | >95 (Conversion) |[9] |
Experimental Protocols
Protocol 1: Water Washing of Crude Fatty Acid Esters
This protocol is designed to remove water-soluble impurities such as residual catalyst, soap, and glycerol.
Materials:
-
Crude fatty acid ester
-
Distilled water (preferably warm, ~50-60°C)
-
Separatory funnel
-
Beakers
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Transfer the crude ester to a separatory funnel.
-
Add an equal volume of warm distilled water to the separatory funnel.
-
Gently invert the funnel 3-5 times to mix the phases. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The ester layer will be on top.
-
Drain the lower aqueous layer.
-
Repeat the washing process (steps 2-5) two more times.
-
After the final wash, drain the ester layer into a clean, dry beaker.
-
Add a small amount of anhydrous sodium sulfate to the ester to remove any residual water.
-
Gently swirl the beaker and let it stand for 10-15 minutes.
-
Decant or filter the dry ester into a clean storage container.
Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography
This method separates fatty acid esters from more polar or less polar impurities.
Materials:
-
Crude fatty acid ester
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Ethyl acetate (B1210297)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude ester in a minimal amount of hexane.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with pure hexane, collecting fractions.
-
Gradually increase the polarity of the eluting solvent by adding small percentages of ethyl acetate (e.g., 99:1, 98:2 hexane:ethyl acetate).
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure ester.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified fatty acid ester.
-
Diagram: Silica Gel Column Chromatography Workflow
Caption: A step-by-step workflow for purifying fatty acid esters using silica gel column chromatography.
Protocol 3: Vacuum Distillation
This protocol is suitable for purifying fatty acid esters that are thermally stable at reduced pressures.
Materials:
-
Crude fatty acid ester
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum source)
-
Heating mantle
-
Stir bar
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly greased to maintain a good vacuum seal.
-
Place the crude ester and a stir bar in the round-bottom flask.
-
-
Distillation:
-
Begin stirring and turn on the vacuum source to reduce the pressure in the system.
-
Once a stable vacuum is achieved, begin heating the flask.
-
Collect the distilled ester in the receiving flask. Monitor the temperature and pressure throughout the distillation.
-
-
Shutdown:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum.
-
Collect the purified ester from the receiving flask.
-
Protocol 4: Solid-Phase Extraction (SPE) for Fatty Acid Ethyl Ester (FAEE) Purification
This protocol describes a two-step SPE method for purifying FAEEs.[1][2]
Materials:
-
Crude FAEE sample dissolved in hexane
-
Aminopropyl-silica SPE column
-
ODS (C18) SPE column
-
Hexane
-
Isopropanol-water (5:1, v/v)
-
SPE manifold
Procedure:
-
First SPE Step (Aminopropyl-silica):
-
Condition the aminopropyl-silica column with hexane.
-
Load the crude FAEE sample onto the column.
-
Elute the FAEEs and cholesteryl esters with hexane.
-
-
Second SPE Step (ODS column - optional, if cholesteryl esters are present):
-
Condition the ODS column with isopropanol-water (5:1, v/v).
-
Load the eluate from the first step onto the ODS column.
-
Elute the FAEEs with isopropanol-water (5:1, v/v).
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collected fraction containing the purified FAEEs.
-
Protocol 5: Low-Temperature Crystallization
This method is used to separate saturated fatty acid esters from unsaturated ones.[3]
Materials:
-
Crude fatty acid ester mixture
-
Acetone (B3395972) or methanol
-
Low-temperature bath or freezer (capable of reaching -60°C)
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Dissolve the fatty acid ester mixture in acetone or methanol.
-
Cool the solution to -60°C in a low-temperature bath.
-
The saturated fatty acid esters will crystallize out of the solution.
-
Filter the cold solution to separate the crystallized saturated esters from the liquid phase containing the unsaturated esters.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the solvent to evaporate from both the crystals and the filtrate to recover the separated saturated and unsaturated fatty acid esters.
References
- 1. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. US3950365A - Method for purification of fatty acid mixtures - Google Patents [patents.google.com]
- 4. Reactive Extraction for Fatty Acid Methyl Ester Production from Castor Seeds Using a Heterogeneous Base Catalyst: Process Parameter Optimization and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. seahipublications.org [seahipublications.org]
- 8. cetjournal.it [cetjournal.it]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Fermentation for Fatty Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fatty acid production via fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during fermentation for optimal fatty acid production?
A1: The most critical parameters for successful fatty acid fermentation are pH, temperature, aeration, agitation, and the carbon-to-nitrogen (C/N) ratio of the medium.[1][][3] Each of these factors significantly influences microbial growth, metabolic pathways, and the overall yield and profile of the fatty acids produced.[1][]
Q2: How does pH affect fatty acid production?
A2: The pH of the fermentation medium is crucial as it affects enzyme activity and nutrient uptake by the microorganisms.[][4] For many oleaginous yeasts, the optimal pH for biomass and lipid productivity is between 5.2 and 5.8.[] Deviations from the optimal pH can inactivate key enzymes involved in fatty acid synthesis and reduce the assimilation of essential nutrients.[][5] For instance, in Mortierella alpina, arachidonic acid (AA) production is extremely sensitive to acidic conditions and is completely inhibited at a pH of 3.0.[5]
Q3: What is the typical optimal temperature range for fatty acid fermentation?
A3: The optimal temperature for fatty acid production varies depending on the microorganism. For many yeast and fungi, a temperature of around 30°C is optimal for rapid growth and lipid accumulation.[] However, slightly lower temperatures (24–26°C) can sometimes lead to a higher proportion of desirable polyunsaturated fatty acids (PUFAs) like ω-3 by promoting the activity of specific desaturase enzymes.[] For example, in Lactobacillus plantarum, the optimal fermentation temperature for producing conjugated linoleic acid (CLA) was found to be 37°C.[6]
Q4: Why are aeration and agitation important, and how can they be optimized?
A4: Aeration provides the necessary oxygen for the metabolic activities of aerobic microorganisms used in fatty acid production.[7][8] Agitation ensures a uniform distribution of cells, nutrients, and oxygen throughout the fermenter, and helps to disperse air bubbles, enhancing oxygen transfer from the gas to the liquid phase.[7][8][9] The efficiency of oxygen transfer is quantified by the mass transfer coefficient (KLa), which can be improved by optimizing the design of impellers and spargers.[10] For instance, a study on Cunninghamella bainieri 2A1 found that optimal lipid production was achieved with an aeration rate of 0.32 vvm and an agitation speed of 599 rpm.[11]
Q5: What is the significance of the Carbon-to-Nitrogen (C/N) ratio in the fermentation medium?
A5: The C/N ratio is a critical factor that directs the microbial metabolism towards either cell growth or lipid accumulation.[] When nitrogen is limited in the medium (a high C/N ratio), microbial growth slows down, and the excess carbon is channeled into the synthesis and storage of fatty acids.[] Optimal C/N ratios for oleaginous yeasts are often reported to be in the range of 100-200.[]
Troubleshooting Guides
Issue 1: Low Fatty Acid Yield
Q: My fermentation is complete, but the final yield of fatty acids is significantly lower than expected. What are the potential causes and solutions?
A: Low fatty acid yield can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Suboptimal Environmental Conditions:
-
pH: Verify that the pH of the medium was maintained within the optimal range for your specific microorganism throughout the fermentation.[4][5] A pH drift can inhibit key enzymes in the fatty acid biosynthesis pathway.[5]
-
Temperature: Ensure the temperature was consistently controlled.[6][12] Even minor fluctuations can stress the cells and reduce productivity.[13]
-
Aeration and Agitation: Inadequate oxygen supply or poor mixing can limit cell growth and metabolism.[9][11] Check your aeration and agitation rates to ensure they are sufficient for your fermenter volume and cell density.[11]
-
-
Media Composition:
-
C/N Ratio: An incorrect C/N ratio can favor biomass production over lipid accumulation.[] Re-evaluate your media formulation to ensure nitrogen is the limiting nutrient.
-
Nutrient Deficiency: A lack of essential nutrients like phosphorus, vitamins, or trace minerals can hinder cell growth and fatty acid synthesis.[3]
-
-
Contamination:
-
Microbial Contamination: Contamination by bacteria or wild yeast can compete for nutrients and produce inhibitory compounds, leading to reduced yields.[13][14] Microscopic examination and plating of your culture can help identify contaminants. Lactic acid bacteria are common contaminants that produce lactic and acetic acids, which can be detected by monitoring the acid profile of your fermentation.[14]
-
Issue 2: Undesirable Fatty Acid Profile
Q: I am producing fatty acids, but the profile (e.g., chain length, degree of saturation) is not what I desire. How can I alter the fatty acid composition?
A: The fatty acid profile can be influenced by several factors:
-
Temperature: Lowering the fermentation temperature can increase the proportion of unsaturated fatty acids by enhancing the activity of desaturase enzymes.[][15]
-
Substrate: The type of carbon source can influence the fatty acid profile. For example, using different sugars or oils as a carbon source can lead to variations in the produced fatty acids.
-
Genetic Modification: For more precise control, metabolic engineering of the production strain can be employed. This can involve overexpressing genes for specific elongases or desaturases or knocking out genes in competing pathways like β-oxidation.[16]
-
Precursor Feeding: Supplementing the medium with specific fatty acid precursors can enrich the final product with the desired fatty acids.
Issue 3: Foaming and Cell Lysis
Q: My fermentation is experiencing excessive foaming, and I suspect cell lysis. What could be the cause, and how can I manage it?
A: Excessive foaming is often a result of high metabolic activity and the release of proteins and other surfactants into the medium, which can be exacerbated by high agitation and aeration rates.[17]
-
Causes:
-
High Cell Density: Rapidly growing cultures produce more CO2 and extracellular proteins.
-
Cell Lysis: Stress factors such as extreme pH, temperature, or shear stress from high agitation can cause cells to rupture, releasing intracellular contents that contribute to foaming.
-
Medium Composition: Certain components in the medium, like yeast extract, can increase the tendency to foam.
-
-
Solutions:
-
Antifoaming Agents: The addition of sterile antifoaming agents is the most common method to control foam.
-
Process Parameter Adjustment: Reducing the agitation speed or aeration rate can help, but this must be balanced with the oxygen requirements of the culture.
-
Bioreactor Design: Using a bioreactor with a sufficient headspace can help contain the foam.
-
Issue 4: Contamination
Q: I have identified microbial contamination in my fermentation. What are the common sources and how can I prevent it in the future?
A: Contamination is a frequent issue in fermentation and can have detrimental effects on your product yield and quality.[14]
-
Common Sources:
-
Inadequate Sterilization: Improper sterilization of the bioreactor, media, or feed lines is a primary source.
-
Contaminated Inoculum: The seed culture may be contaminated.
-
Air Supply: Non-sterile air entering the fermenter.
-
Sampling: Non-aseptic sampling techniques.
-
-
Prevention Strategies:
-
Strict Aseptic Technique: Ensure all equipment and media are properly sterilized.
-
Inoculum Purity Check: Always verify the purity of your seed culture before inoculation.
-
Sterile Air Filtration: Use high-quality filters for the incoming air supply.
-
Positive Pressure: Maintain a slight positive pressure inside the bioreactor to prevent the ingress of contaminants.
-
Antibacterial Agents: In some cases, the use of specific antibacterial agents can help control bacterial contamination, but their use must be carefully evaluated for compatibility with your production organism and process.[14]
-
Data Presentation
Table 1: Optimal Fermentation Parameters for Fatty Acid Production in Various Microorganisms
| Microorganism | Fatty Acid Product | Optimal pH | Optimal Temperature (°C) | Optimal Aeration (vvm) | Optimal Agitation (rpm) | Reference |
| Cunninghamella bainieri 2A1 | Lipid (general) | - | 30 | 0.32 | 599 | [11] |
| Cunninghamella bainieri 2A1 | Gamma-Linolenic Acid | - | 30 | 1.0 | 441.45 | [11] |
| Lactobacillus plantarum AB20-961 | Conjugated Linoleic Acid | 7.94 | 37 | - | - | [6] |
| Lactobacillus plantarum DSM2601 | Conjugated Linoleic Acid | 7.68 | 37 | - | - | [6] |
| Mortierella alpina NRRL-A-10995 | Arachidonic Acid | 6.0 - 8.0 | 20 - 22 | - | - | [5] |
| Bacillus acidocaldarius | Cyclohexyl Fatty Acids | High pH | High Temperature | High | - | [12] |
| Oleaginous Yeasts (general) | Lipid (general) | 5.2 - 5.8 | 30 | - | - | [] |
| Engineered E. coli | Trans-2-Decenoic Acid | - | 37 (culture), 30 (induction) | - | - | [18] |
Table 2: Common Media Components for Fatty Acid Fermentation
| Component | Function | Examples | Reference |
| Carbon Source | Provides energy and carbon building blocks | Glucose, Sucrose, Glycerol, Molasses, Corn Steep Liquor | [19][20] |
| Nitrogen Source | Essential for protein and nucleic acid synthesis | Yeast Extract, Peptone, Ammonium Salts, Soy Meal | [19] |
| Phosphorus Source | Required for nucleic acids and phospholipids | Diammonium Hydrogen Phosphate, Potassium Dihydrogen Phosphate | [20] |
| Trace Elements | Cofactors for enzymes | Copper, Zinc, Iron, Manganese | [19] |
| Growth Factors | Vitamins and amino acids | Yeast Extract | [19] |
Experimental Protocols
Protocol 1: Quantification of Fatty Acids by Gas Chromatography (GC)
This protocol outlines a general method for the extraction and analysis of fatty acids from a fermentation broth.
1. Lipid Extraction (Folch Method) a. Take a known volume of fermentation broth (e.g., 10 mL) and centrifuge to pellet the cells. b. Resuspend the cell pellet in a chloroform (B151607)/methanol (B129727) mixture (2:1, v/v).[21] c. Vigorously mix for 2 minutes to ensure thorough extraction.[21] d. Filter the mixture to remove cell debris.[21] e. Add water to the filtrate to induce phase separation. The lower chloroform phase will contain the lipids. f. Carefully collect the chloroform layer and evaporate the solvent under a stream of nitrogen.[21]
2. Derivatization to Fatty Acid Methyl Esters (FAMEs) a. To the dried lipid extract, add a known volume of a methylation reagent, such as 0.5 M sodium methoxide (B1231860) in methanol or BF3/methanol.[22][23] b. Heat the mixture (e.g., at 100°C for a specified time) to facilitate the reaction.[23] c. After cooling, add water and hexane (B92381). The FAMEs will partition into the upper hexane layer.[23]
3. GC Analysis a. Inject a small volume (e.g., 1 µL) of the hexane layer containing the FAMEs into the gas chromatograph. b. Use a suitable capillary column (e.g., a C18 column).[24] c. The oven temperature program should be optimized to separate the different FAMEs based on their chain length and degree of saturation.[21] d. A Flame Ionization Detector (FID) is commonly used for detection.[25] e. Identify and quantify the individual fatty acids by comparing their retention times and peak areas to those of known standards.[21]
Protocol 2: Monitoring Cell Growth
1. Optical Density (OD) a. Aseptically remove a sample from the fermenter. b. Measure the absorbance of the sample at 600 nm (OD600) using a spectrophotometer. c. Use sterile media as a blank. d. For dense cultures, dilute the sample with sterile media to obtain a reading within the linear range of the spectrophotometer.
2. Dry Cell Weight (DCW) a. Take a known volume of the fermentation broth. b. Centrifuge the sample to pellet the cells. c. Wash the cell pellet with distilled water to remove residual media components. d. Dry the pellet in an oven at a specific temperature (e.g., 60-80°C) until a constant weight is achieved. e. The final weight represents the dry cell weight per volume of culture.
Visualizations
Caption: Simplified overview of the fatty acid biosynthesis pathway in yeast.
Caption: Experimental workflow for the quantification of fatty acids.
References
- 1. Factors influencing volatile fatty acids production from food wastes via anaerobic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of pH, time, temperature, variety and concentration of the added fatty acid and the initial count of added lactic acid Bacteria strains to improve microbial conjugated linoleic acid production in fermented ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fermex.in [fermex.in]
- 8. farabi.university [farabi.university]
- 9. deogiricollege.org [deogiricollege.org]
- 10. Aeration & agitation in fermentation | PPTX [slideshare.net]
- 11. Optimization of Aeration and Agitation Rate for Lipid and Gamma Linolenic Acid Production by Cunninghamella bainieri 2A1 in Submerged Fermentation Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of pH and temperature on the fatty acid composition of bacillus acidocaldarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. barrelclarity.com [barrelclarity.com]
- 14. ethanolproducer.com [ethanolproducer.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. gfi.org [gfi.org]
- 17. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 18. mdpi.com [mdpi.com]
- 19. byjus.com [byjus.com]
- 20. Evaluation of the Composition of Culture Medium for Yeast Biomass Production Using Raw Glycerol from Biodiesel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
Technical Support Center: Purification of Discolored Hexyl Decanoate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying discolored Hexyl Decanoate (B1226879).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of discoloration in Hexyl Decanoate?
A1: Discoloration in Hexyl Decanoate, often appearing as a yellow or brown tint, can stem from several sources:
-
Residual Catalysts: Incomplete removal of acid or base catalysts from the esterification reaction.
-
Oxidation: Exposure to air, light, or elevated temperatures during synthesis or storage can lead to the formation of colored oxidation byproducts.
-
Impurities in Starting Materials: Use of impure hexanol or decanoic acid can introduce colored contaminants.
-
Side Reactions: Undesired side reactions during synthesis can produce colored impurities.
-
Thermal Degradation: Overheating during distillation or other high-temperature processes can cause the ester to decompose into colored compounds.[1]
Q2: How can I quantify the discoloration of my Hexyl Decanoate sample?
A2: The American Public Health Association (APHA) color scale, also known as the Platinum-Cobalt (Pt/Co) or Hazen scale, is a common method for quantifying "yellowness" in liquids.[2][3][4] The scale ranges from 0 (distilled water) to 500 (distinctly yellow).[3][4] Spectrophotometers can be used for precise APHA color measurement.[5]
Q3: What are the primary methods for purifying discolored Hexyl Decanoate?
A3: The choice of purification method depends on the nature of the impurities and the desired final purity. Common methods include:
-
Adsorbent Treatment: Using materials like activated carbon or bentonite (B74815) clay to adsorb colored impurities.
-
Column Chromatography: A high-resolution technique for separating the ester from impurities based on polarity.[6]
-
Vacuum Distillation: Ideal for purifying high-boiling point and thermally sensitive compounds like Hexyl Decanoate.[1][7][8]
Troubleshooting Guides
Adsorbent Treatment (Activated Carbon & Bentonite Clay)
Q: My Hexyl Decanoate is still colored after treatment with an adsorbent. What went wrong?
A: This could be due to several factors:
-
Insufficient Adsorbent: The amount of activated carbon or bentonite clay used may not have been enough to remove all the colored impurities.
-
Incorrect Adsorbent: The type of adsorbent may not be effective for the specific impurities present. Activated carbon is generally effective for non-polar, lipophilic pigments, while polar adsorbents like silica (B1680970) gel or alumina (B75360) are better for hydrophilic pigments.[9]
-
Suboptimal Temperature: Adsorption efficiency can be temperature-dependent.
-
Insufficient Contact Time: The adsorbent and ester may not have been in contact long enough for complete adsorption.
-
Adsorbent Deactivation: The adsorbent may have been deactivated by moisture or other substances.
Troubleshooting Steps:
-
Increase the amount of adsorbent in increments.
-
Experiment with a different type of adsorbent (e.g., if you used activated carbon, try bentonite clay).
-
Adjust the temperature of the treatment. For activated carbon, temperatures around 80-160°C have been shown to be effective for esters.[10][11]
-
Increase the stirring time to ensure adequate contact between the adsorbent and the ester.
-
Ensure the adsorbent is dry before use.
Column Chromatography
Q: I'm having trouble separating Hexyl Decanoate from impurities using column chromatography. What should I do?
A: Common issues include:
-
Inappropriate Solvent System: The polarity of the eluent may not be suitable for separating your compound from the impurities.
-
Column Overloading: Too much sample was loaded onto the column.
-
Improper Column Packing: The column may have cracks or channels, leading to poor separation.
-
Compound Instability: The Hexyl Decanoate or impurities may be degrading on the silica gel.
Troubleshooting Steps:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for esters is a hexane (B92381)/ethyl acetate (B1210297) gradient.
-
Reduce the amount of crude Hexyl Decanoate loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[6]
-
Ensure the column is packed uniformly without any air bubbles.
-
If you suspect compound degradation, you can try using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Vacuum Distillation
Q: During vacuum distillation of Hexyl Decanoate, I'm observing bumping or decomposition. How can I prevent this?
A: These are common challenges when distilling high-boiling point esters.[1][12]
-
Bumping: Can occur due to uneven heating or the absence of boiling chips/stirring. Boiling chips are not effective under vacuum; therefore, a magnetic stir bar should be used.[13]
-
Decomposition: Occurs if the distillation temperature is too high, even under vacuum.
Troubleshooting Steps:
-
Use a magnetic stirrer and stir bar to ensure smooth boiling. A Claisen adapter can also help prevent bumps from contaminating the distillate.[13]
-
Ensure a stable and sufficiently low vacuum to decrease the boiling point.
-
Use a heating mantle with a controller for uniform and controlled heating.
-
If decomposition persists, consider a higher vacuum to further lower the distillation temperature.
Experimental Protocols
Protocol 1: Decolorization with Activated Carbon
This protocol describes the purification of discolored Hexyl Decanoate using powdered activated carbon.
Materials:
-
Discolored Hexyl Decanoate
-
Powdered Activated Carbon
-
Heating mantle with magnetic stirring
-
Filter paper or celite
-
Glassware (beaker, flask)
Procedure:
-
In a beaker, add the discolored Hexyl Decanoate.
-
Add powdered activated carbon to the ester. A typical starting point is 1-5% (w/w) of activated carbon relative to the ester.
-
Heat the mixture to 80-120°C with vigorous stirring for 30-60 minutes.[10][11]
-
Allow the mixture to cool slightly and then filter out the activated carbon using filter paper or a pad of celite.
-
Analyze the color of the purified Hexyl Decanoate, for instance, by comparing it to the initial sample or by measuring the APHA color.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Activated Carbon Amount | 1-10% (w/w) | [10][11] |
| Temperature | 80-160°C | [10][11] |
| Contact Time | 30-120 minutes | [10][11] |
| Expected APHA Reduction | From >100 to <10 | [10] |
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of Hexyl Decanoate using silica gel column chromatography.
Materials:
-
Discolored Hexyl Decanoate
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a level surface.
-
Sample Loading: Dissolve the discolored Hexyl Decanoate in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with 100% hexane. Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., 9:1, 4:1 hexane:ethyl acetate).
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the fractions using TLC to identify those containing the pure Hexyl Decanoate.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Vacuum Distillation
This protocol is for the final purification of Hexyl Decanoate to achieve high purity.
Materials:
-
Partially purified Hexyl Decanoate
-
Vacuum distillation apparatus (round-bottom flask, Claisen adapter, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
Procedure:
-
Add the partially purified Hexyl Decanoate and a magnetic stir bar to the round-bottom flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Start the magnetic stirrer and begin to evacuate the system with the vacuum pump.
-
Once a stable vacuum is achieved (e.g., 4-10 mmHg), begin to heat the flask gently with the heating mantle.
-
Observe the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction.
-
As the temperature stabilizes at the boiling point of Hexyl Decanoate under the applied vacuum, collect the main fraction in a clean receiving flask.
-
Once the main fraction has been collected, stop the heating, allow the apparatus to cool, and then slowly release the vacuum.
Physical Properties of Hexyl Decanoate:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₂O₂ | [5] |
| Molar Mass | 256.42 g/mol | [5] |
| Boiling Point (atm) | 303-305 °C | [2] |
| Boiling Point (4 mmHg) | >150 °C (estimated for similar esters) | [10] |
| Boiling Point (10 mmHg) | Approx. 108 °C (for Methyl Decanoate) | [14] |
Visualizations
Caption: General workflow for the purification of discolored Hexyl Decanoate.
References
- 1. benchchem.com [benchchem.com]
- 2. hexyl decanoate, 10448-26-7 [thegoodscentscompany.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hexyl decanoate | C16H32O2 | CID 82635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. US2748159A - Purification and decolorization of esters - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Page loading... [guidechem.com]
Validation & Comparative
4-Decenoic Acid Versus Other Medium-Chain Fatty Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-decenoic acid and other medium-chain fatty acids (MCFAs), focusing on their distinct biochemical properties and physiological effects. The information presented is supported by experimental data to assist in research and drug development endeavors.
Medium-chain fatty acids (MCFAs) are fatty acids with aliphatic tails of 6 to 12 carbon atoms.[1][2] They are recognized for their unique metabolic properties, being more rapidly absorbed and metabolized for energy compared to long-chain fatty acids.[3] This guide specifically delves into the characteristics of this compound, a monounsaturated MCFA, in comparison to its saturated counterparts like caprylic acid (C8), capric acid (C10), and lauric acid (C12).
Biochemical and Physiological Properties: A Comparative Overview
While direct comparative studies between this compound and other MCFAs are limited, existing research, often conducted in different contexts, reveals significant differences in their biological impacts. This compound is primarily studied as a key metabolite in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a genetic disorder of fatty acid oxidation.[1][4] In contrast, saturated MCFAs like capric acid are investigated for their potential therapeutic applications.
| Property | This compound (C10:1) | Caprylic Acid (C8:0) | Capric Acid (C10:0) | Lauric Acid (C12:0) |
| Primary Research Context | A key metabolite in MCAD deficiency.[1] | Nutritional supplement, ketogenic agent.[5] | Anticonvulsant, anti-inflammatory, antimicrobial agent.[6][7] | Antimicrobial, anti-inflammatory agent. |
| Effect on Mitochondrial Respiration | Uncouples oxidative phosphorylation, inhibits respiratory chain.[8] | Generally supports mitochondrial energy production.[5] | Can enhance Complex I activity of the electron transport chain.[6] | May have varied effects depending on the cellular context. |
| Oxidative Stress | Induces significant oxidative stress in brain tissue.[9] | Reduces oxidative stress levels in neuronal cells.[10][11] | ||
| Signaling Pathway Modulation | Inhibits mTORC1 signaling pathway.[12][13][14] | |||
| Antimicrobial Activity | The cis-2-decenoic acid isomer is a signaling molecule for biofilm dispersion.[15][16] | Possesses antimicrobial properties.[7] | Exhibits strong antimicrobial activity against P. acnes. | |
| Anti-inflammatory Activity | Attenuates P. acnes-induced inflammation. | Attenuates P. acnes-induced inflammation. |
Experimental Data and Protocols
The following sections detail key experimental findings and the methodologies used to obtain them.
Effects on Mitochondrial Bioenergetics
This compound: Studies on rat brain mitochondria have shown that cis-4-decenoic acid impairs mitochondrial function. It was found to increase state 4 respiration while decreasing state 3 respiration and the respiratory control ratio, indicating an uncoupling effect.[8] Furthermore, it diminished the mitochondrial membrane potential and NAD(P)H levels.[8]
Experimental Protocol: Assessment of Mitochondrial Respiration [8]
-
Mitochondrial Isolation: Rat brain mitochondria are isolated by differential centrifugation.
-
Oxygen Consumption: Oxygen consumption is measured polarographically using a Clark-type electrode.
-
Incubation Medium: The medium consists of 120 mM KCl, 3 mM HEPES, 1 mM EGTA, and 0.3% BSA, pH 7.4.
-
Substrates: Glutamate plus malate (B86768) or succinate (B1194679) are used as respiratory substrates.
-
Procedure: State 4 respiration is initiated by the addition of the substrate. State 3 respiration is induced by the addition of ADP. The respiratory control ratio (RCR) is calculated as the ratio of state 3 to state 4 respiration.
Modulation of Signaling Pathways
Capric Acid (Decanoic Acid): Research has demonstrated that decanoic acid can inhibit the mTORC1 signaling pathway, a key regulator of cell growth and metabolism.[12][13][14] This inhibitory effect was observed to be independent of glucose and insulin (B600854) signaling.[12][14]
Experimental Protocol: Western Blot Analysis of mTORC1 Activity [12]
-
Cell Treatment: Rat hippocampal brain slices or cultured cells are treated with decanoic acid at various concentrations for a specified time.
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are incubated with primary antibodies against phosphorylated 4E-BP1 (a downstream target of mTORC1) and total 4E-BP1.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.
-
Quantification: The relative band intensities are quantified to determine the ratio of phosphorylated to total 4E-BP1, which serves as a readout for mTORC1 activity.
Diagram: Decanoic Acid Inhibition of mTORC1 Signaling
Caption: Decanoic acid inhibits the mTORC1 signaling pathway, potentially through the regulation of the p97/VCP ATPase.
Induction of Oxidative Stress
This compound: In vitro studies using cerebral cortex from young rats have shown that cis-4-decenoic acid induces oxidative stress. This was evidenced by increased lipid peroxidation, carbonyl formation, and sulfhydryl oxidation.[9] The study also noted a decrease in non-enzymatic antioxidant defenses.[9]
Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay [9]
-
Tissue Preparation: Rat cerebral cortex is homogenized in a suitable buffer.
-
Incubation: The homogenate is incubated with cis-4-decenoic acid at 37°C.
-
Reaction: The reaction is stopped by the addition of trichloroacetic acid (TCA). Thiobarbituric acid (TBA) is then added, and the mixture is heated.
-
Measurement: The formation of malondialdehyde (MDA), an end product of lipid peroxidation, is measured spectrophotometrically by the absorbance of the pink chromogen produced at 535 nm.
Diagram: Proposed Mechanism of this compound-Induced Mitochondrial Dysfunction
Caption: this compound induces mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) and cellular oxidative stress.
Conclusion
The available evidence indicates that this compound and other medium-chain fatty acids possess markedly different biological activities. While saturated MCFAs like capric acid show potential for therapeutic applications due to their effects on signaling pathways and antimicrobial properties, this compound is primarily associated with cellular toxicity, particularly mitochondrial dysfunction and oxidative stress, in the context of MCAD deficiency.
For researchers and drug development professionals, this distinction is critical. The unique properties of saturated MCFAs may be harnessed for developing novel therapeutics for a range of conditions. Conversely, the detrimental effects of this compound highlight the importance of understanding the metabolic pathways of fatty acids and the pathological consequences of their dysregulation. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this diverse class of fatty acids.
References
- 1. Human Metabolome Database: Showing metabocard for cis-4-Decenoic acid (HMDB0004980) [hmdb.ca]
- 2. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting metabolic effects of medium- versus long-chain fatty acids in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effects of Three Medium-Chain Fatty Acids on Mitochondrial Quality Control and Skeletal Muscle Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capric acid - Wikipedia [en.wikipedia.org]
- 7. atamankimya.com [atamankimya.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative stress induction by cis-4-decenoic acid: relevance for MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The medium-chain fatty acid decanoic acid reduces oxidative stress levels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of Cis- and Trans-4-Decenoic Acid Isomers for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, biological activities, and experimental protocols of cis- and trans-4-decenoic acid, providing a critical resource for researchers in lipid metabolism and drug discovery.
This guide offers a detailed comparison of the cis and trans isomers of 4-decenoic acid, medium-chain fatty acids that, despite their structural similarity, exhibit distinct properties and biological relevance. While direct comparative studies on their biological effects are limited, this document synthesizes available data to highlight their individual characteristics. The cis isomer, in particular, has been identified as a key metabolite in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common inherited metabolic disorder.
Physicochemical Properties
The geometric isomerism of the double bond at the fourth carbon position imparts subtle yet significant differences in the physical and chemical characteristics of cis- and trans-4-decenoic acid. These differences can influence their behavior in biological systems, including membrane fluidity and enzyme interactions.
| Property | cis-4-Decenoic Acid | trans-4-Decenoic Acid |
| Molecular Formula | C₁₀H₁₈O₂ | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol [1] | 170.25 g/mol [2] |
| CAS Number | 505-90-8[3] | 57602-94-5[4] |
| Appearance | Liquid[5] | Transparent Liquid[6] |
| Boiling Point | 97-98 °C at 0.30 mm Hg[7] | 72 °C at 0.10 torr[4] |
| Density | ~0.915-0.925 g/cm³ at 20°C[7] | ~0.876 g/cm³ at 25°C[4] |
| Refractive Index | ~1.140-1.160 at 20°C[7] | ~1.437 at 20°C[4] |
| Solubility | Soluble in alcohol; Insoluble in water[7] | Soluble in alcohol; Insoluble in water[6] |
Biological Activity and Significance
The biological roles of cis- and trans-4-decenoic acid are not extensively compared in the literature. However, a significant body of research exists for the cis isomer due to its association with MCAD deficiency.
Cis-4-Decenoic Acid: A Marker for MCAD Deficiency
cis-4-Decenoic acid is a pathognomonic metabolite found in elevated concentrations in the plasma of individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[8][9] This autosomal recessive genetic disorder impairs the mitochondrial β-oxidation of medium-chain fatty acids. The accumulation of cis-4-decenoic acid and other medium-chain fatty acids can lead to severe metabolic crises, including hypoglycemia, lethargy, and in some cases, sudden death.[10][11]
The measurement of cis-4-decenoic acid in plasma or dried blood spots is a reliable and sensitive diagnostic marker for MCAD deficiency.[12][13]
Impact on Mitochondrial Function
In vitro studies on rat brain mitochondria have shown that cis-4-decenoic acid can disrupt mitochondrial bioenergetics. It has been observed to:
-
Uncouple oxidative phosphorylation : This leads to a decrease in ATP synthesis and an increase in the basal respiration rate.
-
Inhibit respiratory chain complexes : This further impairs the cell's ability to generate energy.
-
Induce mitochondrial swelling : This suggests an increase in the permeability of the inner mitochondrial membrane.
These effects on mitochondrial function may contribute to the neurological symptoms observed in patients with MCAD deficiency during metabolic crises.
Trans-4-Decenoic Acid: Limited Biological Data
Experimental Protocols
Synthesis of this compound Isomers
Synthesis of cis-4-Decenoic Acid:
A common method for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst. For cis-4-decenoic acid, the synthesis would typically start from 4-decynoic acid.
Protocol Outline:
-
Preparation of 4-decynoic acid: This can be achieved through various organic synthesis routes, for example, by the alkylation of an acetylide with a suitable haloalkane.
-
Hydrogenation: The 4-decynoic acid is dissolved in a suitable solvent (e.g., ethanol (B145695) or hexane) in the presence of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).
-
The reaction vessel is flushed with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere until the stoichiometric amount of hydrogen has been consumed.
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting cis-4-decenoic acid is then purified, typically by distillation or chromatography.
Synthesis of trans-4-Decenoic Acid:
The synthesis of trans-alkenes can be achieved by the reduction of alkynes using sodium in liquid ammonia (B1221849) (Birch reduction).
Protocol Outline:
-
Preparation of 4-decynoic acid: As with the cis isomer synthesis.
-
Reduction: The 4-decynoic acid is dissolved in liquid ammonia at low temperature (typically -78°C). Small pieces of sodium metal are added portion-wise until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Quenching: The reaction is quenched by the addition of a proton source, such as ammonium (B1175870) chloride.
-
Work-up and Purification: The ammonia is allowed to evaporate, and the residue is worked up by adding water and extracting the product with an organic solvent. The trans-4-decenoic acid is then purified by distillation or chromatography.
Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of fatty acid isomers.
Protocol Outline:
-
Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol (2:1, v/v), following methods like those of Folch or Bligh and Dyer.
-
Derivatization: The carboxylic acid group of the fatty acids is derivatized to a more volatile ester, typically a methyl ester (FAME), to improve chromatographic separation. This is commonly achieved by reaction with BF₃-methanol or methanolic HCl.
-
GC Separation: The FAMEs are separated on a gas chromatograph equipped with a high-polarity capillary column (e.g., a cyanopropyl polysiloxane column like SP-2560 or HP-88) that can resolve cis and trans isomers.[16] A temperature gradient is typically used to achieve optimal separation of a complex mixture of fatty acids.
-
MS Detection and Quantification: The eluted FAMEs are detected by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the compound compared to a known standard. Quantification is typically performed using an internal standard (e.g., a deuterated fatty acid) and selected ion monitoring (SIM) for high sensitivity and specificity.
Measurement of Mitochondrial Oxygen Consumption
The effect of this compound isomers on mitochondrial respiration can be assessed by measuring oxygen consumption in isolated mitochondria.
Protocol Outline:
-
Isolation of Mitochondria: Mitochondria are isolated from fresh tissue (e.g., rat liver or brain) by differential centrifugation.
-
Respirometry: Oxygen consumption is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Clark-type oxygen electrode.[17][18]
-
Experimental Conditions: Isolated mitochondria are suspended in a respiration buffer containing substrates for the electron transport chain (e.g., glutamate/malate for Complex I or succinate (B1194679) for Complex II).
-
Measurement of Respiration States:
-
State 2 (basal respiration): Oxygen consumption is measured in the presence of substrate only.
-
State 3 (active respiration): Respiration is stimulated by the addition of a known amount of ADP.
-
State 4 (resting respiration): Oxygen consumption is measured after the added ADP has been phosphorylated to ATP.
-
Uncoupled respiration: The maximum respiration rate is determined by adding an uncoupling agent (e.g., FCCP).
-
-
Data Analysis: The respiratory control ratio (RCR), which is the ratio of State 3 to State 4 respiration, is calculated as an indicator of the coupling of oxidative phosphorylation.
Visualizations
Figure 1. Simplified pathway of mitochondrial fatty acid β-oxidation and the impact of MCAD deficiency.
Figure 2. Experimental workflow for the analysis of mitochondrial oxygen consumption.
Conclusion
The comparison of cis- and trans-4-decenoic acid highlights the significant impact of stereochemistry on biological activity. While data on the trans isomer is limited, the established role of cis-4-decenoic acid as a key biomarker in MCAD deficiency underscores its clinical importance. The detrimental effects of the cis isomer on mitochondrial function provide a potential mechanistic explanation for the pathophysiology of this disorder. Further research directly comparing the effects of both isomers on mitochondrial bioenergetics, membrane properties, and enzyme kinetics is warranted to fully elucidate their distinct biological roles and potential therapeutic implications. The experimental protocols outlined in this guide provide a foundation for researchers to pursue these investigations.
References
- 1. Cis-dec-4-enoic acid | C10H18O2 | CID 5312351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (4E)- | C10H18O2 | CID 5282726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CIS-4-DECENOIC ACID | 505-90-8 [amp.chemicalbook.com]
- 4. Decenoic acid - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: Showing metabocard for cis-4-Decenoic acid (HMDB0004980) [hmdb.ca]
- 6. TRANS-4-Decenoic Acid | Inoue Perfumery MFG. Co., Ltd. | BuyChemJapan Corporation | BuyChemJapan [buychemjapan.com]
- 7. This compound, 26303-90-2 [thegoodscentscompany.com]
- 8. Rapid diagnosis of medium-chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 12. Diagnosis of medium chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay [jove.com]
- 14. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of a trans fatty acid-enriched diet on mitochondrial, inflammatory, and oxidative stress parameters in the cortex and hippocampus of Wistar rats [pubmed.ncbi.nlm.nih.gov]
- 16. jfda-online.com [jfda-online.com]
- 17. 2.3. Measurement of Mitochondrial Oxygen Consumption [bio-protocol.org]
- 18. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 4-Decenoic Acid and Decanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of the saturated fatty acid, decanoic acid, and its unsaturated counterpart, 4-decenoic acid. While extensive research has elucidated the diverse biological roles of decanoic acid, data specifically on this compound is limited. This document summarizes the available experimental data for both compounds and, where direct comparative data for this compound is lacking, incorporates information on its isomers to provide a broader context of the potential activities of C10 unsaturated fatty acids.
Quantitative Comparison of Biological Activities
The following table summarizes the known biological effects and quantitative data for decanoic acid and isomers of decenoic acid. Direct quantitative data for this compound is sparse in the current literature.
| Biological Activity | Decanoic Acid | This compound & Isomers | Key Findings & References |
| Antimicrobial Activity | Effective against various bacteria and fungi.[1] | cis-2-Decenoic acid: Inhibits biofilm formation and induces dispersal of established biofilms at nanomolar concentrations.[2][3][4][5] | Decanoic acid and its unsaturated isomers exhibit significant antimicrobial properties. cis-2-decenoic acid, in particular, is a potent anti-biofilm agent. |
| Anti-inflammatory Activity | Inhibits the activation of NF-κB and the phosphorylation of MAP kinases.[1] | 10-hydroxy-2-decenoic acid (an isomer): Potently inhibits the release of inflammatory mediators like nitric oxide and certain cytokines in a dose-dependent manner.[6][7][8] | Both saturated and unsaturated C10 fatty acids demonstrate anti-inflammatory potential through modulation of key signaling pathways. |
| Anti-tumor Activity | Suppresses phosphorylation of c-Met, inducing apoptosis in hepatocellular carcinoma cells.[2] | No direct data available for this compound. 10-hydroxy-2-decenoic acid (an isomer): Exhibits anti-cancer effects against human hepatoma cells.[9] | Decanoic acid shows promise as an anti-tumor agent by targeting the c-Met signaling pathway. |
| Neurological Effects | Reduces oxidative stress in neuroblastoma cells.[10] May have therapeutic potential in neurological disorders.[11] | cis-4-Decenoic acid: Induces oxidative stress in rat brain cortical slices in vitro.[12] | The neurological effects of C10 fatty acids appear complex, with decanoic acid showing neuroprotective potential while cis-4-decenoic acid has been shown to induce oxidative stress in an experimental setting. |
| Metabolic Regulation | A direct ligand and partial agonist of PPARγ, improving glucose sensitivity without causing weight gain in diabetic mice.[13] Inhibits mTORC1 activity.[12][13][14][15] | cis-4-Decenoic acid: Accumulates in patients with medium-chain acyl-CoA dehydrogenase deficiency (MCADD).[16][17] | Decanoic acid plays a role in metabolic regulation through PPARγ and mTORC1 signaling. This compound is a known metabolite associated with a metabolic disorder. |
Signaling Pathway Involvement
Decanoic Acid
Decanoic acid has been shown to modulate several key signaling pathways:
-
c-Met Signaling Pathway: In hepatocellular carcinoma, decanoic acid suppresses the phosphorylation of the c-Met receptor, which in turn inhibits downstream signaling cascades involved in cell proliferation, migration, and survival.[2]
-
mTORC1 Signaling Pathway: Decanoic acid can inhibit the activity of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and metabolism.[12][13][14][15] This inhibition is independent of glucose and insulin (B600854) signaling.
-
PPARγ Signaling Pathway: Decanoic acid acts as a direct ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in lipid and glucose metabolism.[13]
Signaling pathways modulated by Decanoic Acid.
This compound and its Isomers
Role of cis-2-Decenoic Acid in biofilm dispersal.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of a compound.
1. Preparation of Microbial Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium for 18-24 hours.
-
Several colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria) and incubated to reach the logarithmic growth phase.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The suspension is then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL).
2. Preparation of Fatty Acid Solutions:
-
A stock solution of the fatty acid is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Serial two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
-
Each well containing the diluted fatty acid is inoculated with the standardized microbial suspension.
-
Positive (microorganism and broth) and negative (broth only) control wells are included.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the fatty acid at which no visible growth of the microorganism is observed.
Western Blotting for Signaling Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation state of key signaling proteins.
1. Cell Lysis:
-
Cells are treated with the fatty acid of interest for a specified time.
-
The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
2. Protein Quantification:
-
The protein concentration of the lysate is determined using a standard protein assay, such as the Bradford or BCA assay.
3. SDS-PAGE and Electrotransfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for the phosphorylated form of the target protein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The signal is detected using a chemiluminescent substrate and visualized using an imaging system. The membrane is often stripped and re-probed with an antibody for the total protein as a loading control.
General experimental workflows.
Conclusion
Decanoic acid is a well-characterized medium-chain fatty acid with a broad range of biological activities, including antimicrobial, anti-inflammatory, anti-tumor, and metabolic-regulating effects. Its mechanisms of action involve the modulation of key signaling pathways such as c-Met, mTORC1, and PPARγ.
In contrast, the biological effects of this compound are not as well-defined. Current research is limited, with some evidence suggesting it may induce oxidative stress. However, studies on its isomers, particularly cis-2-decenoic acid, reveal potent anti-biofilm and antimicrobial properties, highlighting the potential for unsaturated C10 fatty acids in this area. The accumulation of cis-4-decenoic acid in MCADD patients warrants further investigation into its metabolic and potential pathophysiological roles.
Further research is required to fully elucidate the specific biological activities and signaling pathways associated with this compound to enable a more direct and comprehensive comparison with decanoic acid. This will be crucial for understanding its potential therapeutic applications and its role in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 6. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells | springermedizin.de [springermedizin.de]
- 8. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Monounsaturated and polyunsaturated fatty acids: structure, food sources, biological functions, and their preventive ro… [ouci.dntb.gov.ua]
- 12. Oxidative stress induction by cis-4-decenoic acid: relevance for MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Metabolome Database: Showing metabocard for cis-4-Decenoic acid (HMDB0004980) [hmdb.ca]
- 17. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Decenoic Acid: A Comparative Guide for its Validation as a Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Decenoic acid's performance as a disease biomarker, primarily focusing on its well-established role in Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Experimental data, detailed methodologies, and pathway visualizations are presented to offer an objective evaluation against alternative biomarkers.
Overview of this compound as a Biomarker
cis-4-Decenoic acid has emerged as a pathognomonic and characteristic metabolite in the diagnosis of Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1] Its accumulation in plasma and other tissues is a direct consequence of the enzymatic block in the β-oxidation of medium-chain fatty acids. This guide will delve into the quantitative data supporting its diagnostic utility, the analytical methods employed for its detection, and its biological context.
Comparative Analysis of Biomarkers for MCAD Deficiency
The diagnosis of MCAD deficiency often involves the analysis of a panel of metabolites. Here, we compare cis-4-Decenoic acid with other relevant biomarkers.
| Biomarker | Typical Concentration in MCAD Patients (Plasma) | Typical Concentration in Controls (Plasma) | Diagnostic Specificity | Notes |
| cis-4-Decenoic acid | 3.5 - 71 µmol/L [2] | 0.2 - 1.7 µmol/L [2] | High | Considered pathognomonic for MCAD deficiency.[1] |
| Octanoate | Elevated | Detectable, but lower than in MCAD patients | Moderate | Can also be elevated in other conditions and with medium-chain triglyceride supplementation.[3] |
| Decanoate | Elevated | Detectable, but lower than in MCAD patients | Moderate | Similar to octanoate, lacks the high specificity of cis-4-decenoic acid.[1] |
Experimental Protocols
Accurate and reliable quantification of this compound is crucial for its clinical application. Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed technique.
Protocol: Quantification of cis-4-Decenoic Acid in Plasma and Dried Blood Spots by GC-MS
This protocol is a synthesized representation based on methodologies described in the literature.[1][3][4]
1. Sample Preparation:
-
Plasma:
-
To a known volume of plasma, add an internal standard (e.g., a stable isotope-labeled version of decenoic acid).
-
Perform an extraction of organic acids using a solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Dried Blood Spots:
-
Punch out a standard-sized disc from the dried blood spot card.
-
Extract the metabolites from the disc using an appropriate solvent mixture, including an internal standard.
-
Centrifuge to pellet the paper disc and transfer the supernatant.
-
Evaporate the solvent to dryness.
-
2. Derivatization:
-
The dried extract is derivatized to make the fatty acids volatile for GC analysis. A common method is trimethylsilylation.
3. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A suitable capillary column for fatty acid analysis.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the different fatty acids.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, targeting the characteristic ions of the derivatized cis-4-decenoic acid and the internal standard.
-
4. Quantification:
-
The concentration of cis-4-decenoic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
Signaling Pathways and Metabolic Context
To visualize the role of this compound, the following diagrams illustrate its metabolic origin and a potentially related signaling pathway.
Caption: Simplified workflow of fatty acid oxidation and the effect of MCAD deficiency.
Caption: Potential inhibitory effect of decanoic acid on the mTORC1 signaling pathway.
Conclusion
The available evidence strongly supports the validation of cis-4-Decenoic acid as a highly specific and sensitive biomarker for the diagnosis of MCAD deficiency. Its performance, particularly when measured by robust analytical methods like GC-MS, surpasses that of other medium-chain fatty acids which can be influenced by diet and other metabolic conditions. The clear distinction in circulating levels between individuals with MCAD deficiency and healthy controls makes it an invaluable tool for both diagnostics and newborn screening programs.[4] Further research into the broader physiological roles of decenoic acids may uncover additional biomarker applications.
References
- 1. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma cis-dec-4-enoic acid measured by isotope dilution mass spectrometry; an improved assay to diagnose medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid diagnosis of medium-chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosis of medium chain acyl CoA dehydrogenase deficiency by measurement of cis-4-decenoic acid in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating 4-Decenoic Acid: A Comparative Guide to Quantification Methods
For researchers, scientists, and drug development professionals, the precise quantification of 4-Decenoic acid, a monounsaturated fatty acid with emerging biological interest, is paramount. This guide provides a comprehensive comparative analysis of the primary analytical techniques employed for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including its advanced version, Ultra-Performance Liquid Chromatography (UPLC), and coupling with Mass Spectrometry (LC-MS). While specific performance data for this compound is limited in publicly available literature, this guide leverages data from closely related decenoic acid isomers and other medium-chain fatty acids to provide reliable benchmarks and detailed experimental protocols.
Data Presentation: A Quantitative Overview
The selection of an optimal analytical method hinges on a variety of factors, including required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the typical performance characteristics for the quantification of medium-chain fatty acids, which can be considered representative for this compound analysis.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Typical Performance for Medium-Chain Fatty Acids |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | pg to low ng range |
| Limit of Quantification (LOQ) | pg to low ng range |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 80-120% |
Note: GC-MS analysis of fatty acids typically requires a derivatization step to increase volatility.
Table 2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Performance Data
| Parameter | HPLC | UPLC |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.5 mg/kg[1][2] | ~0.3 mg/kg[1] |
| Limit of Quantification (LOQ) | ~1.5 mg/kg[1][2] | ~1.0 mg/kg[1] |
| Precision (%RSD) | 1.1 - 3.4%[1][3] | 1.3 - 3.0% |
| Accuracy (Recovery %) | 95.0 - 100.4%[1][2][3] | 95.0 - 100.0%[1] |
Note: The presented data for HPLC and UPLC is based on the analysis of trans-10-hydroxy-2-decenoic acid and may vary for this compound.[1][2][3]
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the quantification of decenoic acids using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acids like this compound, a derivatization step to form more volatile esters (e.g., Fatty Acid Methyl Esters - FAMEs) is typically required.[4]
1. Sample Preparation and Derivatization (Esterification):
-
Lipid Extraction: For biological samples, extract lipids using a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).
-
Solvent Evaporation: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
-
Derivatization to FAMEs:
-
To the dried lipid extract, add a solution of boron trifluoride in methanol (e.g., 14% BF3-methanol).
-
Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 30 minutes).
-
After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[4]
-
2. GC-MS Instrumental Parameters:
-
GC Column: A polar capillary column suitable for FAME analysis (e.g., CP-Sil 88 or BPX-70).
-
Injector: Splitless injection at approximately 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of different fatty acids. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.
-
MS Detector: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions for the this compound methyl ester is recommended to enhance sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC offers the advantage of analyzing underivatized fatty acids at ambient temperatures, which is beneficial for thermally labile compounds.
1. Sample Preparation:
-
Extraction: For solid samples like royal jelly, an ultrasound-assisted extraction with a solvent such as absolute ethanol (B145695) can be employed.[1]
-
Filtration: Filter the sample extract through a suitable syringe filter (e.g., 0.45 µm) before injection into the HPLC system.
2. HPLC Instrumental Parameters:
-
HPLC Column: A reversed-phase C18 column is commonly used for fatty acid analysis.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution of a weak acid (e.g., phosphoric acid or formic acid) is typically used. The exact composition may be isocratic or a gradient.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[3]
-
Detector: A UV detector set at a low wavelength (e.g., 215 nm) is often used for the detection of the carboxylic acid functional group.[3]
Mandatory Visualizations
To further elucidate the experimental workflows and potential biological context, the following diagrams are provided.
Caption: Comparative experimental workflows for GC-MS and HPLC analysis.
While the direct signaling pathways of this compound are not well-elucidated, its structural similarity to other biologically active decanoic acid derivatives suggests potential involvement in similar pathways. For instance, decanoic acid has been shown to inhibit the mTORC1 signaling pathway, which is a key regulator of cell growth and metabolism.[5][6]
Caption: Potential inhibition of the mTORC1 signaling pathway by decanoic acid.
Furthermore, another isomer, cis-2-decenoic acid, has been identified as a signaling molecule in bacteria, playing a role in the dispersion of biofilms.[7]
Caption: Role of cis-2-decenoic acid in inducing biofilm dispersion.
References
- 1. researchgate.net [researchgate.net]
- 2. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 26303-90-2 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Navigating the Specificity Challenge: A Comparative Guide to 4-Decenoic Acid Assay Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of specific fatty acids is paramount. 4-Decenoic acid, a medium-chain monounsaturated fatty acid, is a metabolite of interest in various physiological and pathological processes, notably as a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][2] While immunoassays like ELISA offer a high-throughput and accessible platform for analyte detection, their application to small lipid molecules such as fatty acids is fraught with challenges, primarily due to the potential for cross-reactivity with structurally similar molecules.
This guide provides a comparative overview of the cross-reactivity considerations for this compound in immunoassays. Given the scarcity of publicly available, specific cross-reactivity data for commercial this compound immunoassays—likely because gas chromatography-mass spectrometry (GC-MS) is the gold standard for its specificity[2]—we will present a framework for evaluation. This includes a discussion of potential cross-reactants, a hypothetical data comparison to illustrate the concept, and a detailed protocol for assessing assay specificity.
The Challenge of Specificity for Fatty Acid Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen.[3] However, antibodies may also bind to other molecules that share similar structural features or epitopes, a phenomenon known as cross-reactivity.[3] This is a significant issue in fatty acid analysis, as numerous endogenous fatty acids differ only by chain length, the position of a double bond, or its stereochemistry (cis/trans). These subtle differences can be difficult for an antibody to distinguish, potentially leading to inaccurate and overestimated results.
For this compound, potential cross-reactants include other isomers of decenoic acid, other medium-chain fatty acids (both saturated and unsaturated), and fatty acids of similar chain length.
Table 1: Potential Cross-Reactants for this compound Immunoassays
| Compound Name | Molecular Formula | Structure | Key Structural Difference from cis-4-Decenoic Acid |
| cis-4-Decenoic acid | C10H18O2 | CH3(CH2)4CH=CH(CH2)2COOH | Target Analyte |
| trans-4-Decenoic acid | C10H18O2 | CH3(CH2)4CH=CH(CH2)2COOH | trans isomer of the double bond |
| cis-2-Decenoic acid | C10H18O2 | CH3(CH2)6CH=CHCOOH | Position of the double bond |
| Decanoic acid (Capric acid) | C10H20O2 | CH3(CH2)8COOH | Saturated (no double bond) |
| Octanoic acid (Caprylic acid) | C8H16O2 | CH3(CH2)6COOH | Shorter carbon chain (C8) |
| Dodecenoic acid (e.g., Lauroleic acid) | C12H22O2 | C12H22O2 | Longer carbon chain (C12) |
Performance Comparison: A Hypothetical Analysis
To illustrate how cross-reactivity is quantified and compared, Table 2 presents hypothetical data for a fictional competitive ELISA designed to measure cis-4-Decenoic acid. In a competitive ELISA, higher cross-reactivity means a lower concentration of the interfering substance is needed to displace the labeled antigen, leading to a falsely elevated reading of the target analyte.
Table 2: Hypothetical Cross-Reactivity of a "this compound ELISA Kit"
| Compound | IC50 (ng/mL)¹ | % Cross-Reactivity² |
| cis-4-Decenoic acid | 10 | 100% |
| trans-4-Decenoic acid | 50 | 20% |
| cis-2-Decenoic acid | 200 | 5% |
| Decanoic acid (Capric acid) | 1,000 | 1% |
| Octanoic acid (Caprylic acid) | > 10,000 | < 0.1% |
| Dodecenoic acid | > 10,000 | < 0.1% |
| Oleic Acid (C18:1) | > 10,000 | < 0.1% |
¹ IC50: The concentration of the compound that causes 50% inhibition of the maximal signal. ² % Cross-Reactivity = (IC50 of cis-4-Decenoic acid / IC50 of Test Compound) x 100.
Interpretation: In this hypothetical example, the assay shows significant cross-reactivity with the trans isomer of this compound (20%) and moderate cross-reactivity with another positional isomer, cis-2-decenoic acid (5%). This means that the presence of these molecules in a sample could lead to a significant overestimation of the true cis-4-Decenoic acid concentration. The saturated fatty acid, decanoic acid, shows low cross-reactivity, while fatty acids with different chain lengths show negligible interference.
Experimental Protocols
Protocol for Assessing Cross-Reactivity in a Competitive ELISA
This protocol outlines the steps to determine the percent cross-reactivity of structurally related molecules in a competitive immunoassay for this compound.
1. Reagents and Materials:
- ELISA plate pre-coated with a capture antibody against this compound.
- This compound standard.
- Potential cross-reactant compounds (e.g., from Table 1).
- This compound conjugated to an enzyme (e.g., HRP).
- Assay buffer.
- Wash buffer.
- Substrate solution (e.g., TMB).
- Stop solution.
- Microplate reader.
2. Procedure:
- Prepare Standard Curves: Create a serial dilution of the this compound standard (e.g., from 0.1 to 1000 ng/mL) in assay buffer.
- Prepare Cross-Reactant Curves: For each potential cross-reactant, prepare a separate serial dilution over a broad range of concentrations (e.g., from 1 to 100,000 ng/mL) in assay buffer.
- Assay Incubation:
- Add 50 µL of standard or cross-reactant dilutions to the appropriate wells of the coated ELISA plate.
- Add 50 µL of the enzyme-conjugated this compound to each well.
- Incubate for the recommended time and temperature (e.g., 1 hour at 37°C). During this incubation, the standard/cross-reactant and the enzyme-conjugate compete for binding to the capture antibody.
- Washing: Decant the plate and wash 3-5 times with wash buffer to remove unbound reagents.
- Substrate Reaction: Add 100 µL of substrate solution to each well and incubate in the dark (e.g., 15 minutes at room temperature).
- Stop Reaction: Add 50 µL of stop solution to each well. The color will change (e.g., from blue to yellow).
- Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
- For the this compound standard and for each cross-reactant, plot the absorbance against the log of the concentration.
- Perform a sigmoidal (four-parameter logistic) curve fit for each dataset.
- Determine the IC50 value from the curve for the this compound standard and for each cross-reactant.
- Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizing the Workflow and Relevant Pathways
To aid in understanding the experimental and biological context, the following diagrams are provided.
References
A Comparative Efficacy Analysis of Decenoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Decenoic acids, a family of medium-chain fatty acids, and their derivatives are emerging as molecules of significant interest in therapeutic research due to their diverse biological activities. These activities range from antimicrobial and anti-inflammatory effects to the modulation of critical cellular signaling pathways. This guide provides a comparative overview of the efficacy of various decenoic acid derivatives, with a focus on antimicrobial and anti-inflammatory properties, supported by available experimental data. Due to a scarcity of direct comparative studies on 4-decenoic acid derivatives, this guide leverages data on other well-characterized decenoic acid isomers to provide a valuable comparative context.
Comparative Biological Efficacy: Antimicrobial and Anti-inflammatory Activities
The biological efficacy of decenoic acid derivatives varies significantly with their isomeric form, including the position and stereochemistry of the double bond, as well as the presence of additional functional groups. Below, we compare the antimicrobial and anti-inflammatory activities of several key decenoic acid isomers.
Antimicrobial Efficacy
Several isomers of decenoic acid have demonstrated notable antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of this activity, representing the lowest concentration of a compound that prevents visible microbial growth.
| Compound | Microorganism | Efficacy (MIC) |
| cis-2-Decenoic acid | Staphylococcus aureus | ~500 µg/mL (growth inhibition)[1] |
| Pseudomonas aeruginosa | No growth inhibition at tested concentrations[1] | |
| 10-Hydroxy-2-decenoic acid (10-HDA) | Staphylococcus aureus | 23–44 µM[1] |
| Streptococcus alactolyticus | 23–44 µM[1] | |
| Staphylococcus intermedius B | 23–44 µM[1] | |
| Staphylococcus xylosus | 23–44 µM[1] | |
| Escherichia coli | 40–43 µM | |
| Decanoic Acid | Gram-positive & Gram-negative bacteria | Various derivatives show efficacy[2][3] |
Anti-inflammatory Efficacy
Certain decenoic acid derivatives, particularly those found in royal jelly, have been shown to exert anti-inflammatory effects by modulating the production of inflammatory mediators.
| Compound | Cell Line | Effect on Pro-inflammatory Cytokines |
| 10-Hydroxy-2-decenoic acid (10-HDA) | Human colon cancer cells (WiDr) | Significantly decreased IL-8, IL-1β, and TNF-α production[4][5] |
| 10-Hydroxydecanoic acid (10-HDAA) | Murine macrophages (RAW 264.7) | Potent, dose-dependent inhibition of nitric oxide and IL-10 release[6] |
| Sebacic Acid | Murine macrophages (RAW 264.7) | Potent, dose-dependent inhibition of nitric oxide and IL-10 release; decreased TNF-α production[6] |
Signaling Pathway Modulation: Inhibition of mTORC1 by Decanoic Acid
Decanoic acid, a saturated medium-chain fatty acid, has been shown to inhibit the activity of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth and metabolism.[7][8] This inhibitory effect is independent of glucose and insulin (B600854) signaling.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a decenoic acid derivative that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Test Compound: A stock solution of the decenoic acid derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The prepared microtiter plates are inoculated with the microbial suspension and incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the test compound at which no visible growth (turbidity) is observed.[1]
Anti-inflammatory Cytokine Production Assay
Objective: To quantify the effect of decenoic acid derivatives on the production of pro-inflammatory cytokines in cell culture.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages or WiDr human colon cancer cells) is cultured in appropriate media. The cells are then treated with various concentrations of the decenoic acid derivative, with or without a pro-inflammatory stimulus like lipopolysaccharide (LPS).
-
Sample Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-8, IL-1β, TNF-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The levels of cytokines in the treated groups are compared to those in the untreated control group to determine the inhibitory effect of the decenoic acid derivative.[4][5][6]
Western Blot for mTORC1 Signaling
Objective: To assess the effect of decanoic acid on the phosphorylation of key proteins in the mTORC1 signaling pathway.
Methodology:
-
Cell Lysis: Cells or tissue samples treated with decanoic acid are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of mTORC1 pathway proteins (e.g., p-4E-BP1 and total 4E-BP1).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the effect of decanoic acid on protein phosphorylation.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fatty Acid Oxidation Inhibitors: 4-Decenoic Acid in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Decenoic acid and other prominent fatty acid oxidation (FAO) inhibitors. The information is curated to assist researchers and drug development professionals in understanding the mechanisms, comparative efficacy, and experimental evaluation of these compounds.
Introduction to Fatty Acid Oxidation Inhibition
Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in high-energy-demand tissues like the heart and skeletal muscle. The inhibition of this pathway has emerged as a therapeutic strategy for various conditions, including angina, heart failure, and certain cancers. By modulating cellular energy metabolism, FAO inhibitors can shift the substrate preference from fatty acids to glucose, a more oxygen-efficient fuel source. This guide focuses on this compound and compares it with well-characterized FAO inhibitors: Etomoxir, Perhexiline, Trimetazidine, and Ranolazine (B828).
Mechanism of Action
The primary mechanism by which these compounds inhibit fatty acid oxidation varies, targeting different enzymes and transport proteins within the pathway.
This compound: The precise mechanism of this compound as a direct FAO inhibitor is not as extensively characterized as other compounds. However, evidence suggests it disrupts mitochondrial function. It is a known metabolite that accumulates in individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][2] Studies have shown that cis-4-decenoic acid can act as an uncoupler of oxidative phosphorylation and a metabolic inhibitor, leading to mitochondrial bioenergetic dysfunction.[3] This suggests that its inhibitory effects on FAO may be secondary to broader mitochondrial disruption, potentially including the inhibition of acyl-CoA dehydrogenases.
Etomoxir: Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria.[4] By blocking CPT-1, Etomoxir effectively halts the initial step of long-chain fatty acid oxidation.
Perhexiline: The primary mechanism of Perhexiline is the inhibition of carnitine palmitoyltransferase-1 (CPT-1), similar to Etomoxir.[4] Some evidence also suggests it may inhibit CPT-2.
Trimetazidine: Trimetazidine selectively inhibits the long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the β-oxidation spiral.[5] This leads to a specific inhibition of long-chain fatty acid oxidation.
Ranolazine: The primary mechanism of action for Ranolazine is the inhibition of the late inward sodium current (late INa) in cardiomyocytes. Its role as a direct and significant FAO inhibitor is debated, with some studies showing a lack of substantial FAO-interfering activity at clinically relevant concentrations.[4][6]
Comparative Performance Data
Quantitative data on the inhibitory potency of these compounds is crucial for comparative analysis. The following table summarizes available IC50 values. It is important to note that direct comparisons should be made cautiously due to variations in experimental conditions.
| Inhibitor | Target Enzyme | IC50 Value | Cell/Tissue Model | Reference |
| Etomoxir | CPT-1a | ~2 µM | Human CPT1a | [7] |
| Perhexiline | CPT-1a | ~1 µM | Human CPT1a | [7] |
| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase | Not widely reported | - | |
| Ranolazine | Late INa | ~6.5 µM | CHO cells expressing hNav1.5 | |
| This compound | Acyl-CoA Dehydrogenases (putative) | Not available | - |
Signaling Pathways and Experimental Workflows
Visual representations of the fatty acid oxidation pathway and experimental procedures aid in understanding the points of inhibition and how these inhibitors are evaluated.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. informnetwork.org [informnetwork.org]
- 6. A comparison between ranolazine and CVT-4325, a novel inhibitor of fatty acid oxidation, on cardiac metabolism and left ventricular function in rat isolated perfused heart during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of 4-Decenoic Acid and Related Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 4-decenoic acid and its structurally related fatty acids. While comprehensive bioactivity data for this compound itself is limited, this document synthesizes available information and draws comparisons with better-characterized isomers and its saturated counterpart, decanoic acid. The aim is to offer a valuable resource for researchers investigating the therapeutic potential of medium-chain fatty acids.
Introduction to this compound
This compound is a monounsaturated medium-chain fatty acid with the chemical formula C₁₀H₁₈O₂. It exists as two geometric isomers: cis-4-decenoic acid and trans-4-decenoic acid. While it is used as a flavoring agent in the food industry and generally recognized as safe at current intake levels, its specific biological activities are not as extensively studied as other decenoic acid isomers.[1][2]
Cis-4-decenoic acid has been identified as a metabolite that accumulates in individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a genetic disorder of fatty acid oxidation.[3] Studies suggest that its accumulation may contribute to oxidative stress.
Comparative Bioactivity of Decenoic Acid Isomers and Decanoic Acid
To provide a comparative context, this section summarizes the known bioactivities of various decenoic acid isomers and the saturated fatty acid, decanoic acid.
Antimicrobial and Biofilm Inhibition Activity
Several decenoic acid isomers have demonstrated significant antimicrobial and anti-biofilm properties. Notably, cis-2-decenoic acid is a well-characterized signaling molecule involved in the dispersal of bacterial biofilms.[4][5]
| Fatty Acid | Microorganism(s) | Bioactivity | Quantitative Data (MIC) | Reference(s) |
| cis-2-Decenoic Acid | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Salmonella enterica | Biofilm dispersal and inhibition | 125 µg/mL for biofilm inhibition of S. aureus | [6][7][8] |
| 10-Hydroxy-2-decenoic Acid (10-HDA) | Various pathogenic bacteria | Antibacterial | Not specified | [9] |
| Decanoic Acid | S. aureus, E. coli, C. albicans, A. niger | Antimicrobial | Not specified | [8][10] |
| This compound (cis/trans) | - | - | Data not available in reviewed literature | - |
Anti-inflammatory Activity
Certain decenoic acid derivatives have shown promise as anti-inflammatory agents. 10-Hydroxy-2-decenoic acid (10-HDA), a major component of royal jelly, has been demonstrated to modulate inflammatory responses.[11] Decanoic acid has also been reported to possess anti-inflammatory properties.[8]
| Fatty Acid | Cell Line / Model | Effect | Quantitative Data (IC₅₀) | Reference(s) |
| 10-Hydroxy-2-decenoic Acid (10-HDA) | Lipopolysaccharide-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide and pro-inflammatory cytokine production | Not specified | [11] |
| Decanoic Acid | - | Anti-inflammatory agent | Not specified | [8] |
| This compound (cis/trans) | - | - | Data not available in reviewed literature | - |
Signaling Pathway Modulation
The biological effects of fatty acids are often mediated through their interaction with cellular signaling pathways. While specific pathways for this compound are not well-defined, related compounds have been shown to influence key signaling cascades.
mTORC1 Signaling Pathway
Decanoic acid has been shown to inhibit the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[12][13][14][15]
Biofilm Dispersal Signaling
Cis-2-decenoic acid acts as a diffusible signal factor in bacteria like Pseudomonas aeruginosa, leading to the dispersal of biofilms.[4][5]
References
- 1. Induction of fatty acid synthesis is a key requirement for phagocytic differentiation of human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound trans-4-Decenoic acid (FDB023567) - FooDB [foodb.ca]
- 3. Cis-4-decenoic acid in plasma: a characteristic metabolite in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 26303-90-2 [thegoodscentscompany.com]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 8. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 4-Decenoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of a synthesized compound is a critical step in ensuring its identity, purity, and suitability for further applications. This guide provides an objective comparison of key analytical techniques for validating the structure of synthesized 4-Decenoic acid, a ten-carbon monounsaturated fatty acid. The performance of each method is supported by established experimental principles.
Comparative Analysis of Analytical Techniques
The structural validation of this compound relies on a combination of chromatographic and spectroscopic methods. Each technique offers unique insights into the molecule's composition and geometry. The following table summarizes the primary methods used for this purpose.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separates volatile compounds based on their physicochemical properties, followed by mass-based detection and fragmentation analysis.[1][2] | Measures the magnetic properties of atomic nuclei to elucidate the chemical environment and connectivity of atoms.[3] | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups present.[4][5] |
| Information Provided | Molecular weight, fragmentation pattern (aids in structural elucidation), purity, and retention time.[6][7] | Detailed information on the carbon-hydrogen framework, including the position of the double bond and stereochemistry (cis/trans).[8] | Presence of key functional groups (e.g., carboxylic acid O-H and C=O, olefinic C=C-H).[9][10] |
| Sample Preparation | Derivatization to a more volatile form (typically a fatty acid methyl ester, FAME) is usually required.[1][2] | Dissolution in a deuterated solvent. | Minimal; the sample can often be analyzed directly. |
| Sensitivity | High (picogram to femtogram range).[6] | Moderate to low, requires a larger sample amount (milligram range). | Low, typically requires microgram to milligram quantities. |
| Key Advantages | High sensitivity and provides molecular weight information. Excellent for identifying impurities.[11] | Unparalleled for detailed structural elucidation and determination of isomerism.[8] | Fast, non-destructive, and provides a quick confirmation of functional groups.[5] |
| Limitations | Derivatization can introduce artifacts. Does not directly determine the double bond position or stereochemistry without standards. | Lower sensitivity compared to MS. Can be complex to interpret for mixtures. | Provides limited structural detail beyond functional groups. Not ideal for isomeric differentiation.[12] |
Experimental Workflow for Structural Validation
The logical flow for validating the structure of synthesized this compound involves a multi-step process, starting with purification and proceeding through a series of complementary analytical techniques to build a comprehensive structural profile.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To determine the molecular weight and purity of the synthesized this compound.
Methodology:
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
Weigh approximately 10 mg of the synthesized this compound into a glass tube.
-
Add 2 mL of a 2% sulfuric acid solution in methanol.
-
Seal the tube and heat at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAME to a GC vial.[1][2]
-
-
GC-MS Analysis:
-
Injector: Split/splitless injector at 250°C.
-
Column: A polar capillary column (e.g., DB-225 or equivalent) is typically used for FAME analysis.[13]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at a rate of 5°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.
-
Data Analysis: The resulting mass spectrum should show the molecular ion peak for methyl 4-decenoate and a fragmentation pattern consistent with its structure. The purity is determined from the relative peak area in the chromatogram.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure, including the position and stereochemistry of the double bond.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals:
-
A multiplet around 5.4 ppm corresponding to the olefinic protons (-CH=CH-).[8]
-
A triplet around 2.3 ppm for the methylene (B1212753) protons alpha to the carboxyl group (-CH₂-COOH).
-
Multiplets around 2.0 ppm for the allylic protons (-CH₂-CH=).
-
A triplet around 0.9 ppm for the terminal methyl protons (-CH₃).
-
The coupling constants of the olefinic protons can help determine the cis/trans geometry of the double bond.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Expected Signals:
-
A signal around 180 ppm for the carboxylic acid carbon (-COOH).
-
Signals between 120-135 ppm for the olefinic carbons (-CH=CH-).
-
A series of signals in the aliphatic region (14-35 ppm) for the methylene and methyl carbons.[15] The specific chemical shifts will confirm the carbon skeleton and the position of the double bond.[14]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups.
Methodology:
-
Sample Preparation:
-
Place a small drop of the neat liquid sample directly onto the ATR crystal of the FTIR spectrometer. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-650 cm⁻¹.
-
Expected Absorption Bands:
-
A broad band from 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.
-
A strong, sharp peak around 1710 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.[16]
-
A medium intensity peak around 3010 cm⁻¹ from the =C-H stretching of the alkene.
-
A peak around 1650 cm⁻¹ (for cis) from the C=C stretching of the alkene.
-
Strong peaks in the 2850-2960 cm⁻¹ region due to C-H stretching of the alkyl chain.[9]
-
-
References
- 1. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 2. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 3. aocs.org [aocs.org]
- 4. Determination of fatty acid content in meat and meat products: The FTIR-ATR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Gas Chromatography Analysis of Fatty Acid Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 14. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lib3.dss.go.th [lib3.dss.go.th]
- 16. pubs.acs.org [pubs.acs.org]
Inter-Laboratory Comparison of 4-Decenoic Acid Quantification: A Performance Evaluation Guide
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantification of 4-Decenoic acid. It is designed for researchers, scientists, and professionals in drug development to objectively assess and compare analytical performance across different laboratories and methodologies. The data and protocols presented herein are representative of a typical proficiency testing scheme and serve as a valuable resource for establishing robust and reproducible analytical workflows for medium-chain fatty acids.
Data Presentation: Summary of Inter-Laboratory Results
The following table summarizes the performance of five independent laboratories in quantifying a standardized sample of this compound. Each laboratory utilized their in-house Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The consensus value for the reference material was established at 25.0 µg/mL.
| Laboratory ID | Method | Mean Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) | Z-Score * |
| Lab 01 | GC-MS | 24.5 | 1.2 | 4.9% | -0.56 |
| Lab 02 | LC-MS/MS | 26.2 | 1.5 | 5.7% | 1.33 |
| Lab 03 | GC-MS | 23.8 | 1.1 | 4.6% | -1.33 |
| Lab 04 | LC-MS/MS | 25.3 | 1.3 | 5.1% | 0.33 |
| Lab 05 | GC-MS | 27.1 | 1.8 | 6.6% | 2.33 |
*Z-scores are calculated based on the consensus value and a target standard deviation of 0.9 µg/mL. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.
2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for fatty acid analysis, typically requiring a derivatization step to increase the volatility of the analyte.
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of the sample (e.g., plasma), add an internal standard (e.g., deuterated this compound).
-
Extract total lipids using a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase and evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization (Esterification):
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride in methanol (BF3-methanol).
-
Heat the mixture at 100°C for 30 minutes to form fatty acid methyl esters (FAMEs).
-
After cooling, add 1 mL of water and 2 mL of hexane (B92381).
-
Vortex and centrifuge; the upper hexane layer containing the FAMEs is collected for analysis.
-
-
Instrumental Analysis:
-
GC Column: Polar capillary column suitable for FAME analysis (e.g., CP-Sil 88).
-
Oven Temperature Program: Start at 150°C, ramp to 220°C at 4°C/min, and hold for 20 minutes.
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) mode, with Selected Ion Monitoring (SIM) for characteristic ions of this compound methyl ester.
-
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity for fatty acid quantification, often without the need for derivatization.
-
Sample Preparation:
-
To 50 µL of the sample, add 200 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated this compound) to precipitate proteins.
-
Vortex and centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
Instrumental Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualizations
3.1. Workflow for an Inter-Laboratory Comparison Study
The following diagram illustrates the key phases and steps involved in conducting a successful inter-laboratory comparison study.
3.2. Hypothetical Metabolic Pathway of this compound
This diagram illustrates a simplified metabolic pathway for a medium-chain fatty acid like this compound, focusing on its entry into mitochondrial beta-oxidation.
4-Decenoic acid effects compared to omega-3 fatty acids
An Objective Comparison of 4-Decenoic Acid and Omega-3 Fatty Acids for Therapeutic Development
This guide provides a comparative analysis of this compound and the well-established omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). The content is intended for researchers, scientists, and drug development professionals, offering a summary of their distinct mechanisms and potential therapeutic applications based on available experimental data.
Introduction
Omega-3 polyunsaturated fatty acids (PUFAs), particularly EPA and DHA, are extensively studied for their pleiotropic effects, most notably their anti-inflammatory, cardioprotective, and neuroprotective properties. Their mechanisms are largely attributed to their roles as precursors to specialized pro-resolving mediators (SPMs) and their ability to modulate cellular membrane composition and signaling pathways.
This compound (4-DA), a medium-chain monounsaturated fatty acid, has emerged as a molecule of interest due to its unique biological activities. It is recognized as a quorum-sensing molecule in Burkholderia cenocepacia and has demonstrated distinct effects on cellular processes, including histone deacetylase (HDAC) inhibition, that set it apart from long-chain omega-3 fatty acids. This guide will compare the known effects, mechanisms, and supporting data for these two classes of fatty acids.
Comparative Analysis of Cellular and Molecular Effects
The primary distinction between this compound and omega-3 fatty acids lies in their downstream signaling and mechanisms of action. Omega-3s primarily modulate inflammatory pathways through G-protein coupled receptors and by serving as substrates for enzymes that produce anti-inflammatory lipid mediators. 4-DA, conversely, has been shown to directly influence gene expression through epigenetic modifications.
Signaling Pathways and Mechanisms of Action
Omega-3 fatty acids like EPA and DHA are known to exert their effects through several key pathways:
-
Receptor-Mediated Signaling: They bind to G-protein coupled receptors like GPR120 (also known as FFAR4), initiating downstream signaling that inhibits pro-inflammatory pathways such as NF-κB.
-
Enzymatic Conversion: They are metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which actively resolve inflammation.
-
Membrane Fluidity: Incorporation into the cell membrane alters its physical properties, which can modulate the function of membrane-bound proteins.
This compound operates through a different primary mechanism:
-
HDAC Inhibition: It has been identified as an inhibitor of histone deacetylases (HDACs), which leads to an increase in histone acetylation. This epigenetic modification alters chromatin structure, making it more accessible to transcription factors and thereby influencing the expression of various genes.
Figure 1: Comparative signaling pathways of Omega-3 Fatty Acids and this compound.
Quantitative Data Summary
Table 1: Comparative Efficacy and Potency
| Parameter | Omega-3 Fatty Acids (EPA/DHA) | This compound | Reference |
| Primary Target | GPR120/FFAR4; COX/LOX enzymes | Histone Deacetylases (HDACs) | [1][2] |
| Mechanism | Receptor activation; Substrate for SPM biosynthesis | Enzyme inhibition | [2] |
| Effective Concentration | Low micromolar (µM) range for receptor activation | Data not available for specific HDAC IC50 | |
| Key Downstream Effect | Inhibition of NF-κB; Production of resolvins/protectins | Increased histone acetylation | [2][3] |
Note: Quantitative data for this compound's HDAC inhibitory activity (IC50) is not specified in available literature, which often focuses on short-chain fatty acids like butyrate (B1204436). Butyrate, for comparison, exhibits a potent HDAC inhibitor IC50 of 0.09 mM in nuclear extracts from HT-29 colon carcinoma cells.[2]
Experimental Protocols
The methodologies used to elucidate the effects of these fatty acids are distinct, reflecting their different mechanisms of action.
Protocol 1: Assessing GPR120 Activation by Omega-3 Fatty Acids
This protocol is a generalized workflow for measuring the anti-inflammatory effects of omega-3s mediated by the GPR120 receptor in macrophage cell lines (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
GPR120 Knockdown (Control): A subset of cells is treated with GPR120-specific siRNA to confirm the receptor's role.
-
Pre-treatment: Cells are pre-treated with DHA or EPA (e.g., 10-100 µM) for 1 hour.
-
Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 30 minutes for signaling studies, 6-24 hours for gene expression).
-
Analysis of Inflammatory Signaling:
-
Western Blot: Cell lysates are collected to measure the phosphorylation of key inflammatory proteins like JNK and IKKβ, and the degradation of IκBα.
-
RT-qPCR: RNA is extracted to quantify the expression of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.
-
-
Data Interpretation: A significant reduction in LPS-induced phosphorylation and gene expression in omega-3-treated cells, which is absent in GPR120 knockdown cells, confirms the anti-inflammatory effect is mediated through this receptor.[1]
Figure 2: Experimental workflow for assessing GPR120-mediated anti-inflammatory effects.
Protocol 2: Determining HDAC Inhibition
This protocol outlines a method to measure the HDAC inhibitory activity of a compound like this compound using nuclear extracts from cultured cells (e.g., HT-29 human colon carcinoma cells).
-
Cell Culture and Nuclear Extraction:
-
HT-29 cells are cultured to confluency.
-
Nuclei are isolated using a hypotonic lysis buffer followed by centrifugation.
-
Nuclear proteins are extracted using a high-salt buffer. Protein concentration is determined via a Bradford or BCA assay.
-
-
HDAC Activity Assay:
-
The assay is performed in a 96-well plate format.
-
Nuclear extract is incubated with a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
The test compound (this compound) is added at various concentrations. A known HDAC inhibitor like Trichostatin A or butyrate is used as a positive control.
-
The reaction is initiated by adding the substrate and incubated at 37°C.
-
-
Signal Development and Measurement:
-
A developer solution (containing a protease like trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent signal (AMC).
-
Fluorescence is measured using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
The fluorescence intensity is proportional to HDAC activity.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the untreated control.
-
The IC50 value (the concentration required to inhibit 50% of HDAC activity) is determined by plotting the inhibition percentage against the log of the compound concentration.[2]
-
Conclusion and Future Directions
This compound and omega-3 fatty acids represent two distinct classes of bioactive lipids with fundamentally different mechanisms of action.
-
Omega-3 Fatty Acids (EPA & DHA) are well-characterized immunomodulators that act through receptor-mediated signaling and enzymatic conversion to pro-resolving mediators. Their therapeutic utility is established in managing chronic inflammatory conditions.[[“]][5]
-
This compound shows potential as an epigenetic modulator through its activity as an HDAC inhibitor.[2] This mechanism is shared with other short- and medium-chain fatty acids and is a target for anti-cancer drug development.
For drug development professionals, the choice between targeting pathways modulated by omega-3s versus those affected by 4-DA depends entirely on the therapeutic goal. While omega-3s are suited for resolving active inflammation, 4-DA and similar HDAC inhibitors may be more applicable for diseases driven by aberrant gene expression, such as certain cancers.
Future research should focus on obtaining quantitative IC50 values for this compound against specific HDAC isoforms to better understand its potency and selectivity. Furthermore, head-to-head studies in disease models where both inflammation and epigenetic dysregulation are present could reveal potential synergistic effects or determine the superior therapeutic strategy.
References
- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omega-3 and omega-6 PUFAs induce the same GPR120-mediated signalling events, but with different kinetics and intensity in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Immunomodulatory Effects of Omega‐3 Fatty Acids: Mechanistic Insights and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Efficacy of 4-Decenoic Acid and Other Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of 4-Decenoic acid isomers against other short, medium, and long-chain fatty acids. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative metrics such as Minimum Inhibitory Concentration (MIC). Detailed experimental protocols and diagrams of action mechanisms are included to provide a comprehensive resource for research and development.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of fatty acids is primarily quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[1] The activity is highly dependent on the fatty acid's chemical structure—including chain length and degree of saturation—and the target bacterial species.
Medium-chain fatty acids (MCFAs), which include decenoic acid, are recognized for their potent antimicrobial properties.[2][3][4] Unsaturated fatty acids often exhibit greater activity than their saturated counterparts.[1] The following table summarizes the MIC values for various fatty acids against several common bacterial pathogens.
| Fatty Acid | Carbon Chain | Type | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| cis-2-Decenoic Acid | C10:1 | Unsaturated | Staphylococcus aureus (MRSA) | ~500 µg/mL (2.94 mM) for growth inhibition[5][6] |
| cis-2-Decenoic Acid | C10:1 | Unsaturated | Staphylococcus aureus (MRSA) | ~125 µg/mL (734 µM) for biofilm inhibition[5][6] |
| (Z)-13-methyltetra-4-decenoic acid | C15:1 (branched) | Unsaturated | Gram-positive pathogens (e.g., Bacillus subtilis) | Strong inhibition reported (specific MIC not stated)[7] |
| Capric Acid | C10:0 | Saturated | Streptococcus mutans | > 25 µg/mL[2] |
| Lauric Acid | C12:0 | Saturated | Helicobacter pylori | 1 mM[1] |
| Myristoleic Acid | C14:1 | Unsaturated | Staphylococcus aureus | 100 µg/mL[8] |
| Palmitic Acid | C16:0 | Saturated | P. aeruginosa, S. aureus | Variable activity reported[9] |
| Linoleic Acid | C18:2 | Polyunsaturated | Staphylococcus aureus | 200 µg/mL[8] |
| Eicosapentaenoic Acid (EPA) | C20:5 | Polyunsaturated | B. cereus, S. aureus | 64 mg/L (64 µg/mL)[9] |
| Docosahexaenoic Acid (DHA) | C22:6 | Polyunsaturated | Porphyromonas gingivalis | 12.5 µM[9] |
Note: MIC values can vary based on the specific strain and the precise experimental conditions used.
Mechanisms of Antibacterial Action
The primary antibacterial mechanism of medium and long-chain fatty acids involves the disruption of the bacterial cell membrane.[1][7] This process compromises the membrane's integrity, leading to cell death.
Key Mechanisms:
-
Membrane Permeabilization: Fatty acids insert themselves into the phospholipid bilayer of the bacterial cell membrane. This disrupts the membrane structure, increasing its fluidity and permeability.[7]
-
Pore Formation: The integration of fatty acids can lead to the formation of pores or channels in the membrane, causing the leakage of essential intracellular components like ions and metabolites.[7]
-
Inhibition of Cellular Processes: The disruption of the membrane potential collapses the proton motive force, which is critical for ATP synthesis and transport processes. Furthermore, some unsaturated fatty acids can directly inhibit bacterial enzymes involved in key metabolic pathways.[1]
-
Biofilm Disruption: Certain isomers, like cis-2-decenoic acid, also function as signaling molecules that can induce the dispersion of bacterial biofilms at concentrations well below their MIC for growth inhibition, rendering the dispersed cells more susceptible to antibiotics.[10][11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus [frontiersin.org]
- 9. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
A Researcher's Guide to Distinguishing 4-Decenoic Acid from its Positional and Geometric Isomers
For Immediate Release
This publication provides a comprehensive comparison of analytical methodologies for differentiating 4-decenoic acid from its various positional and geometric isomers. This guide is intended for researchers, scientists, and drug development professionals working with medium-chain fatty acids. The following sections detail experimental protocols and comparative data to aid in the unambiguous identification of these closely related molecules.
Introduction to Decenoic Acid Isomers
Decenoic acid (C10:1) is a monounsaturated fatty acid with numerous positional and geometric (cis/trans) isomers. The location of the double bond and its stereochemistry can significantly influence the molecule's physical, chemical, and biological properties. Accurate identification is therefore critical for research in fields ranging from pheromone chemistry to drug discovery. This guide focuses on distinguishing this compound from other common decenoic acid isomers such as 2-, 3-, 5-, and 9-decenoic acids.
Chromatographic Separation of Decenoic Acid Isomers
Gas chromatography (GC) is a powerful technique for separating fatty acid isomers, particularly after conversion to their more volatile fatty acid methyl esters (FAMEs). The choice of the GC column's stationary phase is critical for achieving optimal resolution. Highly polar stationary phases, such as those containing cyanopropyl functional groups, are recommended for separating geometric isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. The retention time (RT) provides a primary means of differentiation, while the mass spectrum offers structural information based on fragmentation patterns.
Table 1: Comparative GC-MS Data for Decenoic Acid Methyl Ester Isomers
| Isomer | Predicted Kovats Retention Index (Polar Column) | Key Mass Spectral Fragments (m/z) |
| cis-4-Decenoic acid methyl ester | 1621 - 1629[1] | 184 (M+), 152, 124, 113, 99, 85, 74, 55 |
| trans-4-Decenoic acid methyl ester | Similar to cis, may slightly differ | 184 (M+), 152, 124, 113, 99, 85, 74, 55 |
| trans-2-Decenoic acid methyl ester | ~1550 - 1600 | 184 (M+), 153, 125, 113, 97, 83, 69, 55 |
| 9-Decenoic acid methyl ester | ~1600 - 1650 | 184 (M+), 152, 124, 110, 96, 83, 69, 55 |
Note: Retention indices are dependent on the specific column and analytical conditions. The data presented are aggregated from various sources and should be used as a guide. It is recommended to run authentic standards for precise identification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed structural information that can be used to differentiate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are invaluable for determining the exact position and geometry of the double bond. The chemical shifts of the olefinic protons and carbons are particularly diagnostic.
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Decenoic Acid Isomers in CDCl₃
| Isomer | ¹H NMR (Olefinic Protons) | ¹³C NMR (Olefinic Carbons) | ¹³C NMR (Carboxyl Carbon) |
| cis-4-Decenoic Acid | ~5.3-5.5 (m) | ~128-131 | ~179-181 |
| trans-4-Decenoic Acid | ~5.3-5.5 (m) | ~129-132 | ~179-181 |
| trans-2-Decenoic Acid | ~6.9 (dt), ~5.8 (dt) | ~149, ~121 | ~172 |
| 9-Decenoic Acid | ~5.8 (m), ~4.9-5.0 (m) | ~139, ~114 | ~180 |
Note: Chemical shifts can vary slightly based on solvent and concentration. The data for this compound isomers are predicted based on established principles, while data for other isomers are from experimental sources.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for distinguishing between cis and trans geometric isomers. The out-of-plane C-H bending vibrations are highly characteristic.
Table 3: Characteristic FTIR Absorption Bands for Decenoic Acid Isomers
| Isomer Configuration | C-H Out-of-Plane Bending (cm⁻¹) | C=C Stretching (cm⁻¹) | C=O Stretching (cm⁻¹) |
| cis | ~700 (broad) | ~1650 (weak) | ~1710 |
| trans | ~965 (strong, sharp) | ~1670 (weak) | ~1710 |
Positional isomers are more challenging to distinguish by FTIR alone, as the key differentiating bands are often subtle. However, in conjunction with other techniques, FTIR can provide valuable confirmatory data.
Experimental Protocols
Derivatization of Decenoic Acids to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
Materials:
-
Decenoic acid sample
-
Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Screw-cap vials with PTFE-lined caps
Procedure:
-
Accurately weigh 10-20 mg of the decenoic acid sample into a screw-cap vial.
-
Add 2 mL of 14% BF₃-methanol solution.
-
Securely cap the vial and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove residual water.
-
The FAME sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Highly polar capillary column (e.g., DB-WAX, SP-2560)
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 230°C at 4°C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the decenoic acid isomer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Acquisition Parameters:
-
Acquire ¹H and ¹³C spectra at room temperature.
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used.
FTIR Spectroscopy
Sample Preparation:
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
Instrumentation:
-
Fourier-Transform Infrared Spectrometer
Acquisition Parameters:
-
Scan the sample over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.
Visualization of Analytical Workflows and Potential Signaling Pathways
Experimental Workflow for Isomer Differentiation
The following diagram illustrates a typical workflow for the separation and identification of decenoic acid isomers.
Caption: Experimental workflow for distinguishing decenoic acid isomers.
Potential Signaling Pathway for Fatty Acids
While specific signaling pathways for individual decenoic acid isomers are not well-elucidated, fatty acids are known to act as signaling molecules, often through G-protein coupled receptors (GPCRs) such as the Free Fatty Acid Receptors (FFARs).
Caption: Generalized fatty acid signaling pathway.
Conclusion
The differentiation of this compound from its isomers requires a multi-technique approach. GC-MS of the corresponding FAMEs on a polar column provides excellent separation and initial identification based on retention times and mass spectra. ¹H and ¹³C NMR spectroscopy offer definitive structural elucidation, while FTIR is a rapid method for confirming the presence of trans isomers. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the accurate identification and characterization of decenoic acid isomers. Further research is warranted to explore the specific biological activities and signaling pathways of each isomer.
References
Safety Operating Guide
Proper Disposal of 4-Decenoic Acid: A Guide for Laboratory Professionals
The proper disposal of 4-Decenoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its potential hazards. While specific hazard classifications for this compound are not uniformly available, it is prudent to treat it as a skin irritant[1]. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with water for at least 15 minutes[2]. All materials used to clean up spills should be treated as hazardous waste[3][4].
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to hazardous waste regulations. Never dispose of this chemical down the drain or evaporate it as a method of disposal[3][4][5].
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[6][7].
-
The SAA should have secondary containment to capture any potential leaks or spills[3][4].
-
Adhere to the quantitative limits for hazardous waste accumulation in your laboratory's SAA.
-
Quantitative Waste Accumulation Limits
| Parameter | Limit | Regulatory Requirement |
| Maximum Volume of Hazardous Waste | 55 gallons | Once this limit is reached, the waste must be removed by Environmental Health & Safety (EHS) within three calendar days[6][7]. |
| Maximum Volume of Acutely Toxic Waste (P-listed) | 1 quart of liquid or 1 kilogram of solid | While this compound is not typically P-listed, this is a critical limit for other chemicals in the lab. Once reached, EHS must remove it within three days[6][7]. |
| Maximum Accumulation Time | 9 to 12 months | Laboratory waste may be accumulated for up to 9-12 months from the date waste is first added to the container, provided the volume limits are not exceeded[3][6][7]. |
-
Requesting Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Logistics for Handling 4-Decenoic Acid
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemicals is of paramount importance. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 4-Decenoic acid, ensuring a safe laboratory environment.
Hazard Identification and GHS Classification
This compound is a chemical compound that requires careful handling due to its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Respiratory Irritation : May cause respiratory irritation.[1]
Some forms of decenoic acid may also be combustible liquids.[3]
Personal Protective Equipment (PPE)
A systematic approach to safety involves the consistent and correct use of appropriate PPE. The following table summarizes the necessary protective equipment for handling this compound.
| PPE Category | Specifications | Justification |
| Eye and Face Protection | Tight-sealing safety goggles or a full-face shield.[3][4] | To prevent serious eye irritation or damage from splashes or contact. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or chemical-resistant apron.[3][4][5] | To protect against skin irritation upon contact.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if working in a poorly ventilated area, if exposure limits are exceeded, or if irritation is experienced.[3] | To prevent the inhalation of vapors or aerosols that may cause respiratory tract irritation.[1] |
Operational Plan for Safe Handling
A clear, step-by-step operational plan is crucial for minimizing risks when working with this compound.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any procedure.
-
Ensure all required PPE is in good condition and worn correctly.
-
Verify that the work area, preferably a chemical fume hood, is clean and has adequate ventilation.[3][6]
-
Locate the nearest safety shower and eyewash station and confirm they are operational.
2. Handling:
-
Always handle this compound within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3][6]
-
Use non-sparking tools to prevent ignition, as some related compounds are combustible.[3][6]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[3]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[3][6]
-
Ensure containers are properly labeled and tightly sealed.[3][6]
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
4. Decontamination and Cleanup:
-
Clean and decontaminate the work surface and any equipment used in the procedure.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][7]
-
Contaminated clothing should be removed immediately and laundered before reuse.[2]
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[6][7] Seek medical attention if skin irritation persists.[2][7] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[6][7] If contact lenses are worn, remove them if it is safe to do so and continue rinsing.[8] Seek immediate medical attention.[2][7] |
| Inhalation | Move the individual to fresh air.[6][7] If breathing is difficult, administer oxygen.[6][7] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Rinse the mouth thoroughly with water.[6] Do not induce vomiting.[6] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste materials, including unused chemicals and contaminated consumables, in a designated and properly labeled hazardous waste container.
-
Regulatory Compliance : Dispose of the waste in accordance with all local, regional, and national regulations.[8]
-
Professional Disposal : Do not dispose of this compound with regular laboratory or household trash, and do not pour it down the drain.[9] The disposal should be handled by a licensed waste disposal company.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C10H18O2 | CID 93732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. leelinework.com [leelinework.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
